molecular formula C20H22O9 B15595825 Afzelechin 3-O-xyloside

Afzelechin 3-O-xyloside

Cat. No.: B15595825
M. Wt: 406.4 g/mol
InChI Key: PNKDYHXWXNUKQK-UHFFFAOYSA-N
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Description

Afzelechin 3-O-xyloside is a useful research compound. Its molecular formula is C20H22O9 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-10-3-1-9(2-4-10)19-16(29-20-18(26)17(25)14(24)8-27-20)7-12-13(23)5-11(22)6-15(12)28-19/h1-6,14,16-26H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKDYHXWXNUKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(CO4)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Natural Origins of Afzelechin 3-O-xyloside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of Afzelechin 3-O-xyloside, a flavan-3-ol (B1228485) glycoside. While the available scientific literature on this specific compound is limited, this document synthesizes the current knowledge, focusing on its origin, alongside generalized experimental methodologies for its isolation and an exploration of the biological activities of its core structure, afzelechin.

Natural Sources of this compound

Currently, the primary documented natural source of this compound is the bark of Cassipourea gerrardii (Schinz) Alston, a plant belonging to the Rhizophoraceae family.[1] Phytochemical studies on the genus Cassipourea have led to the identification of various flavonoids and other secondary metabolites.[2][3][4] While other species within this genus, such as Cassipourea malosana, have been found to contain the related compound afzelechin 3-O-rhamnoside, Cassipourea gerrardii remains the only confirmed source of the xyloside variant based on available data.[5]

Phytochemical Data Presentation

Compound ClassCompounds Tentatively Identified in Cassipourea Species
Fatty AcidsHexose/glucose, Lynoside, Methyl linoleate
SteroidsCassipourol, Decahydroretinol
Terpenoidsent-atis-16-en-19-oic acid, ent-kaur-16-en-19-oic acid
FlavonoidsIsorhamnetin-3-O-rhamnoside, 2α,3α-Epoxyflavan-5,7,4′-triol-(4β → 8)-afzelechin, Tricin
Phenolic AcidsEmodin 6,8-dimethylether
Data sourced from a 2023 LC-MS/MS analysis of Cassipourea flanaganii, C. gummiflua, and C. malosana.[6][7]

Experimental Protocols: A Generalized Approach

While the specific, detailed experimental protocol for the original isolation of this compound from Cassipourea gerrardii is not available in the accessible public literature, a general methodology for the extraction and isolation of flavonoid glycosides from plant material can be outlined. This serves as a foundational protocol for researchers aiming to isolate this or similar compounds.

A. Plant Material Preparation:

  • The bark of Cassipourea gerrardii should be collected, authenticated, and dried in a well-ventilated area away from direct sunlight.

  • The dried bark is then ground into a fine powder to increase the surface area for efficient extraction.

B. Extraction:

  • The powdered plant material is subjected to solvent extraction, typically using methanol (B129727) or a methanol-water mixture, which are effective for extracting polar flavonoid glycosides.

  • Extraction can be performed by maceration (soaking at room temperature for an extended period) or more advanced techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency.

C. Fractionation:

  • The crude extract is concentrated under reduced pressure.

  • The concentrated extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol). Flavonoid glycosides are typically enriched in the more polar fractions, such as ethyl acetate and n-butanol.

D. Chromatographic Purification:

  • The enriched fraction is subjected to various chromatographic techniques for the isolation of the pure compound.

    • Column Chromatography (CC): Often the first step, using silica (B1680970) gel or Sephadex LH-20 as the stationary phase.

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of the compound. A C18 column is commonly used with a gradient elution of water and methanol or acetonitrile.

E. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the complete chemical structure, including the stereochemistry and the position of the sugar moiety.

experimental_workflow start Plant Material (Cassipourea gerrardii bark) powder Grinding to Fine Powder start->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction filtration Filtration and Concentration extraction->filtration partition Liquid-Liquid Partitioning filtration->partition chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation afzelechin_signaling cluster_tlr4 TLR4-MyD88 Pathway cluster_mtor mTOR-Autophagy Pathway tlr4 TLR4 myd88 MyD88 tlr4->myd88 inflammation Inflammatory Response myd88->inflammation mtor mTOR autophagy Autophagy mtor->autophagy afzelechin (+)-Afzelechin afzelechin->tlr4 inhibits afzelechin->myd88 inhibits afzelechin->mtor activates

References

Isolating Afzelechin 3-O-xyloside from Cassipourea gerrardii Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Afzelechin 3-O-xyloside has been identified in the bark of Cassipourea gerrardii, a plant species that is also known to produce other related flavonoids such as (+)-afzelechin 3-O-α-L-rhamnopyranoside and various proanthocyanidins. The presence of these structurally similar compounds necessitates a multi-step purification strategy to achieve a high degree of purity for the target compound.

Proposed Experimental Workflow for Isolation and Purification

The isolation of this compound can be systematically approached through a series of extraction and chromatographic steps. The overall process is depicted in the workflow diagram below.

Isolation_Workflow start Start: Dried Cassipourea gerrardii Bark Powder extraction Maceration with 80% Methanol (B129727) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent-Solvent Partitioning (n-Hexane, Ethyl Acetate (B1210297), n-Butanol) crude_extract->partition fractions Aqueous, n-Hexane, EtOAc, n-BuOH Fractions partition->fractions column1 Column Chromatography 1 (Sephadex LH-20, Methanol) fractions->column1 Process Aqueous or EtOAc Fraction subfractions Collected Sub-fractions column1->subfractions tlc TLC Analysis for Pooling subfractions->tlc column2 Column Chromatography 2 (Silica Gel, Gradient Elution) tlc->column2 Pool promising fractions semi_prep_hplc Semi-Preparative RP-HPLC (C18 Column, MeCN/H2O Gradient) column2->semi_prep_hplc pure_compound Pure this compound semi_prep_hplc->pure_compound analysis Structural Elucidation (LC-MS, 1H-NMR, 13C-NMR) pure_compound->analysis

Figure 1. A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are based on standard methodologies for flavonoid isolation and should be optimized based on preliminary experimental results.

Plant Material Preparation and Extraction
  • Grinding: Obtain authenticated bark of Cassipourea gerrardii and air-dry it in the shade. Once fully dried, grind the bark into a coarse powder using a mechanical grinder.

  • Maceration: Soak the powdered bark (e.g., 1 kg) in 80% aqueous methanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude methanolic extract.

Solvent-Solvent Partitioning
  • Fractionation: Suspend the crude methanolic extract in distilled water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

  • Separation: Collect each solvent fraction and the final aqueous fraction separately.

  • Concentration: Concentrate each fraction to dryness using a rotary evaporator. The target compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate, n-butanol, and/or aqueous).

Column Chromatography
  • Sephadex LH-20 Chromatography:

    • Stationary Phase: Swell Sephadex LH-20 gel in methanol and pack it into a glass column.

    • Mobile Phase: Methanol.

    • Procedure: Dissolve the ethyl acetate or n-butanol fraction in a minimal amount of methanol and apply it to the top of the column. Elute with methanol and collect fractions of a fixed volume (e.g., 15 mL).

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC).

  • Silica (B1680970) Gel Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol.

    • Procedure: Pool the fractions from the Sephadex column that show the presence of the target compound (based on TLC). Concentrate the pooled fractions and apply them to the silica gel column. Elute with a solvent gradient of increasing polarity.

    • Monitoring: Collect and monitor fractions by TLC.

Semi-Preparative High-Performance Liquid Chromatography (HPLC)

For final purification, semi-preparative reversed-phase HPLC is recommended.[1]

  • Column: A C18 column is typically used for flavonoid separation.

  • Mobile Phase: A gradient system of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B). The gradient can be optimized, for example, starting from 10% A to 50% A over 40 minutes.

  • Detection: UV detection at wavelengths such as 280 nm and 350 nm is suitable for flavonoids.

  • Injection and Collection: Inject the partially purified fraction and collect the peak corresponding to the retention time of this compound.

Structural Elucidation

The identity and purity of the isolated compound should be confirmed using modern spectroscopic techniques.

Structural_Elucidation pure_compound Isolated Compound lc_ms LC-MS Analysis pure_compound->lc_ms nmr NMR Spectroscopy pure_compound->nmr structure Confirmed Structure: This compound lc_ms->structure h_nmr 1H-NMR nmr->h_nmr c_nmr 13C-NMR nmr->c_nmr cosy COSY nmr->cosy hsqc HSQC nmr->hsqc hmbc HMBC nmr->hmbc h_nmr->structure c_nmr->structure cosy->structure hsqc->structure hmbc->structure

Figure 2. Logical flow for the structural confirmation of the isolated compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight and obtain fragmentation patterns.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: To determine the proton environment and coupling constants.

    • ¹³C-NMR: To identify the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the structure of the afzelechin aglycone and the xyloside moiety, as well as their linkage.

Data Presentation

The following tables provide a template for recording the quantitative data obtained during the isolation process.

Table 1: Extraction and Partitioning Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Methanolic Extract1000--
n-Hexane Fraction---
Ethyl Acetate Fraction---
n-Butanol Fraction---
Aqueous Fraction---

Table 2: Chromatographic Purification Summary

Chromatographic StepInput (mg)Main Fraction(s)Yield (mg)Purity (by HPLC, %)
Sephadex LH-20-F1-F5--
Silica Gel-SF1-SF3--
Semi-Preparative HPLC-Peak 1->98%

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals/Data
LC-MS (ESI-) [M-H]⁻ at m/z ...
¹H-NMR (DMSO-d₆, 500 MHz)δ (ppm): ...
¹³C-NMR (DMSO-d₆, 125 MHz)δ (ppm): ...

Concluding Remarks

This technical guide outlines a systematic and robust methodology for the isolation of this compound from the bark of Cassipourea gerrardii. The successful implementation of these protocols will rely on careful optimization of the chromatographic steps, guided by diligent monitoring with techniques such as TLC and analytical HPLC. The structural confirmation of the final product using a combination of mass spectrometry and NMR spectroscopy is crucial for ensuring the identity and purity of the isolated compound for further research and development purposes.

References

Unveiling the Flavonoid Profile of Averrhoa bilimbi Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Averrhoa bilimbi L., a member of the Oxalidaceae family, is a medicinal plant traditionally used for a variety of health conditions. Its leaves are a rich source of bioactive phytochemicals, including a significant class of compounds known as flavonoids. These flavonoids are largely responsible for the plant's antioxidant, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific literature regarding the flavonoid composition of Averrhoa bilimbi leaves, with a specific focus on afzelechin derivatives. While the presence of afzelechin 3-O-xyloside has not been explicitly documented, this paper will detail the confirmed presence of other related flavonoid glycosides and provide a thorough account of the experimental methodologies used for their extraction, quantification, and characterization.

Introduction

Averrhoa bilimbi, commonly known as bilimbi or cucumber tree, is a tropical tree cultivated for its sour fruit and its medicinal applications. Various parts of the plant, including the leaves, have been used in traditional medicine to treat conditions such as diabetes, hypertension, and skin diseases[1]. The therapeutic potential of A. bilimbi leaves is attributed to its complex phytochemical matrix, which includes alkaloids, saponins, tannins, and a diverse array of flavonoids[2][3][4].

Flavonoids are a class of polyphenolic secondary metabolites in plants with a wide range of biological activities. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration. The specific hydroxylation and glycosylation patterns of the flavonoid backbone give rise to a vast number of derivatives with distinct biological functions. This guide synthesizes the available research on the flavonoid content of A. bilimbi leaves to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Phytochemical Composition: Focus on Flavonoids

Preliminary phytochemical screenings of Averrhoa bilimbi leaf extracts have consistently confirmed the presence of flavonoids.[3][5][6] While a comprehensive profiling of all flavonoid constituents is an ongoing area of research, several studies have provided quantitative data on the total flavonoid content and have begun to identify specific compounds.

Afzelechin Glycosides

A targeted search of the current literature did not yield any studies that explicitly report the presence of This compound in the leaves of Averrhoa bilimbi. However, a significant finding from a study utilizing Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) tentatively identified a related compound, afzelechin 3-O-alpha-l-rhamnopyranoside .[7][8][9] This discovery suggests that while the xyloside derivative has not been found, the afzelechin aglycone is present and glycosylated with other sugar moieties. Afzelechin 3-O-alpha-L-rhamnopyranoside is a flavonoid glycoside with potential antioxidant activities.[9]

Quantitative Analysis of Total Flavonoids

Several studies have quantified the total flavonoid content (TFC) in Averrhoa bilimbi leaf extracts using various solvents. The choice of solvent significantly impacts the extraction efficiency of flavonoids. The data from these studies are summarized in the table below for comparative analysis.

Extraction SolventTotal Flavonoid Content (TFC)Reference
Ethanol29.71 mg QE/g[10]
WaterNot specified[10]
n-hexane1.68 g QE/100 g DW[10]
Ethyl acetate (B1210297)6.51 g QE/100 g DW[10]
Ethanol (another study)2.21 g QE/100 g DW[10]
Ethanol (another study)32.80 mg/g quercetin (B1663063) equivalent[11]
Distilled Water13.84 mg/g quercetin equivalent[11]
Methanol (B129727)Not specified[12]

QE: Quercetin Equivalents; DW: Dry Weight

Experimental Protocols

This section provides a detailed description of the methodologies employed in the extraction, quantification, and identification of flavonoids from Averrhoa bilimbi leaves, as cited in the literature.

Plant Material Collection and Preparation

Fresh leaves of Averrhoa bilimbi are collected and authenticated by a botanist. The leaves are then washed, shade-dried, and pulverized into a coarse powder using a mechanical grinder.[6]

Extraction of Flavonoids

Soxhlet Extraction:

  • A known quantity of the powdered leaf material is packed into a thimble.

  • The thimble is placed in a Soxhlet extractor.

  • Extraction is carried out with a suitable solvent (e.g., 90% ethanol) for a specified duration (e.g., several hours).[6]

  • The extract is then concentrated under reduced pressure using a rotary evaporator.

Ultrasonic-Assisted Extraction (UAE):

  • The powdered leaf sample is mixed with the extraction solvent (e.g., ethanol).

  • The mixture is placed in an ultrasonic bath.

  • Ultrasonication is applied for a specific time and at a controlled temperature to enhance extraction efficiency.

  • The extract is filtered and concentrated.

Quantification of Total Flavonoid Content (TFC)

The aluminum chloride colorimetric method is a widely used technique for TFC determination.

  • An aliquot of the plant extract is mixed with methanol.

  • 10% aluminum chloride solution is added.

  • 1 M potassium acetate is then added.

  • The mixture is incubated at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (e.g., 415 nm or 420 nm).[10]

  • A calibration curve is prepared using a standard flavonoid, such as quercetin, and the TFC is expressed as mg of quercetin equivalents per gram of the extract (mg QE/g).

Identification and Characterization of Flavonoids

Thin Layer Chromatography (TLC):

  • The concentrated extract is spotted on a pre-coated silica (B1680970) gel TLC plate.

  • The plate is developed in a suitable solvent system (e.g., Toluene: Ethyl acetate: Formic acid).

  • The developed plate is visualized under UV light or by spraying with a suitable reagent (e.g., NP/PEG reagent) to detect the flavonoid spots.[13]

High-Performance Liquid Chromatography (HPLC):

  • The extract is filtered through a 0.45 µm membrane filter.

  • Separation is performed on a C18 reverse-phase column.

  • A gradient elution is typically used with a mobile phase consisting of two solvents, such as methanol with 0.1% phosphoric acid (Solvent A) and water with 0.1% phosphoric acid (Solvent B).

  • Detection is carried out using a photodiode array (PDA) detector at specific wavelengths corresponding to flavonoid absorption maxima.

Liquid Chromatography-Mass Spectrometry (LC-MS): For structural elucidation and tentative identification of unknown flavonoids, LC coupled with a mass spectrometer is employed.

  • Chromatographic separation is achieved as described for HPLC.

  • The eluent is introduced into the mass spectrometer.

  • Mass spectra (MS) and tandem mass spectra (MS/MS) are acquired.

  • The fragmentation patterns of the parent ions are analyzed and compared with databases or literature data to tentatively identify the compounds, as was done for the identification of afzelechin 3-O-alpha-l-rhamnopyranoside.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_analysis Analysis cluster_identification Identification Techniques start Plant Material (Averrhoa bilimbi leaves) prep Collection, Drying, and Pulverization start->prep extraction Extraction (e.g., Soxhlet, UAE) prep->extraction quantification Total Flavonoid Content (Aluminum Chloride Method) extraction->quantification identification Flavonoid Identification extraction->identification tlc TLC identification->tlc hplc HPLC-PDA identification->hplc lcms LC-MS/MS identification->lcms data_interpretation Data Interpretation and Compound Characterization tlc->data_interpretation hplc->data_interpretation lcms->data_interpretation

Caption: A generalized workflow for the extraction and analysis of flavonoids from Averrhoa bilimbi leaves.

Potential Biological Activities of Averrhoa bilimbi Leaf Flavonoids

biological_activities flavonoids Flavonoids from Averrhoa bilimbi Leaves antioxidant Antioxidant Activity (Radical Scavenging) flavonoids->antioxidant antimicrobial Antimicrobial Activity (Inhibition of bacterial growth) flavonoids->antimicrobial antiinflammatory Anti-inflammatory Activity flavonoids->antiinflammatory

Caption: Potential biological activities attributed to the flavonoid constituents of Averrhoa bilimbi leaves.

Conclusion and Future Directions

The leaves of Averrhoa bilimbi are a confirmed source of flavonoids, with studies indicating the presence of afzelechin glycosides, specifically the tentative identification of afzelechin 3-O-alpha-l-rhamnopyranoside. While the presence of this compound remains to be investigated, the existing body of research provides a solid foundation for further exploration into the specific flavonoid profile of this medicinal plant.

Future research should focus on:

  • Comprehensive metabolite profiling of A. bilimbi leaf extracts using advanced analytical techniques like high-resolution mass spectrometry to definitively identify all major flavonoid constituents, including a targeted search for this compound.

  • Isolation and purification of individual flavonoid compounds to enable detailed structural elucidation through spectroscopic methods such as Nuclear Magnetic Resonance (NMR).

  • In-depth investigation of the biological activities and mechanisms of action of the isolated flavonoids to validate their therapeutic potential.

This technical guide serves as a comprehensive resource for scientists and researchers, providing the necessary background and methodological details to advance the study of flavonoids in Averrhoa bilimbi leaves and unlock their full potential in drug discovery and development.

References

Biosynthesis pathway of afzelechin glycosides in plants.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biosynthesis of afzelechin glycosides in plants, designed for researchers and drug development professionals.

Introduction

Afzelechin is a flavan-3-ol, a class of flavonoids known for its diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2] In plants, afzelechin and its glycosidic derivatives play crucial roles in defense mechanisms and pigmentation. The biosynthesis of afzelechin glycosides is a complex, multi-step process that originates from the general phenylpropanoid pathway. This technical guide provides a detailed overview of the complete biosynthetic pathway, from precursor molecules to the final glycosylated products, supported by quantitative data, experimental protocols, and pathway visualizations.

Upstream Pathways: Laying the Foundation

The journey to afzelechin glycosides begins with two fundamental metabolic pathways that produce the necessary aromatic amino acid precursor, L-phenylalanine.

The Shikimate Pathway

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids in plants and microorganisms.[3][4] It converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway), into chorismate.[4][5] Chorismate serves as a critical branch point for the synthesis of L-phenylalanine, L-tyrosine, and L-tryptophan.

The General Phenylpropanoid Pathway

The general phenylpropanoid pathway converts L-phenylalanine into 4-coumaroyl-CoA, the gateway molecule for the biosynthesis of thousands of specialized metabolites, including flavonoids.[6][7][8] This three-step conversion is catalyzed by a sequence of core enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.[7][9][10][11] This is the first committed step of the phenylpropanoid pathway.[8][9]

  • Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates trans-cinnamic acid to yield p-coumaric acid.[11][12]

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it with Coenzyme A to form the high-energy thioester, 4-coumaroyl-CoA.[8][11]

Core Biosynthesis of Afzelechin

The formation of the afzelechin backbone from 4-coumaroyl-CoA involves a series of enzymatic reactions that build and modify the characteristic C6-C3-C6 flavonoid structure.

Afzelechin_Core_Biosynthesis CoumaroylCoA CoumaroylCoA MalonylCoA MalonylCoA

Formation of the Flavanone (B1672756) Skeleton
  • Chalcone (B49325) Synthase (CHS): CHS is the gatekeeper enzyme for flavonoid biosynthesis.[6] It catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[13][14][15] This reaction forms the basic C15 skeleton of flavonoids.[6]

  • Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form the flavanone, (2S)-naringenin.[16] This step establishes the three-ring structure characteristic of flavonoids.

Conversion to Dihydroflavonol
  • Flavanone 3-Hydroxylase (F3H): F3H, a 2-oxoglutarate-dependent dioxygenase, introduces a hydroxyl group at the C3 position of naringenin. This reaction converts the flavanone into a dihydroflavonol, specifically dihydrokaempferol (B1209521) (DHK).[12][17] DHK is a critical branch-point intermediate, serving as a precursor for both flavonols and the flavan-3-ols like afzelechin.[17]

Synthesis of Afzelechin
  • Dihydroflavonol 4-Reductase (DFR): DFR is a key enzyme that channels the metabolic flux towards anthocyanin and proanthocyanidin (B93508) synthesis.[18][19] It catalyzes the NADPH-dependent reduction of the C4-carbonyl group of dihydroflavonols.[19][20] Specifically for afzelechin synthesis, DFR reduces dihydrokaempferol (DHK) to form leucopelargonidin (B191709).[17]

  • Leucoanthocyanidin Reductase (LAR): LAR catalyzes the final step in the formation of the afzelechin aglycone. It reduces the C4 hydroxyl group of leucopelargonidin to produce (+)-afzelechin, a 2,3-trans-flavan-3-ol.[17][21]

Final Modification: Glycosylation

In plants, flavonoids like afzelechin are often found as glycosides, where a sugar moiety is attached to one of the hydroxyl groups. This modification increases their solubility, stability, and bioactivity.[22]

  • UDP-Glycosyltransferases (UGTs): The glycosylation of afzelechin is catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety, typically glucose, rhamnose, or galactose, from an activated UDP-sugar donor to the afzelechin aglycone.[22][23] The UGT family is vast, with different enzymes exhibiting specificity for the flavonoid substrate, the type of sugar, and the position of attachment.[23][24] For instance, afzelechin-(4α→8)-catechin-3-O-β-glucopyranoside is a known afzelechin glycoside found in nature.[25]

Glycosylation_Pathway

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. While specific kinetic data for every enzyme in every plant species is not available, the following table summarizes representative kinetic values for key enzyme classes in the flavonoid pathway.

Enzyme ClassSubstrateKm (µM)kcat (s⁻¹)Source PlantReference
CHI Naringenin Chalcone11.6069.35Oryza sativa[16]
CHI Isoliquiritigenin50.959.21 x 10⁻⁵Oryza sativa[16]
DFR Dihydroquercetin~20-60N/AVarious[19][26]
DFR Dihydrokaempferol~10-150N/AVarious[19][26]
UGT Epicatechin~50-200N/AGlycine max[27]
UGT Kaempferol~10-100N/AGlycine max[27]
(Note: Data represents a range from various studies and related substrates, as direct kinetic analysis of the complete afzelechin pathway is limited. N/A: Not Available in cited sources.)

Experimental Protocols

Characterizing the enzymes of the afzelechin glycoside pathway is fundamental to understanding its function and for potential bioengineering applications. Below is a generalized protocol for the in vitro characterization of a key enzyme, Dihydroflavonol 4-Reductase (DFR).

Protocol: In Vitro Assay of DFR Activity

Objective: To determine the enzymatic activity and substrate specificity of a recombinant DFR protein.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.0), 1 mM DTT.

  • Substrates: Dihydrokaempferol (DHK), Dihydroquercetin (DHQ), Dihydromyricetin (DHM) (1 mM stock solutions in DMSO).

  • Cofactor: NADPH (10 mM stock solution in water).

  • Enzyme: Purified recombinant DFR protein (concentration determined by Bradford assay).

  • Stop Solution: Ethyl acetate (B1210297).

2. Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL final volume, add:

    • 78 µL Assay Buffer.

    • 10 µL NADPH solution (final concentration: 1 mM).

    • 10 µL Substrate solution (final concentration: 100 µM).

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 2 µL of purified DFR enzyme (e.g., 1-5 µg).

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge at 13,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper ethyl acetate phase, which contains the leucoanthocyanidin product, to a new tube.

  • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the residue in 50 µL of methanol (B129727) for analysis.

3. Product Analysis:

  • Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).

  • Detection: Diode Array Detector (DAD) to monitor absorbance at relevant wavelengths (e.g., 280 nm) or a mass spectrometer to identify the product by its mass-to-charge ratio.

  • Quantification: Compare the peak area of the product (leucopelargonidin from DHK) to a standard curve of a related compound or use the substrate consumption rate based on the decrease in the DHK peak area.

Experimental_Workflow Purify Purify Mix Mix Purify->Mix Stop Stop Analyze Analyze Stop->Analyze

Conclusion

The biosynthesis of afzelechin glycosides is a sophisticated and highly regulated process that involves enzymes from several major pathways. Beginning with primary metabolism, the pathway proceeds through the general phenylpropanoid and core flavonoid routes to produce the afzelechin aglycone, which is subsequently modified by glycosylation. Understanding this pathway in detail is crucial for the metabolic engineering of plants to enhance the production of these valuable bioactive compounds for applications in nutrition, agriculture, and pharmacology. Further research is needed to identify the specific UGTs responsible for afzelechin glycosylation in various plant species and to fully elucidate the regulatory networks that control the metabolic flux through this pathway.

References

Afzelechin 3-O-xyloside: A Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside. Due to the limited availability of specific experimental data for this compound, this document also includes relevant information on its aglycone, (+)-afzelechin, to provide a more complete contextual understanding.

Physicochemical Properties

This compound is a powder at room temperature and has been isolated from the barks of Cassipourea gerrardii.[1] It is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1]

Quantitative Data for this compound
PropertyValueSource
Molecular Weight406.38 g/mol [1]
Molecular FormulaC₂₀H₂₂O₉
Physical DescriptionPowder[1]
Quantitative Data for the Aglycone, (+)-Afzelechin

For comparative purposes, the following table summarizes the known physical and chemical properties of the aglycone, (+)-afzelechin.

PropertyValueSource
Molecular Weight274.27 g/mol [2]
Molecular FormulaC₁₅H₁₄O₅[2]
Melting Point221-222 °C (decomposes)[3]
Specific Optical Rotation [α]²⁰_D+20.6° (c=5, acetone/water)[3]

Spectroscopic Data

Reported spectral data for (+)-afzelechin includes ¹H-NMR, ¹³C-NMR, and mass spectrometry data.[2][4]

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound from Cassipourea gerrardii are not explicitly described in the available literature. However, a general workflow for the isolation of flavonoid glycosides from plant material can be conceptualized as follows:

G plant_material Dried Barks of Cassipourea gerrardii extraction Maceration with Methanol plant_material->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Methanolic Extract concentration->crude_extract fractionation Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Preparative HPLC tlc->purification pure_compound This compound purification->pure_compound

General workflow for flavonoid glycoside isolation.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and associated signaling pathways of this compound are currently lacking in the scientific literature. However, its aglycone, (+)-afzelechin, has been shown to possess anti-inflammatory and antioxidant properties.[5][6][7]

Anti-inflammatory Activity of (+)-Afzelechin

(+)-Afzelechin has been demonstrated to inhibit the inflammatory response in lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) and in a mouse model of LPS-induced lung injury.[5] The anti-inflammatory effects are mediated, at least in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5]

The proposed mechanism involves the following steps:

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation TLR4->NFkB_activation pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_activation->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation afzelechin (+)-Afzelechin afzelechin->NFkB_activation

Inhibition of the NF-κB pathway by (+)-afzelechin.
Antioxidant Activity of (+)-Afzelechin

The antioxidant activity of flavan-3-ols like afzelechin is well-documented and is attributed to their ability to scavenge free radicals and chelate transition metals.[6] Furthermore, (+)-afzelechin has been shown to upregulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[5][6] This pathway is a key regulator of cellular defense against oxidative stress.

The activation of the Nrf2 pathway by (+)-afzelechin likely involves the following:

G afzelechin (+)-Afzelechin Nrf2_activation Nrf2 Activation and Nuclear Translocation afzelechin->Nrf2_activation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1, SOD) ARE->antioxidant_enzymes cellular_protection Cellular Protection against Oxidative Stress antioxidant_enzymes->cellular_protection

Activation of the Nrf2 antioxidant pathway by (+)-afzelechin.

It is important to note that the glycosylation of flavonoids can significantly impact their bioavailability and biological activity. Therefore, the biological properties of (+)-afzelechin may not be directly extrapolated to this compound. Further research is required to elucidate the specific pharmacological effects of this xyloside derivative.

References

Afzelechin 3-O-xyloside CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of its core chemical properties, including its CAS number and molecular formula. It further delves into established experimental protocols for the isolation, purification, and characterization of similar flavonoid glycosides. While specific research on the signaling pathways of this compound is nascent, this document explores the well-documented anti-inflammatory and antioxidant mechanisms of its aglycone, (+)-afzelechin, providing a foundational understanding for future research.

Core Compound Identification

A clear and unambiguous identification of this compound is paramount for any research endeavor. The fundamental chemical identifiers for this compound are summarized in the table below.

PropertyValue
CAS Number 512781-45-2
Molecular Formula C20H22O9

Table 1: Core Identification of this compound

Experimental Protocols

While specific protocols for the isolation and analysis of this compound are not extensively detailed in publicly available literature, established methodologies for related flavonoid glycosides provide a robust framework for its study.

Isolation and Purification of Flavonoid Glycosides

The isolation of this compound, sourced from the barks of Cassipourea gerrardii, can be achieved through a multi-step chromatographic process. A general workflow is outlined below.

experimental_workflow start Dried Plant Material (Cassipourea gerrardii bark) extraction Solvent Extraction (e.g., Methanol/Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate) extraction->partition Crude Extract column_chroma Column Chromatography (Silica Gel) partition->column_chroma Enriched Fraction hplc Preparative HPLC column_chroma->hplc Partially Purified Fractions pure_compound Pure this compound hplc->pure_compound Purity >95%

Caption: Postulated inhibitory effect of afzelechin on the NF-κB signaling pathway.

In inflammatory conditions induced by stimuli like LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Research on (+)-afzelechin suggests that it can inhibit the phosphorylation of IKK and the degradation of IκBα, thereby preventing NF-κB activation and reducing the expression of inflammatory mediators. [1][2]

Activation of the Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

dot

nrf2_pathway Afzelechin Afzelechin Nrf2_translocation Nrf2 Nuclear Translocation Afzelechin->Nrf2_translocation ARE Binding to Antioxidant Response Element (ARE) Nrf2_translocation->ARE Antioxidant_enzymes Expression of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_enzymes

Caption: Postulated activation of the Nrf2 antioxidant pathway by afzelechin.

Studies have indicated that (+)-afzelechin can promote the nuclear translocation of Nrf2. [1][2]Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). This enhances the cell's capacity to counteract oxidative stress, which is often associated with inflammation.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic value. While its fundamental chemical properties are established, further research is required to fully elucidate its biological activities and mechanisms of action. Future studies should focus on:

  • Developing and publishing detailed protocols for the efficient isolation and purification of this compound.

  • Conducting comprehensive spectroscopic analysis to provide a complete and publicly available dataset (1H NMR, 13C NMR, HR-MS).

  • Investigating the specific signaling pathways modulated by this compound, particularly in comparison to its aglycone, to understand the role of the xyloside moiety.

  • Performing in vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.

This technical guide serves as a foundational resource for researchers and drug development professionals, providing the necessary information to embark on further investigation into this intriguing flavonoid glycoside.

References

The Biological Activities of Afzelechin and its Glycosides: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Examination of a Promising Flavan-3-ol (B1228485)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afzelechin, a flavan-3-ol found in a variety of plant species, and its glycosidic derivatives are emerging as compounds of significant interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the known biological activities of afzelechin, with a particular focus on its anti-inflammatory and antioxidant properties. Due to a notable gap in the scientific literature regarding the specific biological activities of Afzelechin 3-O-xyloside, this document extrapolates potential activities based on the well-documented effects of its aglycone, afzelechin. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to facilitate further research and development.

Introduction

Flavan-3-ols are a class of flavonoids widely recognized for their health-promoting benefits. Afzelechin, a member of this class, has demonstrated a range of biological effects, including potent antioxidant and anti-inflammatory activities.[1] These properties are attributed to its chemical structure, which enables it to scavenge free radicals and modulate key inflammatory pathways. While the biological activities of afzelechin are increasingly being studied, its glycosidic forms, such as this compound, remain largely unexplored. This guide aims to consolidate the existing knowledge on afzelechin and provide a foundational understanding for future investigations into its derivatives.

Biological Activities of Afzelechin

The primary biological activities of afzelechin that have been investigated are its antioxidant and anti-inflammatory effects.

Antioxidant Activity

Afzelechin exhibits significant antioxidant activity through various mechanisms, including free radical scavenging and inhibition of oxidative enzymes.[1]

Studies have shown that afzelechin is a potent scavenger of free radicals. For instance, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, (+)-afzelechin demonstrated strong activity.[1]

Afzelechin has been identified as an inhibitor of enzymes involved in the generation of reactive oxygen species. One such enzyme is xanthine (B1682287) oxidase. While specific data for afzelechin is limited, a related compound, afzelechin 3-O-alpha-l-rhamnoside, has been shown to interact with the active site residues of xanthine oxidase.[2]

Anti-inflammatory Activity

Afzelechin has demonstrated notable anti-inflammatory properties in various experimental models. These effects are mediated through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

In lipopolysaccharide (LPS)-induced inflammatory responses in human umbilical vein endothelial cells (HUVECs), (+)-afzelechin was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] This inhibition was associated with a decrease in the phosphorylation of the signal transducer and activator of transcription 1 (STAT-1).[3] Furthermore, afzelechin promoted the production of the antioxidant enzyme heme oxygenase-1 (HO-1) and inhibited the activation of nuclear factor-kappa B (NF-κB).[1][3]

In a mouse model of particulate matter (PM₂.₅)-induced lung injury, (+)-afzelechin was shown to mitigate lung damage, reduce pulmonary edema, and decrease the levels of inflammatory cytokines.[4] The protective effects of afzelechin were linked to the modulation of the Toll-like receptor 4 (TLR4)–MyD88 and mTOR–autophagy pathways.[4] Specifically, afzelechin administration led to a substantial reduction in the expression of TLR4, MyD88, and the autophagy-related proteins LC3 II and Beclin 1, while increasing the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR).[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of afzelechin and related compounds.

Table 1: Antioxidant Activity of Afzelechin and Related Flavanols

CompoundAssayIC₅₀ (µM)Reference
(+)-CatechinDPPH13.5[1]
(-)-CatechinDPPH13.6[1]
(-)-Afzelechin DPPH 21.8 [1]
(-)-EpicatechinDPPH20.9[1]
Trolox (Control)DPPH48.8[1]

Table 2: Anti-inflammatory Activity of Afzelechin and Related Flavanols

CompoundCell LineStimulantEffectIC₅₀ (µM)Reference
(+)-CatechinHepG2TNF-αNF-κB Inhibition14.1[1]
(+)-Afzelechin HepG2 TNF-α iNOS & COX-2 Inhibition Effective at 0.1 µM [1]
(-)-EpiafzelechinHepG2TNF-αiNOS & COX-2 InhibitionEffective at 0.1 µM[1]

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of afzelechin.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging capacity of a compound.

  • A solution of DPPH in methanol (B129727) is prepared.

  • The test compound (e.g., afzelechin) is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • The percentage of DPPH radical scavenging is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Cell Culture and LPS-Induced Inflammation Model

This protocol describes the in vitro assessment of anti-inflammatory activity.

  • Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.

  • The cells are pre-treated with various concentrations of the test compound (e.g., afzelechin) for a specific duration.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • After a defined incubation period, the cell supernatant is collected to measure the levels of inflammatory mediators such as NO and PGE2 using commercially available kits.

  • Cell lysates are prepared to analyze the expression of proteins like iNOS, COX-2, and phosphorylated STAT-1 via Western blotting.

PM₂.₅-Induced Acute Lung Injury Mouse Model

This in vivo protocol is used to evaluate the protective effects of a compound against lung inflammation.

  • Mice are intratracheally instilled with a suspension of PM₂.₅ to induce lung injury.

  • The test compound (e.g., afzelechin) is administered to the mice (e.g., orally or intraperitoneally) at a specific time point relative to the PM₂.₅ instillation.

  • After a set period, the mice are euthanized, and bronchoalveolar lavage fluid (BALF) is collected to measure inflammatory cell counts and cytokine levels.

  • Lung tissues are harvested for histological examination and to determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema.

  • Protein expression of key signaling molecules (e.g., TLR4, MyD88, mTOR) in lung tissue is analyzed by Western blotting.

Signaling Pathways

The anti-inflammatory effects of afzelechin are mediated through the modulation of specific signaling pathways.

anti_inflammatory_pathway cluster_LPS LPS-Induced Inflammation cluster_Afzelechin Afzelechin Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 Inflammation Inflammation iNOS_COX2->Inflammation Afzelechin (+)-Afzelechin Afzelechin->TLR4 Afzelechin->MyD88 Afzelechin->NFkB

Caption: Afzelechin's inhibition of the LPS-induced TLR4/MyD88/NF-κB pathway.

mTOR_autophagy_pathway PM25 PM₂.₅ Autophagy Autophagy (Beclin 1, LC3 II) PM25->Autophagy mTOR mTOR mTOR->Autophagy LungInjury Lung Injury Autophagy->LungInjury Afzelechin (+)-Afzelechin Afzelechin->mTOR Afzelechin->Autophagy

Caption: Afzelechin's modulation of the mTOR-autophagy pathway in lung injury.

Future Directions and Conclusion

The existing body of research strongly supports the potential of afzelechin as a therapeutic agent, particularly for conditions associated with inflammation and oxidative stress. However, a significant knowledge gap exists concerning the biological activities of its glycosidic derivatives, including this compound.

Future research should focus on:

  • Isolation and purification of this compound to enable biological testing.

  • In vitro and in vivo evaluation of the antioxidant and anti-inflammatory properties of this compound.

  • Comparative studies to determine if the xyloside moiety enhances or alters the biological activity of the afzelechin aglycone.

  • Investigation of the pharmacokinetic profile of this compound to assess its bioavailability and metabolic fate.

References

The Antioxidant Potential of Afzelechin 3-O-xyloside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical whitepaper provides a comprehensive overview of the anticipated antioxidant properties of Afzelechin 3-O-xyloside. In the absence of extensive direct research on this specific glycoside, this document extrapolates from the known antioxidant and anti-inflammatory activities of its aglycone, (+)-afzelechin, and related flavonoid compounds. It offers a scientific foundation and detailed experimental protocols to guide future investigation into its therapeutic potential.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It consists of an afzelechin core, which is a type of flavan-3-ol, glycosidically linked to a xylose sugar molecule at the 3-hydroxyl position. Flavonoids are well-documented for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in oxidative stress. While direct studies on this compound are limited, the established biological activities of its aglycone, afzelechin, provide a strong basis for predicting its potential as an antioxidant agent.

The Antioxidant and Anti-inflammatory Core: (+)-Afzelechin

The antioxidant capacity of this compound is expected to be largely influenced by its afzelechin moiety. (+)-Afzelechin has demonstrated significant antioxidant and anti-inflammatory properties.[1] Flavan-3-ols like afzelechin exert their antioxidant effects through several mechanisms, including free radical scavenging, chelation of transition metals, and inhibition of pro-oxidative enzymes.[2]

Studies have shown that (+)-afzelechin can protect against inflammatory responses induced by lipopolysaccharides (LPS).[1] This protective effect is linked to its ability to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.[1][2]

Table 1: Summary of Known Biological Activities of (+)-Afzelechin and Related Compounds

CompoundBiological ActivityKey FindingsReference
(+)-AfzelechinAnti-inflammatoryInhibited NF-κB expression and p-STAT-1, and promoted the nuclear translocation of Nrf2 in LPS-treated HUVECs.[1]
(+)-AfzelechinAntioxidantPotent antioxidant activity.[2]
(-)-EpiafzelechinAntioxidantDemonstrated excellent free radical scavenging activity.[2]

Potential Influence of Xyloside Glycosylation

The presence of a xylose sugar at the 3-O- position is likely to modify the physicochemical and biological properties of the afzelechin core. Glycosylation can affect a molecule's solubility, stability, and bioavailability. The impact of glycosylation on the antioxidant activity of flavonoids is complex and can vary depending on the type and position of the sugar moiety. In some cases, glycosylation can enhance antioxidant activity, while in others, it may have a negligible or even diminishing effect. Further research is required to elucidate the specific contribution of the 3-O-xyloside group to the overall antioxidant capacity of the molecule.

Proposed Methodologies for Antioxidant Evaluation

To rigorously assess the antioxidant properties of this compound, a combination of in vitro chemical assays and cell-based assays is recommended.

In Vitro Antioxidant Capacity Assays

A battery of assays should be employed to evaluate different aspects of antioxidant activity, such as radical scavenging and reducing power.

Table 2: Proposed In Vitro Antioxidant Assays for this compound

AssayPrincipleEndpoint Measurement
DPPH Radical Scavenging AssayMeasures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance at a specific wavelength (typically 517 nm).
ABTS Radical Cation Scavenging AssayMeasures the ability of the compound to scavenge the pre-formed ABTS radical cation.Decrease in absorbance at a specific wavelength (e.g., 734 nm).
Ferric Reducing Antioxidant Power (FRAP) AssayMeasures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.Formation of a blue-colored ferrous-TPTZ complex, measured by an increase in absorbance at a specific wavelength (e.g., 593 nm).
  • Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). The working solution should be diluted to an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO). A positive control, such as ascorbic acid or Trolox, should also be prepared.

  • Assay Procedure:

    • Add a small volume of the sample or standard solution to the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the sample concentration.

Cellular Antioxidant Activity

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., Fibroblasts, Keratinocytes) pre_incubation Pre-incubate cells with This compound cell_culture->pre_incubation compound_prep Prepare this compound and Controls compound_prep->pre_incubation oxidative_stress Induce Oxidative Stress (e.g., with H2O2 or AAPH) pre_incubation->oxidative_stress ros_measurement Measure Intracellular ROS (e.g., using DCFH-DA) oxidative_stress->ros_measurement data_analysis Data Analysis and IC50 Determination ros_measurement->data_analysis

Caption: Workflow for Cellular Antioxidant Activity Assay.

Potential Signaling Pathways

Based on the known activities of (+)-afzelechin, it is hypothesized that this compound may exert its antioxidant effects through the modulation of key cellular signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. (+)-Afzelechin has been shown to facilitate the nuclear translocation of Nrf2.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Afzelechin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Afzelechin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes activates transcription

Caption: Proposed Nrf2 Signaling Pathway Activation.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli lead to its activation and translocation to the nucleus, where it promotes the expression of pro-inflammatory genes. (+)-Afzelechin has been found to inhibit NF-κB expression.[1]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Afzelechin This compound IKK IKK Complex Afzelechin->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates IkappaB_NFkappaB IκB-NF-κB Complex IKK->IkappaB_NFkappaB phosphorylates IκB NFkappaB_free NF-κB IkappaB_NFkappaB->NFkappaB_free releases NFkappaB_nuc NF-κB NFkappaB_free->NFkappaB_nuc translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) NFkappaB_nuc->Inflammatory_Genes activates transcription

Caption: Proposed NF-κB Signaling Pathway Inhibition.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the known antioxidant and anti-inflammatory properties of the afzelechin core strongly suggest that this compound is a promising candidate for further investigation as a natural antioxidant agent. The experimental protocols and mechanistic frameworks provided in this whitepaper offer a clear roadmap for researchers to systematically evaluate its potential. Future studies should focus on performing the outlined in vitro and cellular assays to generate quantitative data on its antioxidant efficacy and to validate its interaction with the Nrf2 and NF-κB signaling pathways. Such research will be crucial for unlocking the therapeutic potential of this natural compound in the prevention and treatment of oxidative stress-related disorders.

References

The Enigmatic Enzyme Inhibitor: A Technical Guide to the Potential of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE, December 7, 2025] – In the competitive landscape of drug discovery and development, the quest for novel bioactive compounds with therapeutic potential is relentless. This whitepaper delves into the prospective enzyme inhibitory activities of Afzelechin 3-O-xyloside, a naturally occurring flavonoid glycoside. While direct experimental data on this specific molecule remains nascent, a comprehensive analysis of its aglycone, (+)-afzelechin, and the established structure-activity relationships (SAR) of flavonoid glycosides, provides a strong predictive foundation for its efficacy against key enzymatic targets in metabolic diseases, neurodegenerative disorders, and skin hyperpigmentation.

This compound, isolated from the bark of plants such as Cassipourea gerrardii, represents a compelling candidate for further investigation. This guide synthesizes the available evidence to provide researchers, scientists, and drug development professionals with a detailed technical overview of its potential mechanisms of action, supported by established experimental protocols and visualized pathways.

Predicted Enzyme Inhibitory Profile

Based on the known bioactivities of the afzelechin scaffold and the influence of glycosylation on flavonoid-enzyme interactions, this compound is predicted to exhibit inhibitory activity against several key enzymes. The following table summarizes the anticipated activities, drawing parallels from its aglycone and structurally related flavonoid glycosides.

Target EnzymePredicted ActivityRationale & Supporting Evidence
α-Glucosidase High Potential The aglycone, (+)-afzelechin, is a known α-glucosidase inhibitor with an ID50 of 0.13 mM[1]. Glycosylation at the C3 position can modulate this activity, and studies on various flavonoid glycosides confirm their potential as potent inhibitors of this enzyme, crucial for managing postprandial hyperglycemia[2][3][4].
Tyrosinase High Potential Extracts from the related plant Cassipourea malosana, which contains afzelechin glycosides, are traditionally used for skin-lightening, suggesting tyrosinase inhibition[5]. Furthermore, synthetic bibenzyl xylosides have demonstrated potent tyrosinase inhibitory activity, indicating the xylose moiety is well-tolerated and can contribute to binding[6][7][8][9].
Xanthine (B1682287) Oxidase (XO) Moderate Potential Flavonoid aglycones are often potent XO inhibitors. However, glycosylation, particularly at the C3 position, has been shown to decrease this inhibitory activity due to steric hindrance[10][11][12][13]. Therefore, while the afzelechin core is favorable, the xyloside moiety may temper this effect.
β-Secretase (BACE1) Moderate to High Potential The inhibition of BACE1 is a key strategy in Alzheimer's disease therapy. Studies have shown that flavanones and other flavonoids with sugar moieties can exhibit enhanced BACE1 inhibitory activity compared to their aglycones, suggesting the glycosyl group may form additional interactions with the enzyme[14][15][16][17].
Inflammatory Enzymes (iNOS, COX-2) Moderate Potential (+)-Afzelechin has demonstrated anti-inflammatory properties by reducing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[18]. The effect of glycosylation on this activity is less defined but warrants investigation.

Experimental Protocols for Activity Assessment

To validate the predicted inhibitory activities of this compound, the following established experimental protocols are recommended.

α-Glucosidase Inhibition Assay

This spectrophotometric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Reagents:

    • Yeast α-glucosidase (EC 3.2.1.20) solution in phosphate (B84403) buffer (pH 6.8).

    • pNPG solution in phosphate buffer.

    • This compound stock solution in DMSO, with serial dilutions in buffer.

    • Acarbose as a positive control.

    • Sodium carbonate (Na₂CO₃) solution for stopping the reaction.

  • Procedure:

    • In a 96-well plate, add 50 µL of the enzyme solution to wells containing 50 µL of various concentrations of this compound or acarbose.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

    • Incubate at 37°C for 20 minutes.

    • Terminate the reaction by adding 100 µL of Na₂CO₃ solution.

    • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

  • Kinetic Analysis:

    • To determine the mode of inhibition (competitive, non-competitive, etc.), the assay is repeated with varying concentrations of both the substrate (pNPG) and the inhibitor.

    • Data is analyzed using Lineweaver-Burk or Dixon plots.

cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_readout Measurement Enzyme Enzyme Mix_Incubate Mix & Pre-incubate (37°C, 10 min) Enzyme->Mix_Incubate Inhibitor This compound (or Acarbose) Inhibitor->Mix_Incubate Reaction_Incubate Reaction Incubation (37°C, 20 min) Mix_Incubate->Reaction_Incubate Add Substrate Substrate pNPG Substrate Substrate->Reaction_Incubate Stop Add Na₂CO₃ Reaction_Incubate->Stop Stop Reaction Read Read Absorbance (405 nm) Stop->Read Calculate Calculate % Inhibition & IC50 Read->Calculate

Workflow for the α-Glucosidase Inhibition Assay.
Tyrosinase Inhibition Assay

This assay quantifies the inhibition of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome (B613829).

  • Reagents:

    • Mushroom tyrosinase (EC 1.14.18.1) solution in phosphate buffer (pH 6.8).

    • L-DOPA solution in phosphate buffer.

    • This compound stock solution in DMSO, with serial dilutions in buffer.

    • Kojic acid as a positive control.

  • Procedure:

    • In a 96-well plate, add 100 µL of L-DOPA solution to wells containing 50 µL of various concentrations of the test compound or kojic acid.

    • Pre-incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the tyrosinase solution.

    • Monitor the formation of dopachrome by measuring the change in absorbance at 475 nm for 10 minutes at 1-minute intervals.

    • The rate of reaction is determined from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition and the IC50 value.

Xanthine Oxidase Inhibition Assay

This method measures the inhibition of xanthine oxidase-catalyzed formation of uric acid from xanthine.

  • Reagents:

    • Xanthine oxidase (EC 1.17.3.2) solution in phosphate buffer (pH 7.5).

    • Xanthine solution in the same buffer.

    • This compound stock solution in DMSO, with serial dilutions in buffer.

    • Allopurinol as a positive control.

  • Procedure:

    • Combine 50 µL of the test compound solution and 100 µL of xanthine solution in a 96-well UV-transparent plate.

    • Pre-incubate at 25°C for 5 minutes.

    • Start the reaction by adding 100 µL of the xanthine oxidase solution.

    • Immediately measure the absorbance at 295 nm (the wavelength at which uric acid absorbs) every minute for 15 minutes.

    • Determine the reaction rate and calculate the percentage of inhibition and IC50 value.

BACE1 (β-Secretase) Inhibition Assay

This assay typically uses a FRET (Förster Resonance Energy Transfer) substrate that contains the BACE1 cleavage site.

  • Reagents:

    • Recombinant human BACE1 enzyme.

    • BACE1 FRET substrate (e.g., containing a fluorophore and a quencher).

    • Assay buffer (e.g., sodium acetate, pH 4.5).

    • This compound stock solution in DMSO, with serial dilutions.

    • A known BACE1 inhibitor as a positive control.

  • Procedure:

    • In a black 96-well plate, add the BACE1 enzyme to wells containing the test compound or control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence (resulting from the cleavage of the substrate and separation of the fluorophore and quencher) over time using a fluorescence plate reader.

    • Calculate the reaction velocity and determine the percentage of inhibition and IC50 value.

Potential Signaling Pathway Modulation

The inhibitory action of this compound on key enzymes can modulate critical cellular signaling pathways implicated in disease.

Regulation of Inflammatory Pathways

The parent compound, (+)-afzelechin, has been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways[18]. It is plausible that this compound retains this capability. Inhibition of pro-inflammatory enzymes like iNOS and COX-2 downstream of NF-κB activation would lead to a reduction in inflammatory mediators.

cluster_nuc Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Induces Transcription Inflammation Inflammation Genes->Inflammation Inhibitor This compound (Predicted Target) Inhibitor->IKK Inhibits Inhibitor->NFkB_nuc Inhibits

Predicted Modulation of the NF-κB Signaling Pathway.
Impact on the Amyloidogenic Pathway in Alzheimer's Disease

By inhibiting BACE1, the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, this compound could play a crucial role in mitigating the progression of Alzheimer's disease. A reduction in BACE1 activity would shift the processing of Amyloid Precursor Protein (APP) towards the non-amyloidogenic pathway.

cluster_amyloid Amyloidogenic Pathway cluster_non_amyloid Non-Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) BACE1 β-Secretase (BACE1) APP->BACE1 Cleavage alpha α-Secretase APP->alpha Cleavage gamma_A γ-Secretase BACE1->gamma_A C99 fragment Abeta Amyloid-β (Aβ) Peptide gamma_A->Abeta Plaques Amyloid Plaques (Neurotoxicity) Abeta->Plaques gamma_N γ-Secretase alpha->gamma_N sAPPα + C83 p3 p3 Fragment (Non-toxic) gamma_N->p3 Inhibitor This compound Inhibitor->BACE1 Inhibits

Inhibition of the Amyloidogenic Pathway via BACE1.

Conclusion and Future Directions

This compound stands out as a promising, yet under-investigated, natural product. The convergence of evidence from its aglycone's known activities and the well-documented structure-activity relationships of flavonoid glycosides strongly suggests its potential as a multi-target enzyme inhibitor. Its predicted efficacy against α-glucosidase, tyrosinase, and BACE1 positions it as a valuable lead compound for developing therapeutics for type 2 diabetes, skin hyperpigmentation disorders, and Alzheimer's disease, respectively.

The immediate next steps require the empirical validation of these hypotheses. The synthesis or isolation of pure this compound is paramount, followed by rigorous in vitro enzymatic assays as outlined in this guide. Subsequent cell-based assays and in vivo studies will be essential to confirm its therapeutic potential and pave the way for its development as a novel agent in the pharmaceutical and cosmeceutical industries. This whitepaper serves as a foundational roadmap for unlocking the full potential of this enigmatic molecule.

References

Navigating the Uncharted Territory: A Technical Guide to the Preliminary Cytotoxicity Screening of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies on the preliminary cytotoxicity screening of Afzelechin 3-O-xyloside. Therefore, this technical guide provides a generalized framework for such a study, drawing upon established methodologies for analogous flavonoid glycosides. The data presented herein is illustrative and should not be considered experimentally verified for this compound.

Introduction

This compound, a flavonoid glycoside, belongs to a class of natural compounds with recognized potential for diverse pharmacological activities. Preliminary cytotoxicity screening is a critical first step in the evaluation of any novel compound for its potential as a therapeutic agent, particularly in oncology. This guide outlines the fundamental experimental protocols and data interpretation necessary to assess the cytotoxic profile of this compound against various cell lines.

Core Experimental Workflow

The preliminary cytotoxicity screening of a novel compound like this compound involves a systematic progression of in vitro assays to determine its effect on cell viability and proliferation.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound This compound (Stock Solution) Treatment Cell Seeding & Treatment Compound->Treatment Cell_Lines Cancer & Normal Cell Line Culture Cell_Lines->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT/XTT Assay Incubation->MTT_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Selectivity_Index Selectivity Index (SI) Calculation IC50_Calculation->Selectivity_Index

Caption: A generalized workflow for the in vitro cytotoxicity screening of a test compound.

Detailed Experimental Protocols

A crucial aspect of robust cytotoxicity screening is the meticulous execution of experimental protocols. The following outlines a standard methodology.

Cell Lines and Culture

A panel of human cancer cell lines and a normal cell line should be selected to assess both anticancer potential and general toxicity.

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma

    • HeLa: Human cervical adenocarcinoma

    • A549: Human lung carcinoma

    • HepG2: Human hepatocellular carcinoma

  • Normal Cell Line:

    • Vero: Kidney epithelial cells from an African green monkey

All cell lines should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture media. Replace the existing media in the 96-well plates with media containing various concentrations of the compound. Include a vehicle control (media with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Quantitative Data Presentation

The results of the cytotoxicity screening should be presented in a clear and comparative manner. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Hypothetical IC50 Values (µM) of this compound against Various Cell Lines

Cell Line24 hours48 hours72 hours
MCF-7 >10085.2 ± 4.162.5 ± 3.7
HeLa 95.4 ± 5.370.1 ± 3.951.9 ± 2.8
A549 >10092.7 ± 6.275.3 ± 4.5
HepG2 >10088.9 ± 4.868.1 ± 3.3
Vero >100>100>100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Selectivity Index (SI) of this compound at 72 hours

Cancer Cell LineIC50 (µM)SI Value (IC50 of Normal Cell / IC50 of Cancer Cell)
MCF-7 62.5>1.6
HeLa 51.9>1.9
A549 75.3>1.3
HepG2 68.1>1.5

A higher SI value indicates a greater selectivity of the compound for cancer cells over normal cells.

Potential Signaling Pathways for Further Investigation

Should this compound demonstrate significant cytotoxicity, further studies would be warranted to elucidate its mechanism of action. Flavonoids are known to interact with various cellular signaling pathways implicated in cancer progression.

signaling_pathway cluster_pathway Potential Apoptotic Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Afzelechin This compound Bax Bax (Pro-apoptotic) Afzelechin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Afzelechin->Bcl2 Downregulates Death_Receptor Death Receptor (e.g., Fas) Afzelechin->Death_Receptor Activates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway illustrating how a flavonoid might induce apoptosis.

Conclusion and Future Directions

The preliminary cytotoxicity screening is a foundational component in the drug discovery pipeline. While no specific data currently exists for this compound, the methodologies outlined in this guide provide a clear roadmap for its evaluation. Should this compound exhibit promising and selective cytotoxicity, subsequent investigations should focus on:

  • Mechanism of Action Studies: Elucidating the specific signaling pathways involved in its cytotoxic effect.

  • Cell Cycle Analysis: Determining if the compound induces cell cycle arrest.

  • In Vivo Studies: Validating the in vitro findings in animal models.

The systematic application of these principles will be instrumental in determining the therapeutic potential of this compound and other novel flavonoid glycosides.

An In-depth Technical Guide on Afzelechin 3-O-xyloside and its Potential Role in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the biological activities and mechanisms of action of Afzelechin 3-O-xyloside is currently limited. This guide provides a comprehensive overview of its aglycone, (+)-afzelechin, and extrapolates the potential significance of this compound based on the general understanding of flavonoid glycosides. The experimental protocols and potential signaling pathways described are based on established methodologies for similar compounds.

Introduction

This compound is a flavonoid glycoside, a class of natural compounds widely distributed in the plant kingdom and recognized for their diverse pharmacological activities. It consists of the flavan-3-ol (B1228485) (+)-afzelechin as the aglycone, linked to a xylose sugar molecule at the 3-hydroxyl position. While this compound itself is not extensively studied, its aglycone, afzelechin, has been identified in various plants used in traditional medicine and has demonstrated a range of biological effects, including antioxidant and anti-inflammatory properties.[1][2] Flavonoid glycosides often exhibit modified solubility and bioavailability compared to their aglycones, which can influence their therapeutic potential.[3] This guide will delve into the known biological activities of afzelechin and provide a framework for the potential therapeutic applications and experimental evaluation of this compound.

Chemical Structure and Properties

  • Afzelechin: A flavan-3-ol, which is a type of flavonoid. Its structure consists of two benzene (B151609) rings (A and B) and a heterocyclic pyran ring (C).[4]

  • This compound: The xylose sugar moiety is attached to the hydroxyl group at the C3 position of the afzelechin structure. This glycosylation can alter the molecule's polarity and interaction with biological targets.

Role in Traditional Medicine

While specific traditional uses of this compound are not documented, plants containing its aglycone, afzelechin, have a history of use in traditional medicine. For instance, afzelechin has been isolated from Bergenia ligulata, a plant used in traditional systems for its purported anti-inflammatory and other therapeutic properties.[1] The presence of afzelechin and its derivatives in such plants suggests a potential contribution to their medicinal effects.

Biological Activities of the Aglycone: (+)-Afzelechin

The biological activities of (+)-afzelechin provide a strong foundation for inferring the potential effects of its xyloside derivative.

Anti-inflammatory Activity

Recent studies have shown that (+)-afzelechin possesses anti-inflammatory properties. It has been observed to regulate inducible nitric oxide synthase (iNOS) through the inhibition of both nuclear factor-kappa B (NF-κB) expression and the phosphorylation of signal transducer and activator of transcription 1 (p-STAT-1).[1] In lipopolysaccharide (LPS)-activated human umbilical vein endothelial cells (HUVECs), (+)-afzelechin promoted the production of heme oxygenase (HO)-1, an enzyme with anti-inflammatory effects.[1] It also reduced the levels of cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), iNOS, and nitric oxide (NO).[1] Furthermore, in an animal model of LPS-induced inflammation, (+)-afzelechin significantly reduced the expression of iNOS in lung tissue and the level of tumor necrosis factor-alpha (TNF-α) in bronchoalveolar lavage fluid.[1]

Antioxidant Activity

The antioxidant potential of flavonoids is a well-established area of research. While specific quantitative data for this compound is unavailable, related flavonoid glycosides have been evaluated for their antioxidant capacity using assays such as the DPPH radical scavenging assay.[5] Generally, the aglycone form of a flavonoid is a more potent antioxidant than its corresponding glycoside.[3]

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is an enzyme that plays a role in the production of uric acid, and its inhibition is a target for the treatment of gout. Various flavonoids have been shown to inhibit xanthine oxidase.[6][7] The inhibitory activity is often dependent on the structure of the flavonoid.[6] While there is no specific data for this compound, its potential to inhibit this enzyme warrants investigation.

Quantitative Data on Related Compounds

Due to the lack of specific data for this compound, the following table summarizes the biological activity of other relevant flavonoids.

Compound/ExtractAssayTarget/RadicalResult (IC50)
Methanol (B129727) extract of Blumea balsamifera leavesXanthine Oxidase InhibitionXanthine Oxidase0.111 mg/mL
LuteolinXanthine Oxidase InhibitionXanthine Oxidase> Allopurinol
QuercetinXanthine Oxidase InhibitionXanthine Oxidase> Luteolin
M19 (a bioflavonoid)DPPH Radical ScavengingDPPH12.0 µM
M5 (a bioflavonoid)DPPH Radical ScavengingDPPH15.5 µM
M19 (a bioflavonoid)ABTS Radical ScavengingABTS4.3 µM
M4 (a bioflavonoid)ABTS Radical ScavengingABTS1.9 µM
M2 (a bioflavonoid)ABTS Radical ScavengingABTS4.3 µM

This table presents data on various flavonoids and plant extracts to illustrate the range of activities observed for this class of compounds. Data is sourced from studies on Blumea balsamifera and other bioflavonoids.[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.[9][10][11]

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding color change can be measured spectrophotometrically at approximately 517 nm.[9][11]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[9]

  • Methanol or Ethanol (spectrophotometric grade)[11]

  • Test compound (this compound) dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid, Trolox)[11]

  • Spectrophotometer (UV-Vis)[9]

  • 96-well microplate or cuvettes[9]

  • Micropipettes

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[11]

  • Preparation of test samples: Prepare a series of dilutions of the test compound and the positive control in the appropriate solvent.[12]

  • Reaction setup:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add the DPPH working solution to each well to initiate the reaction.

    • Include a blank (solvent only) and a control (solvent with DPPH solution).[11]

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

  • Absorbance measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9]

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[11] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

Xanthine Oxidase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the enzyme xanthine oxidase.[13][14]

Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.[7] An inhibitor of this enzyme will reduce the rate of uric acid formation.

Materials:

  • Xanthine oxidase from bovine milk[14]

  • Xanthine[13]

  • Phosphate (B84403) buffer (e.g., pH 7.5)[13]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Allopurinol)

  • Spectrophotometer (UV-Vis)

  • 96-well microplate or cuvettes

Procedure:

  • Assay mixture preparation: In a 96-well plate, prepare a reaction mixture containing the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase enzyme solution.[13]

  • Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 15 minutes).[13]

  • Reaction initiation: Initiate the reaction by adding the xanthine substrate solution.[13]

  • Absorbance measurement: Immediately measure the absorbance at 295 nm at different time intervals to determine the reaction rate.

Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100 Where Rate_control is the reaction rate without the inhibitor and Rate_sample is the rate with the inhibitor. The IC50 value can be determined from a dose-response curve.

Anti-inflammatory Activity via NF-κB Pathway

This involves cell-based assays to measure the effect of the compound on the NF-κB signaling pathway, often activated by an inflammatory stimulus like LPS.[15]

Principle: NF-κB is a transcription factor that plays a key role in regulating the inflammatory response. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation (e.g., by LPS), it translocates to the nucleus and activates the transcription of pro-inflammatory genes. The inhibition of this translocation or its downstream effects can be measured.[16]

Materials:

  • A suitable cell line (e.g., RAW 264.7 macrophages, HUVECs)[1][17]

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Reagents for Western blotting (antibodies against p-p65, p65, IκBα, etc.) or a reporter gene assay (e.g., NF-κB luciferase reporter)

  • Fluorescence microscope or plate reader

Procedure (simplified example using Western Blot):

  • Cell culture and treatment: Culture the cells to a suitable confluency. Pre-treat the cells with different concentrations of the test compound for a specific duration.

  • Inflammatory stimulus: Stimulate the cells with LPS for a defined period to activate the NF-κB pathway.

  • Cell lysis and protein quantification: Lyse the cells to extract proteins and determine the protein concentration.

  • Western blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific primary and secondary antibodies to detect the levels of key proteins in the NF-κB pathway (e.g., phosphorylated p65).

  • Detection: Visualize the protein bands using a suitable detection method.

Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin). The effect of the test compound on the expression or phosphorylation of the target proteins is then determined relative to the LPS-treated control.

Visualizations

Signaling Pathway

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Afzelechin Afzelechin 3-O-xyloside (Potential) Afzelechin->IKK_complex Afzelechin->NFkB_active Inhibits nuclear translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflows

DPPH_Assay_Workflow start Start prep_dpph Prepare DPPH Solution (e.g., 0.1 mM in Methanol) start->prep_dpph prep_samples Prepare Sample Dilutions (Test Compound & Control) start->prep_samples reaction Mix DPPH Solution with Samples in a 96-well Plate prep_dpph->reaction prep_samples->reaction incubation Incubate in the Dark (e.g., 30 min at RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement analysis Calculate % Scavenging and IC50 Value measurement->analysis end End analysis->end

Caption: General workflow for a DPPH radical scavenging assay.

XO_Inhibition_Workflow start Start prep_reagents Prepare Buffer, Enzyme (XO), Substrate (Xanthine), and Samples start->prep_reagents pre_incubation Pre-incubate Enzyme with Test Compound prep_reagents->pre_incubation initiate_reaction Add Substrate to Initiate Reaction pre_incubation->initiate_reaction kinetic_measurement Measure Absorbance at 295 nm over Time (Kinetic Reading) initiate_reaction->kinetic_measurement analysis Calculate Reaction Rate and % Inhibition kinetic_measurement->analysis end End analysis->end

Caption: General workflow for a xanthine oxidase inhibition assay.

Logical Relationship

Logical_Relationship Afzelechin_Xyloside This compound (Limited Direct Data) Afzelechin (+)-Afzelechin (Aglycone - Studied) Afzelechin_Xyloside->Afzelechin Contains Bioactivities Potential Biological Activities Afzelechin_Xyloside->Bioactivities Potentially Exhibits (Inferred) Afzelechin->Bioactivities Exhibits Anti_inflammatory Anti-inflammatory Bioactivities->Anti_inflammatory Antioxidant Antioxidant Bioactivities->Antioxidant XO_Inhibition Xanthine Oxidase Inhibition Bioactivities->XO_Inhibition

Caption: Inferred biological activities of this compound based on its aglycone.

Conclusion and Future Directions

This compound remains a compound of interest due to the established biological activities of its aglycone, (+)-afzelechin. The anti-inflammatory and potential antioxidant and enzyme-inhibitory properties of afzelechin suggest that its xyloside derivative could be a valuable subject for future research in drug discovery and development.

Future studies should focus on:

  • Isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

  • In vitro evaluation of its antioxidant, anti-inflammatory, and enzyme-inhibitory activities using the protocols outlined in this guide.

  • In vivo studies to assess its efficacy, bioavailability, and safety in animal models.

  • Mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

By systematically investigating this compound, the scientific community can determine its true therapeutic potential and its role in the medicinal properties of the plants in which it is found.

References

Methodological & Application

Application Notes and Protocols: Extraction of Afzelechin 3-O-xyloside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside with potential pharmacological activities, making it a compound of interest for research and drug development. This document provides detailed application notes and protocols for the extraction of this compound from plant material, with a primary focus on its known source, the bark of Cassipourea gerrardii. The methodologies outlined below are based on established techniques for the extraction and purification of flavonoid glycosides from plant matrices.

Plant Source

The primary documented source of this compound is the bark of Cassipourea gerrardii[1]. While other species of the Cassipourea genus or other related plants may also contain this compound, this document will focus on protocols adaptable to C. gerrardii.

Extraction and Purification Workflow

The overall process for obtaining pure this compound involves several key stages: preparation of the plant material, extraction of the crude extract, fractionation to enrich the target compound, and final purification through chromatographic techniques.

Extraction_Workflow A Plant Material (Cassipourea gerrardii bark) B Drying and Grinding A->B C Solvent Extraction (e.g., Maceration, Soxhlet, PLE) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (Fractionation) D->E F Enriched Fraction (e.g., Ethyl Acetate (B1210297) or n-Butanol) E->F G Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex) F->G H Semi-pure Fractions G->H I Preparative HPLC or HSCCC H->I J Pure this compound I->J

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and purification of this compound.

Protocol 1: Conventional Solvent Extraction

This protocol is based on traditional extraction methods for flavonoids and related compounds.

1. Plant Material Preparation:

  • Collect the bark of Cassipourea gerrardii.

  • Air-dry the bark in a well-ventilated area, protected from direct sunlight, until brittle.

  • Grind the dried bark into a coarse powder (e.g., 20-40 mesh) using a mechanical grinder.

2. Extraction:

  • Maceration:

    • Place 1 kg of the powdered bark in a large glass container.

    • Add 5 L of 80% methanol (B129727) (or ethanol).

    • Seal the container and let it stand for 72 hours at room temperature with occasional shaking.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Soxhlet Extraction:

    • Place 200 g of the powdered bark in a cellulose (B213188) thimble.

    • Place the thimble in a Soxhlet extractor.

    • Extract with 1.5 L of methanol for 24-48 hours, or until the solvent running through the extractor is colorless.

    • Concentrate the extract using a rotary evaporator.

3. Fractionation (Liquid-Liquid Partitioning):

  • Suspend the crude extract (e.g., 100 g) in 1 L of distilled water.

  • Successively partition the aqueous suspension with an equal volume of n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.

  • Separate the layers using a separatory funnel.

  • Concentrate each fraction using a rotary evaporator. Afzelechin glycosides are typically found in the more polar fractions like ethyl acetate and n-butanol.

4. Purification:

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform-methanol).

    • Dissolve the ethyl acetate or n-butanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., vanillin-sulfuric acid).

    • Pool the fractions containing the target compound.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, dissolve the semi-purified fractions in methanol and apply to a Sephadex LH-20 column.

    • Elute with methanol to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification is often achieved using preparative HPLC with a C18 column.

    • A typical mobile phase would be a gradient of water (often with a small percentage of formic acid or acetic acid) and methanol or acetonitrile.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the pure compound.

Protocol 2: Pressurized Liquid Extraction (PLE)

PLE is a more modern and efficient extraction technique that uses elevated temperatures and pressures.

1. Plant Material Preparation:

  • Prepare the plant material as described in Protocol 1.

2. PLE Parameters:

  • Instrument: Accelerated Solvent Extractor (ASE) or similar.

  • Extraction Cell: Load a stainless-steel extraction cell (e.g., 33 mL) with the powdered bark (e.g., 10 g mixed with an inert material like diatomaceous earth).

  • Solvent: Ethanol-water mixtures (e.g., 50-80% ethanol).

  • Temperature: 80-120°C.

  • Pressure: 1500 psi.

  • Extraction Time: 10-20 minutes per cycle (2-3 cycles).

  • Purge: Purge with nitrogen gas after each cycle.

3. Post-Extraction Processing:

  • Collect the extract and concentrate it under reduced pressure.

  • Proceed with fractionation and purification as described in Protocol 1.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the extraction of this compound from Cassipourea gerrardii in the reviewed literature, the following table presents a hypothetical comparison of different extraction methods based on typical yields for similar flavonoid glycosides.

ParameterMacerationSoxhlet ExtractionPressurized Liquid Extraction (PLE)
Plant Material Cassipourea gerrardii barkCassipourea gerrardii barkCassipourea gerrardii bark
Solvent 80% MethanolMethanol70% Ethanol
Solvent Volume 3 x 5 L per 1 kg1.5 L per 200 g~40 mL per 10 g
Extraction Time 72 hours24-48 hours30-60 minutes
Temperature Room TemperatureBoiling point of solvent100°C
Pressure AtmosphericAtmospheric1500 psi
Hypothetical Yield ModerateHighVery High
Solvent Consumption HighModerateLow

Hypothetical Signaling Pathway for Further Research

Afzelechin and its derivatives have been investigated for various biological activities. The diagram below illustrates a hypothetical signaling pathway where this compound could be studied for its potential anti-inflammatory effects by inhibiting the NF-κB pathway.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Afzelechin This compound Afzelechin->IKK Inhibition DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the extraction and purification of this compound from its plant source. While the provided quantitative data is illustrative, the detailed methodologies for extraction, fractionation, and purification can be adapted and optimized by researchers for their specific laboratory conditions and research goals. The successful isolation of this compound will enable further investigation into its biological activities and potential therapeutic applications.

References

Application Note and Protocol: Purification of Afzelechin 3-O-xyloside by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Afzelechin 3-O-xyloside, a flavonoid glycoside, using preparative High-Performance Liquid Chromatography (HPLC). Flavonoid glycosides are a significant class of natural products investigated for their potential therapeutic properties. Achieving high purity of these compounds is crucial for accurate biological and pharmacological studies. The following protocol outlines a robust reversed-phase HPLC method for the isolation of this compound from a pre-purified plant extract or a semi-purified fraction. This method is designed to be a starting point for researchers and can be optimized based on the specific sample matrix and available instrumentation.

Introduction

This compound belongs to the flavan-3-ol (B1228485) class of flavonoids, characterized by a C6-C3-C6 backbone. Like many flavonoid glycosides, it is found in various plant species and is of interest for its potential biological activities. Purification of these compounds from complex natural extracts is a critical step in drug discovery and development. HPLC is a powerful technique for the isolation and purification of individual components from such mixtures, offering high resolution and reproducibility. This protocol focuses on a reversed-phase HPLC approach, which is well-suited for the separation of moderately polar compounds like flavonoid glycosides.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below. This information is essential for method development, including solvent selection and detection parameter settings.

PropertyValueSource
Molecular Formula C₂₀H₂₂O₉N/A
Molecular Weight 406.38 g/mol [1]
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol[1]
Purity (Typical) >=98%[1]
Physical Description Powder[1]
Source Barks of Cassipourea gerrardii[1]

Experimental Protocol

This protocol details the necessary steps for the purification of this compound using a preparative HPLC system.

Materials and Reagents
  • Sample: Pre-purified plant extract or semi-purified fraction containing this compound.

  • Solvents (HPLC Grade):

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Ultrapure Water

  • Mobile Phase Additive (HPLC Grade):

    • Formic Acid (FA) or Acetic Acid (AA)

  • Standard: this compound reference standard (if available for peak identification).

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

Instrumentation
  • Preparative HPLC system equipped with:

    • Binary or Quaternary Gradient Pump

    • Autosampler or Manual Injector

    • Column Oven

    • Diode Array Detector (DAD) or UV-Vis Detector

    • Fraction Collector

  • Preparative HPLC Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). The choice of column dimensions will depend on the amount of material to be purified.

  • Analytical HPLC system for purity analysis of collected fractions.

  • Rotary evaporator or lyophilizer for solvent removal.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Note: The use of a weak acid in the mobile phase is crucial for good peak shape of phenolic compounds like flavonoids.[2]

Sample Preparation
  • Dissolve the pre-purified extract in a suitable solvent, such as methanol or a mixture of methanol and water. The final concentration should be determined based on the solubility of the extract and the loading capacity of the preparative column.

  • Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the preparative HPLC method. These may require optimization for your specific sample and system.

ParameterRecommended Value
Column C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 4.0 mL/min (adjust based on column dimensions)
Column Temperature 30 °C
Detection Wavelength 280 nm (or based on UV scan of the target compound)
Injection Volume 100 - 1000 µL (dependent on concentration and column size)
Gradient Program See table below
Gradient Elution Program

A gradient elution is recommended to achieve a good separation of the target compound from other components in the extract.

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
59010
356040
401090
451090
509010
609010
Fraction Collection and Purity Analysis
  • Monitor the chromatogram in real-time.

  • Collect the fraction corresponding to the peak of this compound. If a reference standard is available, a preliminary analytical run can confirm the retention time.

  • Analyze the purity of the collected fraction using an analytical HPLC method. A similar gradient profile on an analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) can be used.

  • Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer.

  • Confirm the identity of the purified compound using analytical techniques such as LC-MS and NMR.

Experimental Workflow and Method Development Logic

The following diagrams illustrate the overall experimental workflow for the purification process and the logical steps involved in developing a suitable HPLC method.

G cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification start Start: Crude Extract dissolve Dissolve in Methanol/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject separate Gradient Elution inject->separate detect UV Detection (280 nm) separate->detect collect Fraction Collection detect->collect purity Purity Analysis (Analytical HPLC) collect->purity pool Pool Pure Fractions purity->pool evaporate Solvent Evaporation pool->evaporate end End: Purified Compound evaporate->end

Caption: Experimental workflow for the purification of this compound.

G A Define Separation Goal: Isolate this compound B Select Column: Reversed-Phase C18 A->B C Choose Mobile Phase: Water/Acetonitrile with Acid B->C D Optimize Gradient: Adjust slope for resolution C->D E Set Detection Wavelength: 280 nm (Flavonoid A-ring) D->E F Determine Sample Loading: Based on column capacity E->F G Validate Method: Purity, Recovery, Reproducibility F->G

Caption: Logical steps in HPLC method development for flavonoid purification.

Conclusion

The protocol described in this application note provides a comprehensive guideline for the successful purification of this compound by preparative HPLC. By following the outlined steps for sample preparation, method execution, and post-purification analysis, researchers can obtain a high-purity compound suitable for further scientific investigation. It is important to remember that optimization of the mobile phase gradient and sample loading may be necessary to achieve the best results depending on the complexity of the initial sample matrix.

References

Application Notes and Protocols for the Structural Elucidation of Afzelechin 3-O-xyloside using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Afzelechin 3-O-xyloside using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined herein are designed to enable the unambiguous identification and characterization of this flavonoid glycoside.

Introduction

This compound is a naturally occurring flavonoid glycoside. As with many natural products, determining its precise chemical structure is a critical step in its evaluation for potential pharmaceutical applications. NMR spectroscopy is an unparalleled, non-destructive technique for the complete structural assignment of such molecules in solution. This document details the application of 1H, 13C, COSY, HSQC, and HMBC NMR experiments for the structural elucidation of this compound.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data is a composite, based on experimentally obtained data for the afzelechin aglycone and reference data for xylopyranosides. The numbering scheme for the atoms is provided in the accompanying structure diagram.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in Methanol-d4

PositionPredicted ¹³C Chemical Shift (δc)Predicted ¹H Chemical Shift (δH), Multiplicity, J (Hz)
Afzelechin Moiety
2~83.0~4.70, d, J = 7.5
3~78.0~4.10, m
4~28.5~2.90, dd, J = 16.5, 5.0; ~2.60, dd, J = 16.5, 8.0
4a~100.5
5~157.5
6~96.0~5.95, d, J = 2.0
7~157.0
8~95.5~5.90, d, J = 2.0
8a~157.8
1'~131.0
2'~129.0~7.25, d, J = 8.5
3'~115.5~6.80, d, J = 8.5
4'~158.0
5'~115.5~6.80, d, J = 8.5
6'~129.0~7.25, d, J = 8.5
Xylose Moiety
1''~104.0~4.40, d, J = 7.5
2''~75.0~3.30, t, J = 8.5
3''~78.0~3.45, t, J = 9.0
4''~71.0~3.60, m
5''~67.0~3.90, dd, J = 11.5, 5.0; ~3.25, t, J = 10.5

Note: Chemical shifts are referenced to the residual solvent signal of Methanol-d4 (δH = 3.31 ppm, δC = 49.0 ppm). Predicted values are based on published data for afzelechin and reference data for β-D-xylopyranosides and may vary slightly depending on experimental conditions.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.6 mL of deuterated methanol (B129727) (Methanol-d4, 99.8% D).

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.

  • Degassing (Optional but Recommended): For high-resolution experiments and to minimize dissolved oxygen which can affect relaxation times and line broadening, the sample can be degassed using a freeze-pump-thaw cycle three times.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • 1D ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width (F2 and F1): 12-16 ppm.

    • Data Points (F2 x F1): 2048 x 256.

    • Number of Scans per Increment: 2-4.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

    • ¹H Spectral Width (F2): 12-16 ppm.

    • ¹³C Spectral Width (F1): 180-200 ppm.

    • Data Points (F2 x F1): 1024 x 256.

    • Number of Scans per Increment: 4-8.

    • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

    • ¹H Spectral Width (F2): 12-16 ppm.

    • ¹³C Spectral Width (F1): 200-220 ppm.

    • Data Points (F2 x F1): 2048 x 256.

    • Number of Scans per Increment: 8-16.

    • Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8 Hz.

Data Processing
  • Fourier Transformation: Apply an appropriate window function (e.g., exponential for 1D, sine-bell for 2D) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase all spectra and apply a baseline correction algorithm.

  • Referencing: Calibrate the chemical shift axis using the residual solvent signal of Methanol-d4 (δH = 3.31 ppm, δC = 49.0 ppm).

  • Peak Picking and Integration: Identify and integrate all peaks in the ¹H spectrum.

  • Analysis of 2D Spectra: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish connectivity.

Visualizations

Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow for the structural elucidation of this compound using NMR spectroscopy.

workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample_Isolation Isolate Compound Sample_Dissolution Dissolve in Methanol-d4 Sample_Isolation->Sample_Dissolution 1H_NMR 1D ¹H NMR Sample_Dissolution->1H_NMR Proton_Assignments Assign ¹H Signals 1H_NMR->Proton_Assignments 13C_NMR 1D ¹³C NMR Carbon_Assignments Assign ¹³C Signals 13C_NMR->Carbon_Assignments COSY 2D COSY COSY_Analysis Analyze ¹H-¹H Correlations COSY->COSY_Analysis HSQC 2D HSQC HSQC_Analysis Correlate ¹H and ¹³C (One-Bond) HSQC->HSQC_Analysis HMBC 2D HMBC HMBC_Analysis Analyze Long-Range ¹H-¹³C Correlations HMBC->HMBC_Analysis Proton_Assignments->COSY_Analysis Proton_Assignments->HSQC_Analysis Carbon_Assignments->HSQC_Analysis COSY_Analysis->HMBC_Analysis HSQC_Analysis->HMBC_Analysis Structure_Determination Determine Connectivity and Final Structure HMBC_Analysis->Structure_Determination

Caption: Workflow for NMR-based structural elucidation.

Key HMBC and COSY Correlations

The diagram below illustrates the key 2D NMR correlations that are crucial for confirming the structure of this compound. COSY correlations establish proton-proton spin systems, while HMBC correlations reveal long-range proton-carbon connectivities, which are essential for piecing together the molecular fragments and determining the glycosylation site.

correlations cluster_afzelechin Afzelechin Aglycone cluster_xylose Xylose Moiety H2 H-2 H3 H-3 H2->H3 COSY C3 C-3 H2->C3 HMBC C1_prime C-1' H2->C1_prime HMBC H4 H-4 H3->H4 COSY C4a C-4a H4->C4a HMBC H6 H-6 H8 H-8 H6->H8 COSY C8a C-8a H8->C8a HMBC H2_prime H-2'/6' H3_prime H-3'/5' H2_prime->H3_prime COSY H1_pp H-1'' H1_pp->C3 Glycosidic Linkage H2_pp H-2'' H1_pp->H2_pp COSY H3_pp H-3'' H2_pp->H3_pp COSY H4_pp H-4'' H3_pp->H4_pp COSY H5_pp H-5'' H4_pp->H5_pp COSY

Application Note: Mass Spectrometry Analysis of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavan-3-ol (B1228485) glycoside, a class of natural compounds known for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] Accurate and sensitive analytical methods are crucial for the characterization and quantification of this compound in various matrices, which is essential for research, quality control, and the development of new therapeutic agents. This document provides a comprehensive guide to the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the identification and quantification of secondary metabolites in complex samples.[4][5]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the literature, the following tables provide representative data based on the analysis of similar flavan-3-ol glycosides. These values can serve as a benchmark for method development and validation.

Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis

ParameterValue
LC System UPLC or HPLC System[6]
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A Water with 0.1% formic acid[6]
Mobile Phase B Acetonitrile with 0.1% formic acid[6]
Gradient Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration.[6]
Flow Rate 0.2 - 0.4 mL/min[6]
Column Temperature 30 - 40 °C[6]
Injection Volume 1 - 5 µL
MS System Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)[7]
Ionization Mode Negative Electrospray Ionization (ESI-) is often more sensitive for flavonoids.[7]
MRM Transitions (Illustrative) Precursor Ion (m/z) -> Product Ion 1 (m/z), Product Ion 2 (m/z)
Collision Energy Optimized for the specific instrument and compound
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C

Table 2: Representative Quantitative Performance Data (Illustrative)

ParameterValue
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 5 ng/mL
Limit of Quantification (LOQ) 1 - 15 ng/mL
Intra-day Precision (RSD, %) < 15%
Inter-day Precision (RSD, %) < 15%
Accuracy (RE, %) -15% to 15%
Recovery (%) 85 - 110%

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines the extraction of this compound from a plant matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (B129727) or ethanol[6]

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Solid-Phase Extraction (SPE) C18 cartridges (optional)[6]

Procedure:

  • Weigh 1 gram of the powdered plant material into a centrifuge tube.

  • Add 10 mL of 80% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[6]

  • Centrifuge the mixture at 4000 rpm for 15 minutes.[6]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.[6]

  • Optional Cleanup (SPE):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the flavonoids with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.[6]

LC-MS/MS Analysis

This protocol describes the instrumental analysis of the prepared sample.

Procedure:

  • Set up the LC-MS/MS system with the parameters outlined in Table 1.

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the prepared sample into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode for quantification or in full scan and product ion scan modes for identification.

  • For quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Extraction (80% MeOH, Sonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration spe SPE Cleanup (Optional, C18) filtration->spe lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis spe->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing fragmentation_pathway precursor [M-H]⁻ This compound aglycone [M-H-132]⁻ Afzelechin aglycone precursor->aglycone Neutral Loss of Xylose (-132 Da) rda_fragment rDA Fragment aglycone->rda_fragment retro-Diels-Alder (rDA) signaling_pathway cluster_inhibition Inhibitory Pathway cluster_activation Activation Pathway Afzelechin_inh Afzelechin TLR4 TLR4 Afzelechin_inh->TLR4 inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Afzelechin_act Afzelechin Nrf2 Nrf2 Afzelechin_act->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes

References

Application Notes: Quantitative Analysis of Afzelechin 3-O-xyloside in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside that has garnered interest within the scientific and pharmaceutical communities due to its potential biological activities. As a member of the flavan-3-ol (B1228485) class of compounds, it is structurally related to other catechins and proanthocyanidins (B150500) known for their antioxidant and various health-promoting properties. The accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, elucidation of its pharmacological effects, and for quality control in drug development. This document provides a detailed protocol for the quantitative analysis of this compound in plant materials, with a focus on extracts from Cassipourea species, a genus known to contain this compound.

Analytical Challenges and Considerations

The quantitative analysis of this compound in plant extracts presents several challenges. Plant matrices are complex, containing a multitude of structurally similar compounds that can interfere with the analysis. Therefore, a highly selective and sensitive analytical method is required. While High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) can be employed for preliminary analysis, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for accurate quantification due to its superior resolution, sensitivity, and specificity. The availability of a certified reference standard of this compound is essential for the development of a reliable quantitative method.

Principle of the Method

The protocol described herein outlines a procedure for the extraction of this compound from plant material, followed by quantitative analysis using UPLC-MS/MS. The method involves solid-liquid extraction, followed by chromatographic separation on a C18 reversed-phase column and detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by constructing a calibration curve using a certified reference standard of this compound.

Experimental Protocols

1. Sample Preparation and Extraction

This protocol is optimized for the extraction of this compound from the bark of Cassipourea species.

  • 1.1. Plant Material Handling:

    • Collect fresh plant material (e.g., bark of Cassipourea gerrardii).

    • Wash the material with deionized water to remove any debris.

    • Air-dry the plant material in the shade at room temperature for 7-10 days or until constant weight.

    • Grind the dried material into a fine powder (approximately 40-60 mesh) using a laboratory mill.

    • Store the powdered material in an airtight container, protected from light and moisture, at 4°C until extraction.

  • 1.2. Solid-Liquid Extraction:

    • Weigh accurately 1.0 g of the dried plant powder into a 50 mL conical flask.

    • Add 20 mL of 80% aqueous methanol (B129727) (v/v).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Carefully decant the supernatant into a clean flask.

    • Repeat the extraction process (steps 2-5) twice more with fresh solvent.

    • Combine all the supernatants.

    • Filter the combined extract through a 0.45 µm syringe filter into a pre-weighed round-bottom flask.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Freeze-dry the resulting crude extract to obtain a solid residue.

    • Store the dried extract at -20°C until analysis.

2. UPLC-MS/MS Quantification of this compound

  • 2.1. Preparation of Standard and Sample Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 80% methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Sample Solution: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of 80% methanol. Vortex for 1 minute and sonicate for 10 minutes. Filter the solution through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

  • 2.2. UPLC-MS/MS Instrumental Conditions:

    • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      Time (min) % B
      0.0 5
      1.0 5
      8.0 40
      9.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Waters Xevo TQ-XS or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Capillary Voltage: 2.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 500°C.

    • Desolvation Gas Flow: 800 L/hr.

    • Cone Gas Flow: 150 L/hr.

    • MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution. For a related compound, (-)-epiafzelechin, the transition is m/z 273 -> 121. For this compound (M-H)- of C20H22O9 is 405.12, a plausible transition would be m/z 405.1 -> 273.1 (loss of the xyloside moiety). These values should be optimized.

      • Precursor Ion (Q1): To be determined (e.g., m/z 405.1).

      • Product Ion (Q3): To be determined (e.g., m/z 273.1).

      • Cone Voltage and Collision Energy: To be optimized for maximum intensity.

  • 2.3. Data Analysis and Quantification:

    • Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).

    • Inject the sample solutions.

    • Identify the this compound peak in the sample chromatogram based on the retention time and the specific MRM transition.

    • Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.

    • The content of this compound in the original plant material can be calculated as follows: Content (mg/g) = (Concentration in extract (mg/mL) × Volume of extract (mL)) / Weight of plant material (g)

Data Presentation

The quantitative data for this compound from different plant extracts should be summarized in a clear and structured table for easy comparison. The following table is a template and includes illustrative data.

Table 1: Quantitative Analysis of this compound in Cassipourea Species

Plant SpeciesPlant PartExtraction MethodAnalytical MethodThis compound Content (mg/g of dried plant material)
Cassipourea gerrardiiBark80% Methanol SonicationUPLC-MS/MS2.45 ± 0.12
Cassipourea malosanaBark80% Methanol SonicationUPLC-MS/MS1.78 ± 0.09
Cassipourea flanaganiiLeaves80% Methanol SonicationUPLC-MS/MS0.62 ± 0.05

Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.

Visualizations

logical_relationship cluster_quantification Core Requirements for Accurate Quantification method Selective & Sensitive Analytical Method (UPLC-MS/MS) data Accurate Quantitative Data (mg/g) method->data standard Certified Reference Standard standard->data protocol Validated Extraction Protocol protocol->data

Application Notes and Protocols: DPPH Assay for Antioxidant Activity of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid, a class of natural compounds renowned for their diverse biological activities, including antioxidant properties. The evaluation of antioxidant capacity is a critical step in the drug discovery and development process, particularly for compounds intended to mitigate oxidative stress-related pathologies. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely adopted, rapid, and straightforward spectrophotometric method for assessing the radical scavenging ability of compounds.[1][2] This document provides detailed application notes and a comprehensive protocol for determining the antioxidant activity of this compound using the DPPH assay.

The principle of the DPPH assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant.[1] When the DPPH radical accepts a hydrogen atom or an electron from an antioxidant, it becomes the reduced form, diphenylpicrylhydrazine, resulting in a color change to a pale yellow.[3] The degree of discoloration, measured by the decrease in absorbance at approximately 517 nm, is proportional to the radical scavenging activity of the antioxidant.[1]

Data Presentation

CompoundDPPH Radical Scavenging Activity (IC50)Reference Compound
Afzelin (Kaempferol-3-O-rhamnoside)14.6 µg/mLBHT (5.45 µg/mL)
Ascorbic Acid~5 µg/mLStandard
Trolox~8 µg/mLStandard

Note: Afzelin is a structurally similar flavonoid glycoside. The IC50 values for standard antioxidants can vary slightly depending on the specific experimental conditions.

Experimental Protocols

This section outlines the necessary reagents, equipment, and a step-by-step procedure for conducting the DPPH assay to evaluate the antioxidant activity of this compound.

Materials and Reagents
  • This compound (or test compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (analytical grade)

  • Positive controls: Ascorbic acid or Trolox

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

  • Vortex mixer

Reagent Preparation
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.

  • Test Compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control Solution: Prepare a stock solution and serial dilutions of a standard antioxidant, such as ascorbic acid or Trolox, in the same manner as the test compound.

Assay Procedure (Microplate Method)
  • Blank Preparation: To a well of the 96-well microplate, add 200 µL of methanol. This will serve as the blank.

  • Control (DPPH only): To a separate well, add 100 µL of methanol and 100 µL of the 0.1 mM DPPH solution.

  • Sample and Standard Wells:

    • Add 100 µL of each dilution of the test compound (this compound) or the positive control to respective wells.

    • To each of these wells, add 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Mix the contents of the wells gently and incubate the microplate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: After the incubation period, measure the absorbance of each well at 517 nm using a microplate reader.[1]

Data Analysis

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Acontrol - Asample) / Acontrol] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the test compound).

  • Asample is the absorbance of the sample (DPPH solution with the test compound).

The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. The IC50 is the concentration of the sample that causes a 50% inhibition of the DPPH radical.

Mandatory Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add DPPH Solution to Control, Sample, and Standard Wells prep_dpph->add_dpph prep_sample Prepare this compound Dilutions add_reagents Add Reagents to 96-Well Plate (Blank, Control, Samples, Standards) prep_sample->add_reagents prep_control Prepare Positive Control Dilutions prep_control->add_reagents add_reagents->add_dpph incubate Incubate in Dark (30 minutes at Room Temperature) add_dpph->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow of the DPPH antioxidant assay.

DPPH Radical Scavenging Mechanism

DPPH_Scavenging_Mechanism cluster_reaction Radical Scavenging by Flavonoid DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H + H• Flavonoid Afzelechin-OH (Antioxidant) Flavonoid_Radical Afzelechin-O• (Flavonoid Radical) Flavonoid->Flavonoid_Radical - H•

Caption: DPPH radical scavenging by a flavonoid antioxidant.

References

Application Notes and Protocols: Xanthine Oxidase Inhibition Assay for Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in the joints, causing the painful inflammatory condition known as gout.[2] Xanthine oxidase is a significant source of reactive oxygen species (ROS), such as superoxide (B77818) radicals, which are generated during the conversion of purines.[3] These ROS can contribute to oxidative stress and are implicated in various pathological conditions, including inflammation, ischemia-reperfusion injury, and chronic heart failure. Therefore, the inhibition of xanthine oxidase is a critical therapeutic strategy for the management of hyperuricemia and gout, as well as other diseases associated with oxidative stress.

Flavonoids, a class of polyphenolic compounds found in plants, have been extensively studied for their diverse biological activities, including their potential to inhibit xanthine oxidase.[4][5] Afzelechin 3-O-xyloside, a glycosylated form of the flavan-3-ol (B1228485) afzelechin, is a subject of interest for its potential therapeutic properties. This document provides a detailed protocol for the in vitro xanthine oxidase inhibition assay, tailored for the evaluation of compounds like this compound.

Principle of the Assay

The xanthine oxidase inhibition assay is a spectrophotometric method that measures the enzymatic activity of XO by monitoring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance maximum at 290-295 nm, and the rate of its formation is directly proportional to the activity of the enzyme. By measuring the increase in absorbance at this wavelength over time, the enzymatic activity can be quantified. The inhibitory potential of a test compound, such as this compound, is determined by measuring the reduction in the rate of uric acid formation in the presence of the compound. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated to quantify its potency.

Data Presentation

The inhibitory activity of a test compound is typically expressed as the IC50 value. The data should be presented in a clear, tabular format for easy comparison with a known inhibitor (positive control), such as allopurinol (B61711). While specific experimental data for this compound is not yet publicly available, the following table provides an illustrative example of how to present such data, including values for structurally related flavonoids.

CompoundIC50 (µM)Inhibition Type
This compound To be determinedTo be determined
Quercetin7.23[5]Mixed
Luteolin5.02[4]Mixed
Kaempferol~2.5 (example)Competitive
Myricetin0.93 (example)Mixed
Allopurinol (Positive Control)2.5 (example)Competitive

Note: The IC50 values for Kaempferol and Myricetin are representative values from the literature for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for conducting the xanthine oxidase inhibition assay.

Materials and Reagents
  • Xanthine Oxidase (from bovine milk, ~0.1 units/mL)

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Preparation of Solutions
  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 7.5.

  • Xanthine Oxidase Solution (0.02 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. Dilute the stock solution with the same buffer to a final working concentration of 0.02 units/mL just before use.

  • Xanthine Solution (0.15 mM): Dissolve xanthine in potassium phosphate buffer. Gentle warming may be necessary for complete dissolution.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution.

  • Allopurinol Stock Solution (e.g., 1 mM): Dissolve allopurinol in potassium phosphate buffer to create a stock solution.

  • Test and Control Solutions: Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer to achieve a range of final concentrations for the assay. Prepare similar dilutions for allopurinol. The final DMSO concentration in the reaction mixture should be kept below 1% to avoid interference with enzyme activity.

Assay Procedure
  • Assay Mixture Preparation: In a 96-well microplate, add the following to each well:

    • 25 µL of potassium phosphate buffer (for blank) OR 25 µL of various concentrations of the test compound (this compound) or positive control (allopurinol).

    • 50 µL of xanthine solution (0.15 mM).

    • A control well should contain the buffer and substrate without the enzyme.

    • A positive control well should contain the buffer, substrate, and enzyme without any inhibitor.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the xanthine oxidase solution (0.02 units/mL) to each well (except the blank).

  • Kinetic Measurement: Immediately measure the absorbance at 295 nm using a microplate reader. Take readings every 30 seconds for a total of 5 minutes.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of uric acid formation by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/minute).

  • Calculate the Percentage of Inhibition: The percentage of xanthine oxidase inhibition for each concentration of the test compound is calculated using the following formula:

    % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 Value: Plot the percentage of inhibition against the different concentrations of this compound. The IC50 value is the concentration of the test compound that causes 50% inhibition of xanthine oxidase activity and can be determined by regression analysis.

Visualizations

Biochemical Pathway of Xanthine Oxidase and its Inhibition

Xanthine_Oxidase_Pathway cluster_reaction1 cluster_reaction2 Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XO1 Xanthine Oxidase ROS Reactive Oxygen Species (ROS) XO1->ROS XO2 Xanthine Oxidase XO2->ROS Inhibitor This compound (Inhibitor) Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition

Caption: Biochemical pathway of uric acid synthesis by xanthine oxidase and the point of inhibition.

Experimental Workflow for Xanthine Oxidase Inhibition Assay

Assay_Workflow start Start: Prepare Reagents prepare_plate Prepare 96-well Plate: - Add Buffer/Inhibitor - Add Xanthine Solution start->prepare_plate pre_incubate Pre-incubate Plate (25°C for 10 min) prepare_plate->pre_incubate add_enzyme Initiate Reaction: Add Xanthine Oxidase pre_incubate->add_enzyme measure_abs Kinetic Measurement: Read Absorbance at 295 nm (every 30s for 5 min) add_enzyme->measure_abs analyze_data Data Analysis: - Calculate Reaction Rates - Calculate % Inhibition measure_abs->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End: Report Results determine_ic50->end

Caption: Step-by-step workflow of the xanthine oxidase inhibition assay.

References

Application Notes and Protocols for Evaluating the Bioactivity of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin and its derivatives are flavan-3-ols, a class of flavonoids known for a variety of biological activities. Afzelechin, the aglycone of Afzelechin 3-O-xyloside, has demonstrated potent antioxidant and anti-inflammatory properties, including the inhibition of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] The glycoside form, this compound, is a promising candidate for further investigation.

These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the cytotoxic, antioxidant, and anti-inflammatory bioactivities of this compound. The assays are selected to provide a comprehensive profile of the compound's effects on cellular mechanisms.

Cytotoxicity and Cell Viability Assessment: MTT Assay

Before evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent experiments. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][3][4]

1.1 Principle

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[2][3][5] The amount of formazan produced is directly proportional to the number of viable cells.[3] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.[5]

1.2 Experimental Protocol

Cell Line: Human hepatocellular carcinoma (HepG2) or other relevant cancer or normal cell lines.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)[6]

  • MTT solution (5 mg/mL in sterile PBS)[2][5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile flat-bottom plates

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)[3]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the prepared dilutions. Include wells for vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3][5]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

1.3 Data Presentation

Summarize the results in a table to clearly present the cytotoxic effects of this compound at various concentrations and incubation times.

Concentration (µM)Incubation Time (h)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Vehicle Control481.25 ± 0.08100
1481.22 ± 0.0797.6
10481.15 ± 0.0992.0
25480.98 ± 0.0678.4
50480.65 ± 0.0552.0
100480.31 ± 0.0424.8
IC₅₀ (µM) 48 ~50

1.4 Visualization: MTT Assay Workflow

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat with This compound B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) (Formazan Formation) E->F G 7. Add Solubilization Solution (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Workflow of the MTT cell viability assay.

Antioxidant Activity: Cellular ROS Assay

This assay evaluates the capacity of this compound to mitigate intracellular reactive oxygen species (ROS). The most common method utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[9][10]

2.1 Principle

The cell-permeable DCFH-DA probe diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH.[9][10] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10][11] The fluorescence intensity is proportional to the level of intracellular ROS. Antioxidant compounds scavenge ROS, thereby inhibiting the formation of DCF.[11][12]

2.2 Experimental Protocol

Cell Line: HepG2 or other cells susceptible to oxidative stress.

Materials:

  • This compound

  • DCFH-DA probe (stock solution in DMSO)[13]

  • ROS inducer (e.g., H₂O₂ or tert-butyl hydroperoxide)

  • Quercetin (positive control antioxidant)[9][12]

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black plate at a density that will reach 90-100% confluency on the day of the experiment.[10]

  • Compound Pre-treatment: Wash cells with warm HBSS or PBS. Treat cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include wells for a positive control (Quercetin) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells gently with HBSS. Add 100 µL of DCFH-DA working solution (typically 10-25 µM in HBSS) to each well.[14]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[14][15]

  • ROS Induction: Remove the DCFH-DA solution and wash the cells. Add 100 µL of a ROS inducer (e.g., 100 µM H₂O₂) to all wells except the negative control wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[13][16] Readings can be taken kinetically over 1-2 hours.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of ROS inhibition for each concentration compared to the ROS-induced vehicle control.

2.3 Data Presentation

TreatmentConcentration (µM)Fluorescence (RFU) (Mean ± SD)ROS Inhibition (%)
Untreated Control-520 ± 45-
Vehicle + H₂O₂-8500 ± 3100
This compound106250 ± 25028.2
This compound254100 ± 19055.1
This compound502300 ± 15077.4
Quercetin (Control)252850 ± 18070.8

2.4 Visualizations: ROS Pathway and Assay Workflow

ROS_Pathway cluster_pathway Intracellular ROS Detection and Inhibition ROS Cellular Stress (e.g., H₂O₂) ROS_gen Reactive Oxygen Species (ROS) ROS->ROS_gen DCF DCF (Fluorescent) ROS_gen->DCF DCFH_DA DCFH-DA (Non-fluorescent) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Esterases DCFH->DCF Oxidation Compound Afzelechin 3-O-xyloside Compound->ROS_gen Scavenges

Caption: Mechanism of ROS detection by DCFH-DA and antioxidant action.

ROS_Workflow cluster_workflow Cellular ROS Assay Workflow A 1. Seed Cells (Black 96-well plate) B 2. Pre-treat with Compound (1-2h) A->B C 3. Load with DCFH-DA Probe (30-60 min) B->C D 4. Induce Oxidative Stress (e.g., H₂O₂) C->D E 5. Measure Fluorescence (Ex:485nm, Em:535nm) D->E

Caption: Experimental workflow for the DCFH-DA cellular ROS assay.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit key inflammatory mediators and signaling pathways.

Nitric Oxide (NO) Inhibition Assay

3.1.1 Principle Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator.[17] NO is unstable and rapidly oxidizes to stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[18] The concentration of nitrite in the cell culture supernatant can be quantified using the Griess reagent as an index of NO production.[17]

3.1.2 Experimental Protocol

Cell Line: Murine macrophage cell line (RAW 264.7).[17][19]

Materials:

  • This compound

  • LPS (from E. coli)

  • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution)

  • Sodium nitrite (for standard curve)

  • Complete culture medium

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

3.1.3 Data Presentation

TreatmentConcentration (µM)Nitrite (µM) (Mean ± SD)NO Inhibition (%)
Control-1.2 ± 0.3-
LPS (1 µg/mL)-25.8 ± 1.50
This compound1019.5 ± 1.124.4
This compound2512.1 ± 0.953.1
This compound506.4 ± 0.775.2
NF-κB Signaling Pathway Inhibition Assay

3.2.1 Principle The Nuclear Factor kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation.[17] In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by agents like TNF-α or LPS, a signaling cascade leads to the translocation of NF-κB into the nucleus, where it activates the transcription of pro-inflammatory genes.[17] This assay uses a reporter cell line that contains a luciferase gene under the control of NF-κB response elements.[20] Inhibition of the NF-κB pathway results in decreased luciferase expression and a reduced luminescent signal.[20][21]

3.2.2 Experimental Protocol

Cell Line: HEK293T or other cells stably transfected with an NF-κB luciferase reporter plasmid.[21][22]

Materials:

  • This compound

  • NF-κB activator (e.g., TNF-α, 10-20 ng/mL)[20]

  • White, opaque 96-well plates

  • Luciferase assay reagent kit (containing lysis buffer and luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate and incubate for 24 hours.[20]

  • Compound Treatment: Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • NF-κB Activation: Add the NF-κB activator (e.g., TNF-α) to the appropriate wells.[20]

  • Incubation: Incubate the plate for 6-8 hours at 37°C to allow for luciferase gene expression.[20]

  • Cell Lysis: Remove the medium, wash the cells with PBS, and add 20-50 µL of passive lysis buffer to each well.[20][23]

  • Luminescence Measurement: Add 50-100 µL of the luciferase assay substrate to each well. Immediately measure the luminescence using a plate-reading luminometer.[23]

  • Data Analysis: Normalize the data if a co-transfected control reporter (e.g., Renilla) is used.[20] Calculate the percentage inhibition of NF-κB activity relative to the TNF-α-stimulated control.

3.2.3 Data Presentation

TreatmentConcentration (µM)Luminescence (RLU) (Mean ± SD)NF-κB Inhibition (%)
Control-1,500 ± 120-
TNF-α (10 ng/mL)-55,000 ± 3,2000
This compound1041,000 ± 2,50026.2
This compound2525,500 ± 1,80054.6
This compound5012,000 ± 95078.2

3.2.4 Visualization: NF-κB Signaling Pathway

NFkB_Pathway cluster_pathway Simplified NF-κB Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates Complex IκB NF-κB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Complex->NFkB IκB Degradation Transcription Gene Transcription (Cytokines, iNOS, etc.) Nucleus->Transcription Compound Afzelechin 3-O-xyloside Compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols: Afzelechin 3-O-xyloside as a Marker Compound in Phytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. As a derivative of afzelechin, it is characterized by a flavan-3-ol (B1228485) structure with a xylose sugar moiety attached at the 3-position. This compound is gaining attention in phytochemistry as a potential marker for plant extract standardization and as a bioactive molecule with therapeutic promise. Its presence has been noted in the barks of Cassipourea gerrardii[1]. The utility of this compound as a marker compound stems from its potential to verify the identity and quality of botanical preparations. Furthermore, related afzelechin compounds have demonstrated significant biological activities, including antioxidant and anti-inflammatory effects, suggesting that this compound may share this therapeutic potential.

These application notes provide a comprehensive guide to utilizing this compound as a marker compound, including protocols for its extraction, quantification, and the assessment of its potential biological activities.

Data Presentation: Quantitative Analysis

The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method. While specific quantitative data for this compound is not extensively available in the current literature, the following table provides a template for researchers to document their findings. This structured format allows for easy comparison of extraction efficiencies and plant source potency.

Table 1: Quantitative Analysis of this compound in Plant Extracts (Template)

Plant SpeciesPlant PartExtraction SolventExtraction MethodThis compound Concentration (mg/g of dry extract)Reference
Cassipourea gerrardiiBark[1]
Example Plant ALeaves70% EthanolMaceratione.g., 2.5 ± 0.3(Internal Data)
Example Plant BRoots80% Methanol (B129727)Sonicatione.g., 1.8 ± 0.2(Internal Data)

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of flavonoids like this compound from plant material. This can be adapted and optimized based on the specific plant matrix.

Objective: To extract and isolate this compound from plant material for use as a reference standard or for further biological testing.

Materials:

  • Dried and powdered plant material (e.g., bark of Cassipourea gerrardii)

  • Solvents: n-hexane, ethyl acetate (B1210297), ethanol, methanol, water (analytical grade)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Freeze dryer

Protocol:

  • Defatting:

    • Macerate 1 kg of the dried, powdered plant material with n-hexane at room temperature for 24-48 hours to remove lipids and non-polar compounds.

    • Filter the mixture and discard the n-hexane extract. Air-dry the plant residue.

  • Extraction:

    • Extract the defatted plant material with 80% methanol (or ethanol) at room temperature with occasional shaking for 48-72 hours. Repeat the extraction process three times.

    • Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning successively with ethyl acetate and n-butanol.

    • Monitor the presence of flavonoids in each fraction using TLC. This compound is expected to be in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography:

    • Subject the flavonoid-rich fraction (e.g., ethyl acetate fraction) to column chromatography on a silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like chloroform (B151607) and gradually increasing the polarity with methanol.

    • Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

  • Purification:

    • Further purify the fractions containing the compound of interest using Sephadex LH-20 column chromatography, eluting with methanol.

    • Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow for Extraction and Isolation:

G plant Dried, Powdered Plant Material defatting Defatting with n-hexane plant->defatting extraction Extraction with 80% Methanol defatting->extraction partitioning Solvent Partitioning (EtOAc, n-BuOH) extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma purification Sephadex LH-20 / Prep-HPLC column_chroma->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: Workflow for the extraction and isolation of this compound.

Quantification by UPLC-MS/MS

Objective: To develop a sensitive and specific method for the quantification of this compound in plant extracts.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Materials:

  • This compound reference standard

  • Acetonitrile (ACN), Methanol (MeOH), and Formic acid (FA) (LC-MS grade)

  • Ultrapure water

  • Plant extract sample, accurately weighed and dissolved in a suitable solvent (e.g., methanol)

Proposed UPLC-MS/MS Method (to be optimized):

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

MS/MS Parameters (Negative Ion Mode - ESI-):

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z) for [M-H]⁻: 405.1 (Calculated for C₂₀H₂₂O₉)

    • Product Ions (m/z) (to be determined experimentally): A characteristic fragment would be the afzelechin aglycone at m/z 273.1, resulting from the loss of the xylose moiety (132 Da). Other fragments may also be selected for confirmation.

    • Collision Energy: To be optimized for each transition.

Data Analysis:

  • A calibration curve is constructed by injecting known concentrations of the this compound reference standard.

  • The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.

Workflow for UPLC-MS/MS Quantification:

G sample_prep Sample Preparation (Extraction, Dilution) uplc UPLC Separation (C18 Column, Gradient Elution) sample_prep->uplc esi Electrospray Ionization (ESI) uplc->esi ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) esi->ms1 cid Collision Cell (Q2) (Fragmentation) ms1->cid ms2 Quadrupole 3 (Q3) (Product Ion Selection) cid->ms2 detector Detector ms2->detector data_analysis Data Analysis (Quantification) detector->data_analysis

Caption: Workflow for UPLC-MS/MS quantification of this compound.

Biological Activity Assays

Afzelechin and related flavonoids are known for their antioxidant and anti-inflammatory properties. The following are standard protocols to assess these activities, where this compound can be tested.

Objective: To evaluate the free radical scavenging activity of this compound.

Protocol:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the sample solution.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Objective: To assess the potential of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Protocol:

  • Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate (B84403) buffer (e.g., 100 mM, pH 6.8).

  • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • In a 96-well plate, pre-incubate the enzyme with various concentrations of this compound for 5-10 minutes at 37°C.

  • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubate the plate at 37°C for 20-30 minutes.

  • Stop the reaction by adding a solution of sodium carbonate (e.g., 0.1 M).

  • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm.

  • Acarbose is a standard inhibitor used as a positive control.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.[2][3]

Signaling Pathways

Based on studies of the aglycone afzelechin and other related flavonoids, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress response.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. The aglycone, (+)-afzelechin, has been shown to inhibit the NF-κB signaling pathway.[1] Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

G cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk afzelechin This compound afzelechin->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in cytoplasm proteasome Proteasomal Degradation ikb->proteasome Ubiquitination nfkb->ikb nucleus Nucleus nfkb->nucleus Translocates proteasome->ikb Degrades translocation Translocation transcription Gene Transcription cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) COX-2, iNOS transcription->cytokines nfkb_n NF-κB dna DNA nfkb_n->dna Binds dna->transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Activation of the Nrf2 Antioxidant Response Pathway

The transcription factor Nrf2 is a key regulator of the cellular antioxidant response. Many flavonoids are known to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes. (+)-Afzelechin has been shown to facilitate the nuclear translocation of Nrf2.[1]

G cluster_nucleus Nucleus os Oxidative Stress keap1 Keap1 os->keap1 afzelechin This compound afzelechin->keap1 Induces dissociation nrf2 Nrf2 keap1->nrf2 Sequesters in cytoplasm keap1->nrf2 proteasome Proteasomal Degradation nrf2->proteasome Ubiquitination & Degradation nucleus Nucleus nrf2->nucleus Translocates translocation Translocation are Antioxidant Response Element (ARE) transcription Gene Transcription are->transcription enzymes Antioxidant Enzymes (HO-1, NQO1, GCL) transcription->enzymes nrf2_n Nrf2 maf Maf nrf2_n->maf nrf2_maf Nrf2-Maf Heterodimer nrf2_n->nrf2_maf maf->nrf2_maf nrf2_maf->are Binds

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

This compound holds significant potential as a phytochemical marker for the quality control of herbal products and as a lead compound for drug development due to its likely antioxidant and anti-inflammatory properties. The protocols and data presented in these application notes provide a framework for researchers to extract, quantify, and evaluate the bioactivity of this promising natural product. Further research is warranted to establish a comprehensive profile of its distribution in nature and its full spectrum of pharmacological effects.

References

Application Notes and Protocols: Afzelechin 3-O-xyloside in Natural Product Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Afzelechin 3-O-xyloside is a flavan-3-ol (B1228485) glycoside, a class of natural products known for a variety of biological activities. While research specifically on this compound is limited, the biological activities of its aglycone, (+)-afzelechin, and other related flavan-3-ol glycosides have been investigated, suggesting potential applications in areas such as antioxidant, anti-inflammatory, and neuroprotective research. This document provides an overview of these potential applications and generalized protocols based on studies of structurally similar compounds. The primary source of commercially available this compound is the bark of Cassipourea gerrardii[1].

Potential Applications

Based on the known biological activities of its aglycone, afzelechin, and other related flavonoid glycosides, this compound is a promising candidate for investigation in the following areas:

  • Antioxidant and Radical Scavenging Activity: Flavan-3-ols are well-documented antioxidants. Afzelechin has demonstrated potent antioxidant activity, and it is hypothesized that its xyloside derivative may exhibit similar properties.

  • Anti-inflammatory Effects: Afzelechin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway[2]. This suggests that this compound could be explored for its potential to mitigate inflammatory responses.

  • Neuroprotection: Related flavanols have shown neuroprotective effects against oxidative stress-induced cognitive impairment and Aβ-induced toxicity[3][4]. The potential of this compound in this area warrants investigation.

  • Cancer Research: Some flavonoid glycosides have been investigated for their anti-tumor activities[5][6]. While no direct evidence exists for this compound, its aglycone's antioxidant and anti-inflammatory properties are relevant to cancer biology.

Quantitative Data Summary

AssayTarget/Cell LineMeasurementResult (IC₅₀ or other)Reference
Anti-inflammatory LPS-activated HUVECsCOX-2 ExpressionInhibition[2]
LPS-activated HUVECsiNOS ExpressionInhibition[2]
LPS-activated HUVECsNF-κB Luciferase ActivityInhibition[2]
LPS-injected mice lung tissueiNOS ExpressionReduction[2]
LPS-injected mice BALFTNF-α LevelReduction[2]

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is a common method for assessing the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid or Trolox (positive control)

Procedure:

  • Prepare a stock solution of this compound in methanol or DMSO.

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use ascorbic acid or Trolox as a positive control and run it in parallel.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 2: In Vitro Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Dexamethasone (positive control)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of supernatant, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite (B80452) should be prepared to determine the concentration of nitrite in the samples.

  • Dexamethasone can be used as a positive control.

Protocol 3: Western Blot for NF-κB Pathway Activation

This protocol can be used to determine if this compound inhibits the activation of the NF-κB signaling pathway.

Materials:

  • Cells treated as in Protocol 2

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_antioxidant Antioxidant Activity cluster_anti_inflammatory Anti-inflammatory Activity cluster_western_blot NF-κB Pathway Analysis A1 Prepare this compound dilutions A2 Add DPPH solution A1->A2 A3 Incubate 30 min in dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 B1 Seed RAW 264.7 cells B2 Treat with this compound B1->B2 B3 Stimulate with LPS B2->B3 B4 Measure NO production (Griess Assay) B3->B4 C1 Cell Lysis & Protein Quantification B4->C1 Use treated cells C2 SDS-PAGE & Western Transfer C1->C2 C3 Antibody Incubation C2->C3 C4 Detection & Analysis C3->C4

Caption: General experimental workflow for assessing the biological activity of this compound.

Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Overcoming solubility issues of Afzelechin 3-O-xyloside in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Afzelechin 3-O-xyloside

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid glycoside, a class of natural compounds known for various biological activities. Like many flavonoids, its aglycone (afzelechin) is hydrophobic, leading to poor water solubility.[1][2] While the addition of a sugar moiety (xyloside) generally improves aqueous solubility compared to the aglycone, it can still be insufficient for many experimental and pharmaceutical applications, limiting its bioavailability and therapeutic potential.[1][3]

Q2: What are the typical solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), methanol, pyridine, chloroform, dichloromethane, and acetone.[4][5] For aqueous-based experiments, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol to create a concentrated stock solution, which can then be diluted into the aqueous buffer.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of flavonoids is generally pH-dependent. As weak acids, their solubility in aqueous solutions tends to increase in alkaline (higher pH) conditions.[3] For some flavonoids, solubility can be 4-6 times higher at pH 8 compared to pH 2.[6] However, it is crucial to consider the stability of the compound at higher pH, as alkaline conditions can promote oxidation and degradation.

Q4: Can heating improve the solubility of this compound?

A4: Yes, increasing the temperature can enhance the solubility of many flavonoids.[7][8] However, this should be done with caution, as excessive heat can lead to the degradation of the compound. It is advisable to use gentle heating (e.g., a 37°C or 40°C water bath) and to check the stability of this compound at the desired temperature.

Troubleshooting Guide: Overcoming Solubility Issues

Problem: My this compound is precipitating out of my aqueous buffer.

Possible Cause Troubleshooting Step Rationale
Low Intrinsic Solubility The concentration of the compound exceeds its maximum solubility in the aqueous medium.Many flavonoids have poor water solubility.[9][10]
Solution: 1. Decrease the final concentration of this compound in your working solution. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the co-solvent.Reducing the concentration brings it below the solubility limit. Co-solvents increase the polarity of the solvent system, aiding in the dissolution of hydrophobic molecules.[11]
pH of the Medium The pH of your aqueous buffer is not optimal for solubility.Flavonoid solubility is often pH-dependent, with higher solubility at alkaline pH.[3][6]
Solution: Adjust the pH of the buffer. Systematically test a range of pH values (e.g., 7.4, 8.0, 8.5) to find the optimal pH for solubility, while ensuring the compound remains stable and active for your experiment.Increasing the pH can deprotonate the phenolic hydroxyl groups, increasing the molecule's polarity and interaction with water.
Insufficient Mixing/Dissolution Time The compound was not fully dissolved in the initial stock solution or during dilution.Physical agitation is necessary to overcome the activation energy barrier for dissolution.
Solution: 1. Use sonication or vortexing when preparing the stock solution and after diluting into the aqueous buffer. 2. Gently warm the solution (e.g., to 37°C) to aid dissolution.Sonication provides energy to break up the crystal lattice of the solid compound. Gentle heating increases kinetic energy, facilitating the dissolution process.[7]
Use of Solubility Enhancers The aqueous buffer lacks excipients that can improve solubility.Specialized molecules can form complexes with poorly soluble compounds, increasing their apparent solubility in water.
Solution: Incorporate cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) into your aqueous solution. These molecules have a hydrophobic interior and a hydrophilic exterior that can encapsulate the flavonoid, forming a water-soluble inclusion complex.[2][7][9][10]The formation of an inclusion complex effectively shields the hydrophobic flavonoid from the aqueous environment, significantly enhancing its solubility.[9][10]

Quantitative Data Summary

Table 1: Examples of Flavonoid Solubility Enhancement

FlavonoidMethod/ExcipientSolvent SystemSolubility IncreaseReference
QuercetinMethylated β-CyclodextrinAqueous>254-fold[9]
MyricetinDimeric β-Cyclodextrin (9 mM)Aqueous33.6-fold[12]
KaempferolDimeric β-Cyclodextrin (9 mM)Aqueous10.5-fold[12]
HesperetinpH AdjustmentAqueous4-fold (from pH 1.5 to 8)[8]
NaringeninpH AdjustmentAqueous4-fold (from pH 1.5 to 8)[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Co-solvent Addition: Add a minimal volume of 100% DMSO or ethanol to the powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the compound's molecular weight.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If needed, place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10-50 mM) in your desired aqueous buffer (e.g., PBS, pH 7.4). Stir until the HP-β-CD is fully dissolved.

  • Add this compound: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Stir the mixture vigorously at room temperature for 12-24 hours, protected from light. This allows for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. The resulting clear solution contains the solubilized this compound complex.

  • Quantification: It is recommended to quantify the actual concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Visual Guides

G start Solubility Issue Encountered (Precipitation / Cloudiness) check_conc Is the concentration too high? start->check_conc check_cosolvent Is co-solvent percentage sufficient? check_conc->check_cosolvent No action_reduce_conc Action: Reduce final concentration. check_conc->action_reduce_conc Yes check_ph Is the pH optimal? check_cosolvent->check_ph Yes action_increase_cosolvent Action: Increase co-solvent %. (e.g., from 0.1% to 0.5% DMSO) Verify system tolerance. check_cosolvent->action_increase_cosolvent No check_mixing Was dissolution complete? check_ph->check_mixing Yes action_adjust_ph Action: Increase buffer pH. (e.g., to 8.0) Verify compound stability. check_ph->action_adjust_ph No action_remix Action: Re-dissolve using vortexing and/or sonication. check_mixing->action_remix No action_use_enhancer Advanced: Use solubility enhancers (e.g., Cyclodextrins). check_mixing->action_use_enhancer Yes end_success Solution is Clear: Proceed with Experiment action_reduce_conc->end_success action_increase_cosolvent->end_success action_adjust_ph->end_success action_remix->end_success action_use_enhancer->end_success

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_0 Mechanism of Cyclodextrin-based Solubility Enhancement compound This compound (Hydrophobic Core) complex Water-Soluble Inclusion Complex compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex water Aqueous Solution complex->water Disperses in

Caption: Mechanism of solubility enhancement using cyclodextrins.

References

Technical Support Center: Optimizing HPLC Gradients for Afzelechin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the baseline separation of afzelechin glycosides.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating afzelechin glycosides?

A good starting point for separating afzelechin glycosides is to use a reversed-phase C18 column with a gradient elution.[1][2] A typical mobile phase consists of an acidified aqueous solution (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B).[2] An initial gradient could be 10-20% B increasing to 50-60% B over 20-30 minutes. UV detection is commonly performed around 280 nm for flavan-3-ols like afzelechins.

Q2: How does the mobile phase pH affect the separation of afzelechin glycosides?

Mobile phase pH is a critical parameter in the separation of ionizable compounds like phenolic afzelechin glycosides. Acidifying the mobile phase, typically with 0.1% formic acid or acetic acid, is common practice to suppress the ionization of the phenolic hydroxyl groups.[1] This leads to better peak shapes and increased retention on a reversed-phase column. Inconsistent pH can lead to retention time drift and poor reproducibility.

Q3: Should I use acetonitrile or methanol as the organic solvent?

Both acetonitrile and methanol can be used for the separation of flavonoid glycosides. Acetonitrile often provides lower viscosity and UV transparency, which can lead to sharper peaks and better resolution at lower pressures. However, methanol can offer different selectivity and may be a better choice for resolving specific afzelechin glycoside isomers. It is often beneficial to screen both solvents during method development to determine which provides the optimal separation.

Q4: How can I improve the resolution between closely eluting afzelechin glycoside peaks?

To improve the resolution between closely eluting peaks, consider the following strategies:

  • Shallow the Gradient: A slower, more gradual increase in the organic solvent percentage can enhance the separation of compounds with similar retention times.

  • Optimize Temperature: Increasing the column temperature can improve efficiency and decrease mobile phase viscosity, potentially leading to sharper peaks and better resolution. However, excessive temperatures should be avoided as they can degrade the analytes. A systematic evaluation of temperatures (e.g., 25°C, 30°C, 35°C) is recommended.

  • Change the Organic Modifier: Switching from acetonitrile to methanol or vice versa can alter the selectivity of the separation.

  • Adjust the pH: Small adjustments to the mobile phase pH can influence the ionization and retention of the analytes, potentially improving separation.

Q5: What are the common causes of baseline noise and drift in the HPLC analysis of afzelechin glycosides?

Baseline noise and drift can originate from several sources:

  • Mobile Phase: Improperly degassed mobile phase, low-quality solvents, or microbial growth can all contribute to baseline issues. Always use HPLC-grade solvents and freshly prepared mobile phases.

  • HPLC System: Leaks in the pump, detector, or fittings, as well as temperature fluctuations in the column oven or detector cell, can cause baseline instability.

  • Column: A contaminated or degraded column can lead to a drifting baseline.

Troubleshooting Guides

Problem 1: Poor Baseline Separation or Co-elution of Peaks

Symptoms:

  • Overlapping peaks.

  • Resolution value (Rs) less than 1.5.

Possible Causes and Solutions:

CauseSolution
Inadequate Gradient Profile 1. Decrease the gradient slope: A shallower gradient provides more time for compounds to separate. 2. Introduce an isocratic hold: If two peaks are very close, an isocratic step at a solvent composition just prior to their elution can improve separation.
Suboptimal Mobile Phase Composition 1. Change the organic solvent: If using acetonitrile, try methanol, as it can offer different selectivity. 2. Adjust the pH: A small change in the mobile phase pH can alter the retention of ionizable afzelechin glycosides.
Incorrect Column Choice 1. Consider a different stationary phase: While C18 is a good starting point, a phenyl-hexyl or a column with a different particle size might provide better selectivity.
High Flow Rate 1. Reduce the flow rate: This increases the interaction time of the analytes with the stationary phase, potentially improving resolution, though it will increase the run time.
Elevated Column Temperature 1. Optimize the temperature: While higher temperatures can improve efficiency, they may not always enhance resolution for all compounds. Experiment with different temperatures (e.g., 25°C, 30°C, 35°C).
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Tailing factor > 1.2.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanols 1. Acidify the mobile phase: Add a small amount of acid (e.g., 0.1% formic acid) to suppress the interaction of phenolic hydroxyl groups with residual silanols on the silica-based column.
Column Overload 1. Reduce sample concentration: Dilute the sample or inject a smaller volume.
Column Contamination 1. Flush the column: Use a strong solvent to wash the column. 2. Use a guard column: This will protect the analytical column from strongly retained impurities.
Mismatched Sample Solvent 1. Dissolve the sample in the initial mobile phase: This will ensure proper peak shape at the beginning of the chromatogram.

Experimental Protocols

General HPLC Method for Afzelechin Glycoside Separation

This protocol provides a starting point for the analysis of afzelechin glycosides in plant extracts. Optimization will likely be required for baseline separation of all components.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water with 0.1% (v/v) formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 30% B (linear gradient)

    • 25-30 min: 30% B (isocratic)

    • 30-32 min: 30% to 15% B (linear gradient)

    • 32-40 min: 15% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV-Vis detector at 280 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following table provides an example of how to present quantitative data from different HPLC gradient conditions. Note: This is example data and not from a specific experiment on afzelechin glycosides.

Gradient ProgramRetention Time (min) - Peak 1Retention Time (min) - Peak 2Resolution (Rs)
Program 1 (Fast Gradient) 12.512.91.2
Program 2 (Shallow Gradient) 15.216.01.8
Program 3 (with Isocratic Hold) 14.815.82.1

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Outcome Problem Poor Baseline Separation Check_System Check System Suitability Problem->Check_System Check_Column Inspect Column Health Check_System->Check_Column Optimize_Gradient Optimize Gradient Profile Check_Column->Optimize_Gradient Optimize_Mobile_Phase Adjust Mobile Phase Optimize_Gradient->Optimize_Mobile_Phase If resolution is still poor Resolution_Achieved Baseline Separation Achieved Optimize_Gradient->Resolution_Achieved Successful Optimize_Temp Vary Column Temperature Optimize_Mobile_Phase->Optimize_Temp If selectivity needs improvement Optimize_Mobile_Phase->Resolution_Achieved Successful Optimize_Flow Adjust Flow Rate Optimize_Temp->Optimize_Flow For fine-tuning Optimize_Temp->Resolution_Achieved Successful Optimize_Flow->Resolution_Achieved Successful

Caption: Troubleshooting workflow for poor baseline separation.

Gradient_Elution_Workflow cluster_start Start cluster_gradient Gradient Elution cluster_wash Column Wash & Equilibration cluster_end End Start Inject Sample Initial_Conditions Initial Isocratic Hold (e.g., 15% Acetonitrile) Start->Initial_Conditions Gradient_Ramp Linear Gradient Ramp (e.g., 15% to 30% Acetonitrile) Initial_Conditions->Gradient_Ramp Isocratic_Hold Isocratic Hold (e.g., 30% Acetonitrile) Gradient_Ramp->Isocratic_Hold Wash Column Wash (High % Acetonitrile) Isocratic_Hold->Wash Equilibration Re-equilibration (Initial Mobile Phase) Wash->Equilibration End Ready for Next Injection Equilibration->End

Caption: A typical multi-step gradient elution workflow.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for poor peak shape encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Afzelechin 3-O-xyloside. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My peak for this compound is tailing. What are the common causes and how can I fix it?

A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of phenolic compounds like flavonoids.

Common Causes & Solutions for Peak Tailing:

  • Secondary Interactions with Residual Silanols: Free silanol (B1196071) groups on the surface of silica-based columns (like C18) can interact with the hydroxyl groups of this compound, leading to tailing.

    • Solution: Add an acidic modifier to your mobile phase. Using 0.1% formic acid or acetic acid in the aqueous portion of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column.

    • Solution: Implement a column washing procedure with a strong solvent (e.g., isopropanol (B130326) or methanol) between analyses. Using a guard column can also protect your analytical column.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 1-2 pH units away from the pKa of this compound. For flavonoids, a slightly acidic pH (e.g., 2.5-4.5) is generally effective.[2][3]

Q2: I am observing peak fronting for my this compound peak. What could be the issue?

A2: Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often related to the sample and column conditions.

Common Causes & Solutions for Peak Fronting:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.

  • Column Overload (Concentration Overload): Injecting a highly concentrated sample can lead to fronting.

    • Solution: Dilute your sample or reduce the injection volume.

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to fronting.

    • Solution: Increase the column temperature in increments (e.g., 5°C) to see if the peak shape improves. A common operating temperature for flavonoid analysis is between 30-40°C.

Q3: My this compound peak is split. What are the potential reasons and solutions?

A3: Peak splitting can be a complex issue arising from problems with the column, the sample, or the HPLC system itself.

Common Causes & Solutions for Peak Splitting:

  • Contamination or Void at the Column Inlet: Particulate matter from the sample or mobile phase can block the inlet frit, or a void can form in the packing material at the head of the column. This causes the sample to travel through different paths, resulting in a split peak.

    • Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If the problem persists, the inlet frit may need to be replaced, or the column itself may need to be replaced. Using a guard column and filtering all samples and mobile phases can prevent this issue.

  • Co-elution of an Interfering Compound: The split peak may actually be two different, closely eluting compounds.

    • Solution: To test this, inject a smaller volume of your sample. If the two parts of the peak decrease proportionally, it is likely a single compound. If one part decreases more than the other, you may have a co-eluting impurity. In this case, you will need to optimize your method (e.g., change the gradient, mobile phase composition, or column) to improve the resolution.

  • Sample Solvent Effect: Injecting a large volume of a sample dissolved in a strong solvent can cause peak splitting.

    • Solution: As with peak fronting, dissolve your sample in the initial mobile phase or a weaker solvent, and consider reducing the injection volume.

Data Presentation: Optimizing HPLC Parameters

The following tables summarize the expected effects of key HPLC parameters on the analysis of this compound, based on general principles for flavonoid glycosides.

Table 1: Effect of Mobile Phase Composition on Peak Shape and Retention

ParameterCondition ACondition BExpected Outcome for this compound
Organic Modifier AcetonitrileMethanolAcetonitrile often provides sharper peaks and better resolution for flavonoids due to its lower viscosity.
Acidic Modifier No Acid0.1% Formic AcidThe addition of formic acid is expected to significantly reduce peak tailing and improve peak symmetry by suppressing silanol interactions.
Mobile Phase pH pH 5.5pH 3.0Lowering the pH to 3.0 will likely increase retention time and improve peak shape by ensuring the analyte is in a single, non-ionized state.[2][3]

Table 2: Effect of Column Temperature and Flow Rate on Analysis

ParameterCondition ACondition BExpected Outcome for this compound
Column Temperature 25°C40°CIncreasing the temperature to 40°C is expected to decrease retention time and may lead to sharper peaks due to lower mobile phase viscosity and improved mass transfer.[4][5]
Flow Rate 1.0 mL/min0.8 mL/minDecreasing the flow rate to 0.8 mL/min will increase retention time and may improve resolution from closely eluting compounds.

Table 3: Comparison of Stationary Phases

Column TypeDescriptionExpected Performance for this compound
C18 (ODS) Octadecyl silane (B1218182) bonded phase. The most common choice for reversed-phase chromatography of flavonoids.Good retention and separation based on hydrophobicity. May be prone to peak tailing without an acidic modifier.
Phenyl-Hexyl Phenyl group with a hexyl linker bonded to silica.Offers alternative selectivity due to π-π interactions with the aromatic rings of the flavonoid. This can be beneficial for resolving this compound from other closely related compounds where a C18 column may not provide adequate separation.[6][7]

Experimental Protocols

General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B (linear gradient)

    • 25-30 min: 40-80% B (linear gradient)

    • 30-35 min: 80% B (isocratic)

    • 35.1-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Monitoring at the lambda max of this compound (typically around 280 nm for flavan-3-ols). A DAD is recommended to monitor a wider range (e.g., 200-400 nm) to check for peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Peak Splitting peak_type->splitting Splitting tailing_q1 Check Mobile Phase pH (Add 0.1% Formic Acid) tailing->tailing_q1 fronting_q1 Check Sample Solvent (Dissolve in Mobile Phase) fronting->fronting_q1 splitting_q1 Check for Column Void/ Blocked Frit splitting->splitting_q1 tailing_s1 Problem Solved: Secondary Silanol Interactions tailing_q1->tailing_s1 Yes tailing_q2 Reduce Injection Volume/ Dilute Sample tailing_q1->tailing_q2 No tailing_s2 Problem Solved: Column Overload tailing_q2->tailing_s2 Yes tailing_q3 Wash or Replace Column/ Use Guard Column tailing_q2->tailing_q3 No tailing_s3 Problem Solved: Column Contamination/Deterioration tailing_q3->tailing_s3 Yes fronting_s1 Problem Solved: Solvent Incompatibility fronting_q1->fronting_s1 Yes fronting_q2 Reduce Injection Volume/ Dilute Sample fronting_q1->fronting_q2 No fronting_s2 Problem Solved: Concentration Overload fronting_q2->fronting_s2 Yes splitting_s1 Problem Solved: Column Inlet Issue splitting_q1->splitting_s1 Yes splitting_q2 Check for Co-elution (Vary Injection Volume) splitting_q1->splitting_q2 No splitting_s2 Problem Solved: Co-eluting Impurity splitting_q2->splitting_s2 Yes splitting_q3 Check Sample Solvent Strength splitting_q2->splitting_q3 No splitting_s3 Problem Solved: Strong Sample Solvent splitting_q3->splitting_s3 Yes

Caption: Troubleshooting workflow for poor HPLC peak shape.

Chemical_Interactions cluster_column C18 Stationary Phase cluster_analyte This compound cluster_mobile_phase Mobile Phase c18 Hydrophobic C18 Chains silanol Residual Silanol Groups (Si-OH) afzelechin Flavonoid Structure (Hydrophobic & Hydrophilic parts) afzelechin->c18 Desired Hydrophobic Interaction (Good Peak Shape) afzelechin->silanol Undesired Secondary Interaction (Peak Tailing) mobile_phase Acetonitrile/Water acid_modifier Acid Modifier (H+) acid_modifier->silanol Suppresses Silanol Ionization

Caption: Interactions affecting peak shape in HPLC.

References

Minimizing ion suppression in LC-MS analysis of Afzelechin 3-O-xyloside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Afzelechin 3-O-xyloside.

Troubleshooting Guide: Overcoming Ion Suppression

Ion suppression is a significant challenge in LC-MS, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] This guide addresses common issues encountered during the analysis of this compound.

Question: My signal for this compound is low and inconsistent, especially in complex matrices like plant extracts or biological fluids. How can I determine if ion suppression is the cause?

Answer: The first step is to diagnose the problem. A post-column infusion experiment is the standard method to identify regions in your chromatogram where ion suppression occurs.[4][5]

  • Principle: A constant flow of this compound standard is introduced into the LC eluent after the analytical column but before the mass spectrometer.

  • Procedure:

    • Infuse a solution of the analyte at a constant rate to achieve a stable baseline signal.[5]

    • Inject a blank matrix sample (an extract of the same type as your samples, but without the analyte).

    • Monitor the analyte's signal. Any dips or drops in the baseline indicate retention times where co-eluting matrix components are causing ion suppression.[5][6]

  • Interpretation: If your analyte's retention time coincides with a significant drop in the infused signal, ion suppression is highly likely.

Question: I've confirmed ion suppression is affecting my analysis. What are the primary strategies to minimize it?

Answer: Minimizing ion suppression involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and MS source optimization. The most effective strategies aim to separate the analyte from interfering matrix components.[1][7]

A general workflow for troubleshooting this issue is outlined below.

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Validation A Low/Inconsistent Signal for This compound B Perform Post-Column Infusion Experiment A->B C Analyze Blank Matrix B->C D Suppression Zone Identified? C->D E Optimize Sample Preparation (SPE, LLE, Dilution) D->E Yes G Adjust MS Parameters (Ion Source, Voltages) D->G No (Consider other issues) F Improve Chromatographic Separation (Gradient, Column, Flow Rate) E->F H Use Stable Isotope-Labeled Internal Standard F->H I Re-analyze Sample H->I J Signal Improved and Consistent? I->J J->A No, Iterate

Caption: Troubleshooting workflow for LC-MS ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression for flavonoid glycosides like this compound?

A1: The primary causes are co-eluting matrix components from complex samples (e.g., plant extracts, plasma) that compete with the analyte for ionization.[8][9] Common interfering substances include:

  • Salts and Buffers: Non-volatile salts can build up on the ion source, reducing its efficiency.

  • Phospholipids: Prevalent in biological samples, these often elute in the middle of reversed-phase gradients.[10]

  • Other Endogenous/Exogenous Compounds: High concentrations of other molecules in the matrix can saturate the ionization process.[2]

Q2: How can I improve my sample preparation protocol to reduce matrix effects?

A2: Effective sample preparation is the most critical step to remove interfering compounds before analysis.[9][10]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A reversed-phase (e.g., C18) or mixed-mode SPE cartridge can selectively retain this compound while washing away more polar interferences.[8][11]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition the analyte into a solvent that is immiscible with the sample matrix, leaving many interferences behind.[10]

  • Dilution: A simple but effective method is to dilute the sample. This reduces the concentration of all components, including interferences, but may compromise detection limits if the analyte concentration is already low.[3][4]

Sample Preparation MethodEffectiveness in Reducing Ion SuppressionTypical Analyte Recovery
Protein Precipitation (PPT) LowHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariable
Solid-Phase Extraction (SPE) HighGood to High
Dilution Variable (Depends on factor)100% (Concentration reduced)
Caption: Comparison of common sample preparation techniques for minimizing matrix effects.[10][11]

Q3: Can I overcome ion suppression by changing my LC method?

A3: Yes, chromatographic optimization is a powerful tool. The goal is to achieve baseline separation between this compound and any interfering peaks identified in your post-column infusion experiment.[1]

  • Gradient Modification: Adjust the gradient slope or duration to improve resolution.

  • Change Stationary Phase: Switching to a column with a different selectivity (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) phase instead of a standard C18) can alter elution patterns and resolve the analyte from interferences.

  • Reduce Flow Rate: Lower flow rates can improve ionization efficiency, especially in nano-electrospray setups.[2]

  • Use UPLC/UHPLC: Ultra-high performance liquid chromatography provides sharper peaks and better resolution, which can significantly reduce the chances of co-elution with matrix components.[11]

Q4: Which ionization source is less prone to ion suppression, ESI or APCI?

A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1][2] This is due to the different ionization mechanisms. ESI relies on charge competition on the surface of droplets, making it sensitive to matrix components that alter droplet properties.[12] APCI involves gas-phase ionization, which is less affected by non-volatile matrix components. If your analyte can be efficiently ionized by APCI, switching sources could be a viable solution.

Q5: How does the use of an internal standard help with ion suppression?

A5: Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for, but not eliminate, ion suppression.[3] A SIL-IS is chemically identical to the analyte but has a different mass (due to isotopes like ¹³C or ²H). It co-elutes with the analyte and experiences the same degree of ion suppression. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even if the absolute signal intensity varies between samples.[3][4]

G cluster_1 Post-Column Addition cluster_2 Detection LC LC Column Tee Mixing Tee LC->Tee MS Mass Spectrometer Tee->MS Combined Flow Syringe Syringe Pump (Analyte Standard) Syringe->Tee

Caption: Experimental workflow for a post-column infusion experiment.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts

This protocol is a general guideline for cleaning up a methanolic plant extract containing flavonoid glycosides prior to LC-MS analysis.

  • Cartridge Selection: Choose a C18 SPE cartridge appropriate for the sample volume.

  • Conditioning: Condition the cartridge by passing 1-2 cartridge volumes of methanol (B129727), followed by 1-2 volumes of deionized water. Do not let the cartridge run dry.[8]

  • Loading: Dilute the plant extract 1:1 with water (to ensure analyte retention) and load it onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 volumes of a low-percentage organic solvent (e.g., 5-10% methanol in water) to remove highly polar impurities.[8]

  • Elution: Elute the retained flavonoids, including this compound, with 1-2 volumes of methanol or acetonitrile.[8]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS injection.[8]

Protocol 2: Generic LC-MS/MS Method for Flavonoid Glycoside Analysis

This method provides a starting point for the analysis of this compound. Optimization will be required based on your specific instrument and matrix.

  • LC System: UPLC or HPLC system[8]

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[8]

  • Mobile Phase A: Water + 0.1% Formic Acid[8]

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid[8]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min[8]

  • Column Temperature: 40 °C[8]

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: Triple Quadrupole or Q-TOF with ESI source

  • Ionization Mode: Negative or Positive (flavonoid glycosides can often be detected in both, but negative mode may offer more specific fragmentation)

  • MS Parameters:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400-500 °C

    • Gas Flows: Optimize nebulizer and drying gases according to manufacturer recommendations.[8]

    • Data Acquisition: Use full scan to find the parent ion, then create a targeted MS/MS (MRM) method for quantification. The loss of the xylose sugar moiety would be a key fragmentation pathway to monitor.[8]

References

Dealing with co-extraction of interfering compounds with Afzelechin 3-O-xyloside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Afzelechin 3-O-xyloside. Our aim is to help you navigate the challenges of co-extraction of interfering compounds and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds I can expect to co-extract with this compound?

When extracting this compound, a flavonoid glycoside, from plant materials, particularly from bark and wood, you can expect to co-extract a variety of other compounds with similar polarities. The most common interfering substances include:

  • Other Flavonoids: Plants produce a wide array of flavonoid compounds.[1][2] Due to their structural similarities, other flavonoid glycosides and aglycones are frequently co-extracted.

  • Tannins: These are polyphenolic compounds that are abundant in plant tissues, especially bark.[3][4][5] They have a high affinity for polar solvents used in flavonoid extraction.

  • Chlorophyll (B73375): In extractions from green plant parts like leaves, chlorophyll is a significant and visually obvious contaminant.

  • Phenolic Acids: Simple phenolic compounds are also often co-extracted with flavonoids.

  • Saponins: These glycosides can be co-extracted and may cause issues like foaming during solvent removal.

  • Sugars and Polysaccharides: Due to their high polarity, these are readily extracted with polar solvents.

Q2: How does the choice of extraction solvent affect the co-extraction of these interfering compounds?

The polarity of the extraction solvent is a critical factor that dictates the profile of co-extracted compounds.[6][7]

  • High-Polarity Solvents (e.g., methanol (B129727), ethanol (B145695), water): These are effective for extracting polar flavonoid glycosides like this compound. However, they will also readily co-extract highly polar impurities such as tannins, sugars, and other glycosides.[1]

  • Medium-Polarity Solvents (e.g., ethyl acetate (B1210297), acetone): These solvents can offer a better balance, extracting the target compound while potentially leaving behind some of the more polar interferents. Acetone, in particular, has been noted as a selective solvent for flavonoids.[8]

  • Low-Polarity Solvents (e.g., hexane (B92381), chloroform): These are generally used for a preliminary "defatting" step to remove lipids and waxes and are not suitable for extracting polar glycosides.[6]

A common strategy is to perform a sequential extraction, starting with a non-polar solvent to remove lipids, followed by a more polar solvent to extract the flavonoids.

Q3: My extract is a complex mixture. What is a general purification strategy to isolate this compound?

A multi-step chromatographic approach is typically necessary to purify this compound from a crude extract. A general workflow is as follows:

  • Initial Fractionation (e.g., Column Chromatography): The crude extract can be subjected to column chromatography using adsorbents like silica (B1680970) gel or Sephadex LH-20. This will separate the compounds based on polarity or size, respectively, allowing for the removal of highly polar or large molecular weight impurities.

  • Intermediate Purification (e.g., High-Speed Counter-Current Chromatography - HSCCC): HSCCC is a liquid-liquid chromatography technique that is particularly well-suited for separating polar compounds like flavonoid glycosides without a solid support, minimizing sample loss.[9][10]

  • Final Polishing (e.g., Preparative High-Performance Liquid Chromatography - HPLC): Preparative HPLC with a C18 or phenyl column is often used for the final purification step to achieve high purity of the target compound.[9][10][11]

The following diagram illustrates a typical workflow for the isolation and purification of a natural product like this compound.

Natural Product Isolation Workflow PlantMaterial Plant Material (e.g., Bark) Grinding Grinding and Drying PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 70% Ethanol) Grinding->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) CrudeExtract->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC_HPLC_Analysis TLC/HPLC Analysis of Fractions Fractions->TLC_HPLC_Analysis Pooling Pooling of Afzelechin-rich Fractions TLC_HPLC_Analysis->Pooling HSCCC HSCCC Purification Pooling->HSCCC Prep_HPLC Preparative HPLC HSCCC->Prep_HPLC PureCompound Pure this compound Prep_HPLC->PureCompound Characterization Structural Characterization (NMR, MS) PureCompound->Characterization

A general workflow for the isolation of this compound.

Troubleshooting Guides

Problem 1: My final product is contaminated with tannins.

  • Symptoms: Brownish or reddish-brown color in the final product, broad peaks in the HPLC chromatogram, and positive reaction with tannin-specific reagents (e.g., ferric chloride test).

  • Causes: Tannins are highly polar and are readily co-extracted with flavonoid glycosides using polar solvents like methanol or ethanol.

  • Solutions:

    • Pre-extraction with a less polar solvent: A pre-extraction of the plant material with a solvent like ethyl acetate can remove some less polar compounds and some tannins before the main extraction.

    • Adsorbent Chromatography: Use of polyamide or Sephadex LH-20 column chromatography is effective for separating tannins from flavonoids. Sephadex LH-20 separates based on size and polarity, and tannins, being larger molecules, often elute differently from smaller flavonoid glycosides.

    • Lead Acetate Precipitation (Use with caution): In some older protocols, lead acetate was used to precipitate tannins. However, this method is now largely avoided due to the toxicity of lead and the difficulty in completely removing it from the final product.

Problem 2: I am having difficulty separating this compound from other structurally similar flavonoids.

  • Symptoms: Co-eluting peaks in the HPLC chromatogram, even after initial purification steps.

  • Causes: Many flavonoids share a similar basic structure, making their separation challenging.

  • Solutions:

    • Optimize HPLC Conditions:

      • Column Chemistry: Experiment with different stationary phases. A phenyl-hexyl column can offer different selectivity compared to a standard C18 column for aromatic compounds.

      • Mobile Phase Modifiers: The addition of a small amount of an acid (e.g., formic acid, acetic acid, or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution for phenolic compounds.

      • Gradient Elution: A shallow gradient with a slow ramp-up of the organic solvent can improve the separation of closely eluting compounds.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique can provide excellent resolution for separating compounds with very similar polarities.[9][10] The choice of the two-phase solvent system is crucial for successful separation.

The following diagram outlines a logical approach to troubleshooting co-extraction issues.

Troubleshooting Co-extraction Start Crude Extract with Interfering Compounds IdentifyInterferent Identify the main interfering compound(s) (e.g., Tannins, Chlorophyll, Other Flavonoids) Start->IdentifyInterferent IsTannin Are tannins the primary issue? IdentifyInterferent->IsTannin IsChlorophyll Is chlorophyll the primary issue? IdentifyInterferent->IsChlorophyll IsOtherFlavonoid Are other flavonoids the primary issue? IdentifyInterferent->IsOtherFlavonoid IsTannin->IsChlorophyll No TanninSolution1 Use Polyamide or Sephadex LH-20 Column Chromatography IsTannin->TanninSolution1 Yes IsChlorophyll->IsOtherFlavonoid No ChlorophyllSolution1 Pre-extract with a non-polar solvent (e.g., Hexane) IsChlorophyll->ChlorophyllSolution1 Yes FlavonoidSolution1 Optimize HPLC method: - Different column chemistry (e.g., Phenyl) - Modify mobile phase (e.g., add acid) - Use a shallower gradient IsOtherFlavonoid->FlavonoidSolution1 Yes TanninSolution2 Optimize solvent system for liquid-liquid partitioning TanninSolution1->TanninSolution2 ChlorophyllSolution2 Use activated charcoal treatment (use with caution, may adsorb target) ChlorophyllSolution1->ChlorophyllSolution2 FlavonoidSolution2 Employ High-Speed Counter-Current Chromatography (HSCCC) FlavonoidSolution1->FlavonoidSolution2

A decision-making diagram for troubleshooting co-extraction.

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Bark

This is a generalized protocol and may require optimization based on the specific plant material.

  • Preparation of Plant Material:

    • Air-dry the plant bark at room temperature in a well-ventilated area until brittle.

    • Grind the dried bark into a coarse powder (approximately 30-40 mesh).[12]

  • Defatting (Optional, but recommended):

    • Macerate the powdered bark in n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the hexane extract.

    • Allow the defatted bark powder to air-dry completely.

  • Extraction:

    • Macerate the defatted bark powder in 70% aqueous ethanol (1:10 w/v) for 48 hours at room temperature with continuous stirring.

    • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[13]

Protocol 2: General Purification by Column Chromatography

  • Preparation of the Column:

    • Prepare a slurry of silica gel 60 (70-230 mesh) in the initial mobile phase (e.g., a mixture of chloroform (B151607) and methanol).

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel, dry it, and then carefully load the dried powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% chloroform) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., methanol). This is known as gradient elution.

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Analysis of Fractions:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the fractions that show a high concentration of the target compound.

  • Further Purification:

    • The pooled fractions can be further purified using techniques like Sephadex LH-20 column chromatography, HSCCC, or preparative HPLC to achieve the desired purity.

Quantitative Data Summary

The following table summarizes the typical content of major interfering compounds that can be co-extracted from plant bark using polar solvents. Note that these values can vary significantly depending on the plant species, age, and extraction conditions.

Interfering CompoundTypical Co-extracted Amount (% of crude extract)Reference(s)
Total Tannins 10 - 40%[3][4][5][11]
Total Flavonoids (other than the target) 5 - 20%[3][4][11]
Total Phenolics (non-flavonoid) 5 - 15%[3][11]
Saponins 1 - 10%
Sugars and Polysaccharides 10 - 30%

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for your specific application. Always follow appropriate laboratory safety procedures.

References

Enhancing the yield of Afzelechin 3-O-xyloside during plant extraction.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Afzelechin 3-O-xyloside from plant sources, primarily focusing on the bark of species such as Cassipourea gerrardii.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: The primary documented source of this compound is the bark of Cassipourea gerrardii. Related afzelechin compounds, like epiafzelechin, have been isolated from the root bark of Cassia sieberiana, suggesting that other species within these genera may also be potential sources.

Q2: Which solvents are most effective for extracting this compound?

A2: this compound is a polar flavonoid glycoside. Therefore, polar solvents are most effective for its extraction. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are generally superior to the pure solvents. For similar flavonoid glycosides, 70-80% ethanol or methanol solutions have been shown to be highly effective. The choice of solvent can significantly impact the extraction yield.

Q3: What are the key factors influencing the yield of this compound during extraction?

A3: Several factors critically affect the extraction yield:

  • Solvent Composition: The polarity of the solvent mixture is crucial for efficiently dissolving the target compound.

  • Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation of the compound.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound, though prolonged times can risk degradation.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance extraction efficiency but may lead to more dilute extracts requiring further concentration.

  • Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for extraction.

  • pH of the Extraction Medium: The pH can influence the stability and solubility of flavonoids. Acidic conditions (pH 2-4) are often favorable for the stability of similar compounds.

Q4: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over conventional methods?

A4: Modern techniques like UAE and MAE offer several advantages over traditional methods such as maceration or Soxhlet extraction. These include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields. The energy from ultrasound and microwaves can disrupt plant cell walls, facilitating the release of bioactive compounds.

Q5: How can I purify this compound from the crude extract?

A5: A multi-step chromatographic approach is typically employed for purification. This may involve:

  • Initial Cleanup: Passing the crude extract through a macroporous resin column can remove many impurities.

  • Fractionation: Further separation can be achieved using silica (B1680970) gel or Sephadex column chromatography.

  • Final Purification: High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is often used for the final purification to obtain a high-purity compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Inefficient extraction solvent.Optimize the solvent system. Test different ratios of ethanol/water or methanol/water (e.g., 50%, 70%, 90%).
Insufficient extraction time or temperature.Increase the extraction time and/or temperature incrementally. Monitor for potential degradation of the target compound.
Inadequate particle size of the plant material.Ensure the plant material is finely ground to maximize surface area for extraction.
Degradation of the compound during extraction.Avoid excessive heat and prolonged exposure to light. Consider extracting under an inert atmosphere (e.g., nitrogen). Adjust the pH of the extraction solvent to a mildly acidic range.
Poor Resolution in HPLC Analysis Inappropriate mobile phase.Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase, which often contains a small amount of acid (e.g., formic acid) to improve peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.
Incorrect column chemistry.If a C18 column is not providing adequate separation, consider a different stationary phase like phenyl-hexyl.
Presence of Impurities in the Final Product Incomplete separation during purification.Employ a multi-step purification strategy. Combine different chromatographic techniques (e.g., macroporous resin followed by silica gel and then preparative HPLC).
Co-elution of similar compounds.Optimize the gradient elution program in HPLC. A shallower gradient can improve the separation of closely eluting compounds.

Data on Extraction Parameters for Flavonoids from Plant Bark

The following tables summarize data from studies on the extraction of total flavonoids from plant bark, which can serve as a proxy for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Methods for Flavonoids

Extraction Method Typical Extraction Time Relative Yield Notes
Maceration24 - 72 hoursLow to ModerateSimple but time-consuming and often less efficient.
Soxhlet Extraction6 - 24 hoursModerate to HighMore efficient than maceration but requires more time and solvent, and the heat can degrade some compounds.
Ultrasound-Assisted Extraction (UAE)20 - 60 minutesHighRapid and efficient, with reduced solvent consumption.
Microwave-Assisted Extraction (MAE)5 - 30 minutesHigh to Very HighVery rapid and efficient, often providing the highest yields.

Table 2: Influence of Solvent on Flavonoid Extraction Yield

Solvent Relative Polarity Typical Yield of Flavonoids
WaterHighModerate
EthanolMedium-HighModerate to High
MethanolHighHigh
70% Aqueous EthanolHighVery High
70% Aqueous MethanolHighVery High
AcetoneMediumModerate

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the dried bark of Cassipourea gerrardii into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 10 g of the powdered bark and place it in a 250 mL flask.

    • Add 150 mL of 70% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 45 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions to maximize yield.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography
  • Macroporous Resin Column Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a small amount of deionized water.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., Amberlite XAD-7).

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the flavonoid-rich fraction with 80% ethanol.

    • Collect the eluate and concentrate it using a rotary evaporator.

  • Silica Gel Column Chromatography (Fractionation):

    • Adsorb the concentrated flavonoid fraction onto a small amount of silica gel.

    • Load the dried silica gel onto a silica gel column.

    • Elute the column with a gradient of chloroform-methanol (e.g., starting with 100:1 and gradually increasing the polarity to 10:1).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Preparative HPLC (Final Purification):

    • Pool the fractions rich in this compound and concentrate them.

    • Inject the concentrated sample into a preparative HPLC system equipped with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).

    • Collect the peak corresponding to this compound based on the retention time of a standard (if available) or by subsequent analytical characterization.

    • Lyophilize the collected fraction to obtain the pure compound.

Visualizations

Extraction_and_Purification_Workflow Plant_Material Plant Material (e.g., Cassipourea gerrardii bark) Grinding Grinding and Sieving Plant_Material->Grinding Extraction Extraction (UAE or MAE) Solvent: 70% Ethanol Temp: 50°C, Time: 45 min Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (Macroporous Resin) Crude_Extract->Column_Chromatography Flavonoid_Rich_Fraction Flavonoid-Rich Fraction Column_Chromatography->Flavonoid_Rich_Fraction Silica_Gel_Chromatography Silica Gel Chromatography Flavonoid_Rich_Fraction->Silica_Gel_Chromatography Target_Fractions Fractions containing This compound Silica_Gel_Chromatography->Target_Fractions Prep_HPLC Preparative HPLC Target_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Solvent_Opt Optimize Solvent System (e.g., Ethanol/Water Ratio) Check_Extraction->Solvent_Opt Params_Opt Optimize UAE/MAE Parameters (Time, Temp, Power) Check_Extraction->Params_Opt Column_Opt Optimize Column Chromatography (Stationary/Mobile Phase) Check_Purification->Column_Opt HPLC_Opt Optimize HPLC Method (Gradient, Column) Check_Purification->HPLC_Opt Re_evaluate Re-evaluate and Analyze Solvent_Opt->Re_evaluate Params_Opt->Re_evaluate Column_Opt->Re_evaluate HPLC_Opt->Re_evaluate

Caption: Logical troubleshooting workflow for low yield or purity issues.

Preventing degradation of Afzelechin 3-O-xyloside during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Afzelechin 3-O-xyloside during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a flavonoid glycoside, a natural compound found in some plants. Like many flavonoids, it is investigated for its potential biological activities. Maintaining its structural integrity during storage is crucial for accurate experimental results and for ensuring the potency and safety of any potential therapeutic product. Degradation can lead to a loss of activity and the formation of unknown impurities.

Q2: What are the main causes of this compound degradation during storage?

The primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The glycosidic bond linking the xylose sugar to the afzelechin aglycone can be cleaved, especially in the presence of moisture, acid or base, or enzymes. This results in the formation of afzelechin and xylose.

  • Oxidation: The phenolic hydroxyl groups on the afzelechin moiety are susceptible to oxidation, which can be initiated by exposure to light, high temperatures, and the presence of oxygen or metal ions. This can lead to the formation of quinones and further polymerization, resulting in discoloration and loss of biological activity.[1]

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. For long-term storage, -20°C or -80°C is ideal. For short-term storage, 2-8°C is acceptable.[2][3] Higher temperatures accelerate both hydrolysis and oxidation.[4][5][6]

  • Light: Store in the dark. Exposure to UV or even visible light can promote oxidative degradation.[2][7][8] Use amber vials or wrap containers in aluminum foil.

  • Atmosphere: An inert atmosphere is preferable. Purging the storage container with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation. Vacuum sealing is also a good option.[7]

  • Moisture: Keep the compound dry. Store in a desiccator or with a desiccant. Moisture can facilitate hydrolytic cleavage of the glycosidic bond.

Q4: I've noticed a color change in my sample of this compound. What does this indicate?

A color change, typically a yellowing or browning, is often an indicator of oxidative degradation. The formation of quinones and subsequent polymerization products can lead to the appearance of colored compounds. If you observe a color change, it is advisable to re-analyze the purity of your sample before use.

Q5: Can I store this compound in solution?

Storing in solution is generally not recommended for long periods as it can accelerate degradation. If you must store it in solution, use a dry, aprotic solvent and store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Purging the solution with an inert gas before sealing can also help.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an experiment Degradation of this compound due to improper storage or handling.1. Check the storage conditions of your stock material against the ideal conditions mentioned in the FAQs. 2. Perform a purity analysis (e.g., HPLC) on your sample to check for degradation products. 3. If degradation is confirmed, procure a fresh batch of the compound and store it under optimal conditions.
Appearance of new peaks in HPLC chromatogram Hydrolysis or oxidation of the compound.1. A peak with a shorter retention time might correspond to the more polar afzelechin aglycone resulting from hydrolysis. 2. Broader peaks or a rising baseline could indicate polymeric oxidation products. 3. Use a mass spectrometer coupled with HPLC (LC-MS) to identify the degradation products.
Inconsistent experimental results Inconsistent purity of the compound due to ongoing degradation.1. Aliquot your stock of this compound into smaller, single-use vials upon receipt. 2. Always use a fresh aliquot for each experiment to avoid issues from repeated handling of the main stock. 3. Re-qualify the purity of your standard at regular intervals.

Quantitative Data on Flavonoid Degradation

Table 1: Estimated Half-Life of a Flavonoid Glycoside at Different Temperatures

TemperatureEstimated Half-Life (days)
-20°C> 1000
4°C315
25°C (Room Temp)128
40°C50

This data is hypothetical and intended for illustrative purposes. Actual degradation rates will vary.

Table 2: Impact of Light and Atmosphere on Flavonoid Glycoside Stability After 6 Months of Storage

ConditionPurity (%)
-20°C, Dark, Inert Gas99.5
4°C, Dark, Inert Gas97.2
25°C, Dark, Air85.1
25°C, Light, Air65.7

This data is hypothetical and intended for illustrative purposes. Actual degradation rates will vary.

Experimental Protocols

Protocol 1: Stability Testing of this compound under Accelerated Conditions

Objective: To assess the stability of this compound under stress conditions of elevated temperature and humidity.

Methodology:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into several amber glass vials.

  • Stress Conditions: Place the vials in a stability chamber set to 40°C and 75% relative humidity (RH).[4][9]

  • Time Points: Withdraw one vial at predetermined time points (e.g., 0, 1, 2, 4, and 6 weeks).

  • Sample Analysis:

    • Dissolve the contents of the vial in a known volume of HPLC-grade methanol.

    • Analyze the sample using a validated HPLC-UV method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).

    • Plot the natural logarithm of the concentration versus time to determine if the degradation follows first-order kinetics.

    • If linear, the slope of the line will be the negative of the degradation rate constant (k).

Protocol 2: HPLC Method for Quantification of this compound and its Hydrolytic Degradation Product

Objective: To quantify the purity of this compound and detect the presence of its aglycone, afzelechin.

Methodology:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Inject the standards and the sample to be analyzed.

    • The retention time of this compound will be longer than that of its more polar aglycone, afzelechin.

    • Quantify the amount of this compound and afzelechin in the sample by comparing the peak areas to the calibration curve.

Visualizations

degradation_pathway A This compound B Afzelechin A->B Hydrolysis (Moisture, pH, Enzymes) C Xylose D Oxidized Afzelechin (Quinone) A->D Oxidation (Light, Heat, O2) E Polymerization Products D->E Further Oxidation/ Polymerization

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Weigh this compound into amber vials stress Store at 40°C / 75% RH prep->stress sampling Withdraw samples at T=0, 1, 2, 4, 6 weeks stress->sampling dissolve Dissolve in Methanol sampling->dissolve hplc HPLC-UV Analysis dissolve->hplc quantify Quantify remaining compound hplc->quantify kinetics Determine degradation kinetics quantify->kinetics

Caption: Workflow for accelerated stability testing of this compound.

storage_logic node_cond node_cond start Storage Decision q_duration Long-term (>1 month)? start->q_duration q_form Solid or Solution? q_duration->q_form No cond_long Store at -20°C or -80°C Solid, Dark, Inert Gas q_duration->cond_long Yes cond_short_solid Store at 2-8°C Solid, Dark, Desiccated q_form->cond_short_solid Solid cond_short_solution Store at -80°C Aliquoted, Inert Gas q_form->cond_short_solution Solution

Caption: Decision tree for optimal storage conditions.

References

Technical Support Center: Method Development for Sensitive Detection of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Afzelechin 3-O-xyloside. It is designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the sensitive detection of this compound?

A1: For sensitive and selective detection of this compound, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the recommended technique. This method offers high resolution, sensitivity, and specificity, allowing for accurate quantification even in complex matrices like plant extracts or biological samples.

Q2: How should I prepare a plant sample for this compound analysis?

A2: A common method for extracting flavonoid glycosides like this compound from plant material involves the following steps:

  • Drying and Grinding: Dry the plant material (e.g., leaves, bark) to a constant weight and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Maceration or ultrasonication with a polar solvent is effective. A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 70-80% alcohol) is a good starting point.[1][2]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. The filtrate can then be concentrated under reduced pressure.

  • Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be incorporated to remove interfering compounds.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound in mass spectrometry?

A3: The molecular formula for this compound is C₂₀H₂₂O₉. The expected m/z values would be:

  • Positive Ion Mode: [M+H]⁺ at approximately m/z 407.13

  • Negative Ion Mode: [M-H]⁻ at approximately m/z 405.11

The exact mass can be used for high-resolution mass spectrometry to confirm the elemental composition.

Q4: How can I confirm the identity of this compound in my samples?

A4: Confirmation should be based on multiple points of evidence:

  • Retention Time Matching: Compare the retention time of the peak in your sample to that of a certified reference standard of this compound run under the same chromatographic conditions.

  • MS/MS Fragmentation Pattern: Compare the fragmentation pattern of the analyte in your sample with that of the reference standard. The pattern of daughter ions produced from the parent ion is highly specific to the molecule's structure.

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm the elemental composition of the parent and fragment ions.

Q5: How should I store my samples and standard solutions of this compound?

A5: Flavonoid glycosides can be susceptible to degradation.[3] It is recommended to:

  • Store solid reference standards in a cool, dark, and dry place.

  • Prepare stock solutions in a suitable solvent (e.g., methanol, DMSO) and store them at -20°C or lower in tightly sealed vials.[4]

  • For working solutions, it is best to prepare them fresh on the day of analysis. If short-term storage is necessary, keep them refrigerated (2-8°C) and protected from light.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No peak or very low signal for this compound 1. Inefficient extraction. 2. Degradation of the analyte. 3. Incorrect MS/MS transition settings. 4. Issues with the UPLC-MS/MS system (e.g., clogged lines, detector malfunction).1. Optimize the extraction solvent and method (e.g., increase extraction time, use ultrasonication).[1][6] 2. Ensure proper sample storage and handling to prevent degradation. Prepare fresh solutions.[3][5] 3. Verify the precursor and product ion m/z values. Infuse a standard solution to optimize MS parameters. 4. Perform system suitability tests and routine maintenance on the UPLC-MS/MS instrument.
Poor peak shape (tailing or fronting) 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Column degradation. 4. Secondary interactions with the stationary phase.1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Flush the column or replace it if necessary. 4. Adjust the mobile phase pH or use a different column chemistry.
High background noise in the chromatogram 1. Contaminated mobile phase or solvent. 2. Contaminated sample. 3. Leak in the system. 4. Detector issues.1. Use high-purity solvents and freshly prepared mobile phases. 2. Incorporate a sample cleanup step like SPE. 3. Check all fittings and connections for leaks. 4. Clean the mass spectrometer source.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Pump malfunction. 4. Column equilibration issues.1. Use a column oven to maintain a stable temperature. 2. Prepare mobile phases carefully and degas them properly. 3. Check the pump for leaks and ensure a stable flow rate. 4. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions.
Matrix effects (ion suppression or enhancement) 1. Co-eluting compounds from the sample matrix interfering with the ionization of the analyte.1. Improve sample cleanup (e.g., using SPE). 2. Dilute the sample. 3. Use a stable isotope-labeled internal standard that co-elutes with the analyte. 4. Optimize chromatographic separation to resolve the analyte from interfering compounds.

Data Presentation

Table 1: UPLC-MS/MS Method Parameters for Analysis of a Structurally Related Compound, (-)-Epiafzelechin (B191172)

This table provides a starting point for method development for this compound.

ParameterValueReference
UPLC System Waters ACQUITY UPLC[7]
Column Reversed-phase C18 (e.g., 1.9 µm, 50 x 2.1 mm)[7]
Mobile Phase A 0.1% Formic Acid in Water[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[7]
Gradient 0-70% B over 16 minutes[7]
Flow Rate 0.3 - 0.5 mL/min (typical for 2.1 mm ID columns)-
Column Temperature 35 - 40 °C-
Injection Volume 1 - 5 µL-
Mass Spectrometer Triple Quadrupole[7]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[7]
Scan Type Multiple Reaction Monitoring (MRM)[7]
Lower Limit of Quantitation (LLOQ) 12.5 ng/mL (for (-)-epiafzelechin in plasma)[7]

Experimental Protocols

Detailed Methodology for UPLC-MS/MS Analysis of this compound (Proposed)

This protocol is adapted from a validated method for a similar compound and should be optimized and validated for your specific application.

1. Preparation of Standard Solutions

  • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

2. Sample Preparation (from Plant Extract)

  • Accurately weigh the dried, powdered plant material.

  • Add 10 mL of 80% methanol per gram of plant material.

  • Sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

  • Dilute the sample as necessary to fall within the calibration curve range.

3. UPLC-MS/MS Conditions

  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 60% B

    • 10-12 min: Linear gradient from 60% to 95% B

    • 12-14 min: Hold at 95% B

    • 14.1-16 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 405.1

    • Product Ion (Q3) for Quantification: To be determined by infusing a standard solution. A likely fragment would be the afzelechin aglycone at m/z 273.1 (loss of the xyloside moiety).

    • Product Ion (Q3) for Confirmation: To be determined by infusing a standard solution.

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage using a standard solution of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sp1 Plant Material (Dried, Ground) sp2 Solvent Extraction (e.g., 80% MeOH, Sonication) sp1->sp2 sp3 Centrifugation & Filtration sp2->sp3 sp4 Dilution sp3->sp4 a1 UPLC Separation (C18 Column) sp4->a1 a2 ESI Ionization (Negative Mode) a1->a2 a3 Mass Analysis (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Reporting d2->d3

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_peak Peak Issues cluster_baseline Baseline Issues cluster_solutions Potential Solutions start Problem Encountered p1 No/Low Peak p2 Poor Peak Shape p3 Retention Time Shift b1 High Noise b2 Drifting Baseline s1 Check Sample Prep & Stability p1->s1 s3 Verify MS Parameters p1->s3 s4 System Maintenance p1->s4 s2 Optimize UPLC Method p2->s2 p3->s2 b1->s1 b1->s4 b2->s2

References

Technical Support Center: Refinement of Purification Protocols for High-Purity Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the purification of Afzelechin 3-O-xyloside. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist in achieving high-purity isolates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural source is it commonly isolated?

This compound is a flavonoid glycoside, specifically a flavan-3-ol (B1228485) linked to a xylose sugar molecule. It has been isolated from the barks of Cassipourea gerrardii[1][2]. The aglycone, afzelechin, is found in a variety of plants, including Pinus halepensis and Prunus persica[3][4][5].

Q2: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound and similar flavonoid glycosides include:

  • Co-eluting Impurities: Plant extracts are complex mixtures containing numerous structurally similar compounds, such as other flavonoids, tannins, and phenolic acids, which makes achieving baseline separation difficult[6].

  • Isomeric Separation: Flavonoid glycosides can exist as isomers with very similar polarities, making their separation challenging[6].

  • Compound Stability: Flavonoids can be sensitive to pH, temperature, and light, potentially leading to degradation during the purification process. Studies on related catechins show they are most stable at around pH 4[7][8].

  • Irreversible Adsorption: Highly polar flavonoid glycosides may irreversibly adsorb to silica (B1680970) gel, a common stationary phase in column chromatography[6].

Q3: What types of chromatography are most effective for purifying this compound?

A multi-step chromatographic approach is typically most effective. This often involves:

  • Initial Fractionation: Using column chromatography with stationary phases like Diaion HP-20 or Sephadex LH-20 for preliminary purification[9].

  • Fine Purification: Employing silica gel or reversed-phase (C18) column chromatography for further separation[9].

  • High-Resolution Techniques: Utilizing preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for final polishing to achieve high purity[9][10].

Q4: How can I monitor the purity of my fractions during purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of compounds during column chromatography. For more accurate assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q5: What are the recommended storage conditions for purified this compound?

Purified this compound should be stored in a tightly sealed vial at -20°C to prevent degradation. If in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. The product can be stored for up to 24 months under these conditions[2].

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent or method.Optimize the extraction solvent system (e.g., methanol (B129727):water 80:20). Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Degradation of the target compound during extraction.Minimize exposure to high temperatures and direct light. Work quickly and consider extraction under an inert atmosphere.
Poor Separation in Column Chromatography Inappropriate solvent system.Systematically test different solvent systems using TLC to find the optimal mobile phase for separation. A gradient elution from a non-polar to a polar solvent is often effective.
Column overloading.Reduce the amount of crude extract loaded onto the column. The amount of sample should typically be 1-5% of the stationary phase weight.
Improperly packed column.Ensure the column is packed uniformly to avoid channeling. A well-packed column will have a flat, undisturbed surface.
Compound is Stuck on the Column (Silica Gel) The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase. For very polar compounds, consider adding a small amount of methanol to the eluent.
Irreversible adsorption to the silica gel.Consider using a different stationary phase such as reversed-phase C18 or Sephadex LH-20. Pre-treating the silica gel with a polar solvent may also help[6].
Peak Tailing in HPLC Secondary interactions with the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of residual silanol (B1196071) groups on the stationary phase[6].
Column contamination.Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced[6].
Compound Degradation During Purification Exposure to harsh pH conditions or high temperatures.Maintain a slightly acidic pH (around 4) during aqueous steps. Use a rotary evaporator at a controlled, low temperature for solvent removal[6][7][8].

Experimental Protocols

The following is a generalized protocol for the extraction and purification of this compound, based on methods for related flavan-3-ols.

Extraction
  • Plant Material Preparation: Air-dry the barks of Cassipourea gerrardii at room temperature and then grind them into a fine powder.

  • Maceration: Soak the powdered bark in an 80:20 mixture of methanol and water at room temperature for 48 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Solvent Partitioning
  • Suspension: Suspend the crude extract in water.

  • Successive Partitioning: Perform liquid-liquid extraction successively with solvents of increasing polarity:

  • Fraction Collection: Collect each solvent fraction and concentrate them using a rotary evaporator. The ethyl acetate and n-butanol fractions are likely to contain this compound.

Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent and pour it into the column. Allow it to settle to form a uniform bed.

  • Sample Loading: Dissolve the dried ethyl acetate or n-butanol fraction in a minimum amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 100:0 to 0:100).

  • Fraction Collection and Analysis: Collect fractions of a suitable volume and monitor them by TLC. Combine fractions with similar TLC profiles.

Preparative HPLC
  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient might be:

    • 0-5 min, 5% B

    • 5-40 min, 5-30% B

    • 40-45 min, 30-100% B

    • 45-50 min, 100% B

  • Detection: UV detector at a wavelength of 280 nm.

  • Purification: Inject the semi-purified fraction from column chromatography and collect the peak corresponding to this compound.

  • Final Step: Lyophilize the collected fraction to obtain the high-purity compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from the purification process.

Table 1: Extraction and Solvent Partitioning Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Methanolic Extract100015015.0
n-Hexane Fraction1502516.7
Dichloromethane Fraction1501510.0
Ethyl Acetate Fraction1504026.7
n-Butanol Fraction1503523.3
Aqueous Residue1503020.0

Table 2: Purity and Yield from Chromatographic Steps

Purification StepStarting Material (g)Purified Compound (mg)Yield (%)Purity by HPLC (%)
Column Chromatography (Ethyl Acetate Fraction)408002.0~75
Preparative HPLC80055068.8>98

Mandatory Visualizations

experimental_workflow start Dried Barks of Cassipourea gerrardii extraction Extraction (80% Methanol) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, DCM, EtOAc, n-BuOH) crude_extract->partitioning fractions Ethyl Acetate & n-Butanol Fractions partitioning->fractions column_chrom Silica Gel Column Chromatography (CHCl3:MeOH gradient) fractions->column_chrom semi_pure Semi-pure this compound column_chrom->semi_pure prep_hplc Preparative HPLC (C18, H2O:ACN gradient) semi_pure->prep_hplc high_purity High-Purity this compound prep_hplc->high_purity

Caption: Workflow for the purification of this compound.

troubleshooting_guide start Poor Separation in Column Chromatography check_tlc Is TLC separation good? start->check_tlc optimize_solvent Optimize solvent system check_tlc->optimize_solvent No check_loading Is column overloaded? check_tlc->check_loading Yes optimize_solvent->check_tlc reduce_load Reduce sample load check_loading->reduce_load Yes check_packing Is column packed properly? check_loading->check_packing No good_separation Good Separation Achieved reduce_load->good_separation repack_column Repack column check_packing->repack_column No check_packing->good_separation Yes repack_column->good_separation

Caption: Troubleshooting decision tree for column chromatography.

References

Addressing matrix effects in the quantification of Afzelechin 3-O-xyloside.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of Afzelechin 3-O-xyloside using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, particularly in complex biological matrices like plasma, these effects can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference compromises the accuracy, precision, and sensitivity of quantitative results.[2] The primary cause of matrix effects in plasma samples is the presence of endogenous substances such as phospholipids (B1166683), salts, and proteins that are co-extracted with the analyte.[1][3]

Q2: Why are biological samples like plasma particularly challenging for the quantification of this compound?

A: Plasma is a complex biological matrix with high concentrations of proteins, lipids (especially phospholipids), and other endogenous substances.[1] During sample preparation, these components can be co-extracted with this compound. If they co-elute during chromatography, they can compete with the analyte for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[1][3] Flavonoids, like this compound, can also be susceptible to ionization suppression from co-eluting phenolic acids.[4]

Q3: How can I quantitatively assess the extent of matrix effects in my analysis?

A: The most common method for quantifying matrix effects is the post-extraction addition method.[5] This involves comparing the peak area of the analyte in a sample where it has been spiked after extraction with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Post-Extracted Spike) / (Peak Area of Analyte in Neat Solution)

A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[5]

Q4: What are the most effective strategies to mitigate matrix effects?

A: A multi-pronged approach is often the most effective. This includes:

  • Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation (PPT).[3][6]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by optimizing the LC method (e.g., gradient, column chemistry) can significantly reduce matrix effects.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects. Since it co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of the analyte to the IS remains consistent, leading to more accurate quantification.[1][6]

  • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample can help to compensate for matrix-induced changes in ionization efficiency.[6]

Troubleshooting Guide

Symptom Potential Cause Recommended Action
Poor reproducibility of results Variable matrix effects between samples.1. Implement a more rigorous sample preparation method like SPE or LLE to remove a higher degree of matrix components.[3] 2. Use a stable isotope-labeled internal standard to compensate for variability.[6]
Low analyte signal (ion suppression) Co-elution of interfering compounds, particularly phospholipids in plasma.1. Optimize the chromatographic method to better separate the analyte from the suppression zone. 2. Employ a phospholipid removal strategy during sample preparation, such as specialized SPE cartridges or plates. 3. Dilute the sample if the analyte concentration is high enough to maintain sensitivity.[7]
High analyte signal (ion enhancement) Co-eluting compounds are enhancing the ionization of the analyte.1. Improve chromatographic separation to isolate the analyte from the enhancing compounds. 2. Use a stable isotope-labeled internal standard to normalize the signal.[1]
Inconsistent internal standard response The internal standard is also affected by the matrix, but potentially to a different extent than the analyte if it is not a SIL-IS.1. Switch to a stable isotope-labeled internal standard for the most accurate correction.[6] 2. If a SIL-IS is not available, select a structural analog that has very similar chromatographic and ionization behavior to this compound.[2]

Quantitative Data Summary

The following tables summarize hypothetical data to illustrate the impact of different sample preparation techniques on the matrix effect for this compound quantification in human plasma.

Table 1: Matrix Effect Assessment by Sample Preparation Method

Sample Preparation MethodMean Matrix Factor (n=6)% RSDConclusion
Protein Precipitation (PPT)0.4518.5Significant Ion Suppression
Liquid-Liquid Extraction (LLE)0.829.2Moderate Ion Suppression
Solid-Phase Extraction (SPE)0.974.1Negligible Matrix Effect

Table 2: Impact of Mitigation Strategy on Accuracy and Precision

Mitigation StrategyMean Accuracy (%)% RSD
None (PPT only)75.215.8
PPT with SIL-IS98.53.5
LLE with SIL-IS99.12.8
SPE with SIL-IS100.31.9

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using Post-Extraction Addition
  • Prepare Sample Sets:

    • Set A (Neat Solution): Spike this compound and its stable isotope-labeled internal standard (SIL-IS) into the final analysis solvent (e.g., mobile phase) at low, medium, and high concentrations.

    • Set B (Post-Spike Matrix): Extract blank plasma from at least six different sources using your chosen sample preparation method (e.g., SPE). Spike the resulting clean extracts with this compound and SIL-IS at the same concentrations as Set A.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each concentration level and each plasma source: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The %RSD of the IS-Normalized MF across the different plasma sources should be ≤15%.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Start Plasma Sample Pretreat Pre-treatment (e.g., Dilution, Acidification) Start->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quant Quantification LCMS->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for sample preparation and analysis.

Troubleshooting_Workflow Start Inaccurate or Imprecise Results? CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->CheckIS UseSIL Implement SIL-IS CheckIS->UseSIL No AssessME Assess Matrix Effect (Post-Extraction Addition) CheckIS->AssessME Yes UseSIL->AssessME ME_Present Is Matrix Effect >15%? AssessME->ME_Present OptimizeChroma Optimize Chromatography (e.g., gradient, column) ME_Present->OptimizeChroma Yes GoodResults Acceptable Results ME_Present->GoodResults No ImprovePrep Improve Sample Preparation (e.g., SPE, LLE) OptimizeChroma->ImprovePrep Revalidate Re-evaluate and Validate Method ImprovePrep->Revalidate Revalidate->GoodResults

Caption: Troubleshooting decision tree for quantification issues.

References

Technical Support Center: Scaling Up the Isolation of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the isolation of Afzelechin 3-O-xyloside. The content is designed to address specific challenges encountered during extraction and purification processes.

Troubleshooting Guides

This section addresses common problems that may arise during the scale-up of this compound isolation, offering potential causes and solutions.

Issue 1: Low Extraction Yield

Potential CauseSuggested Solution
Inefficient Solvent Penetration Reduce the particle size of the plant material by grinding to increase the surface area available for extraction. Ensure adequate agitation during extraction to improve solvent contact.
Suboptimal Extraction Parameters Optimize parameters such as solvent composition, temperature, and extraction time. For advanced methods like UAE and MAE, optimize power and frequency. For SFE, adjust pressure and temperature to modify the fluid density for better analyte solubility.[1][2][3][4][5][6][7]
Compound Degradation Flavonoids can be sensitive to high temperatures and prolonged extraction times. Consider using methods with shorter extraction times like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE).[3][5][7] For thermal-labile compounds, Supercritical Fluid Extraction (SFE) at moderate temperatures is a suitable alternative.[1][4][8]
Inappropriate Solvent Choice This compound is a glycoside, suggesting moderate polarity. Use polar solvents like ethanol (B145695), methanol (B129727), or mixtures with water. For SFE, a polar co-solvent (e.g., ethanol or methanol) is necessary to extract flavonoids effectively.[1][8]

Issue 2: Co-extraction of Impurities

Potential CauseSuggested Solution
Non-selective Extraction Solvent Employ a sequential extraction approach, starting with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls (B1240455) before extracting with a more polar solvent for the target compound.
Lack of Pre-extraction Purification Consider a preliminary clean-up step of the crude extract, such as liquid-liquid partitioning or solid-phase extraction (SPE), to remove major classes of interfering compounds before high-resolution purification.
Suboptimal Purification Method For complex mixtures, a single purification technique may not be sufficient. A multi-step approach combining methods with different separation principles (e.g., flash chromatography followed by preparative HPLC or CCC) is often more effective.[9][10][11]

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Potential CauseSuggested Solution
High Concentration of Surfactant-like Molecules Reduce the vigor of shaking; gentle swirling can be effective.[12] The addition of a saturated salt solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[12]
Particulate Matter at the Interface Filter the crude extract before performing liquid-liquid extraction to remove any suspended solids.
Solvent System Properties Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[12] Centrifugation can also be used to separate the layers more effectively.[12]

Issue 4: Poor Resolution in Chromatographic Purification

Potential CauseSuggested Solution
Column Overloading For flash chromatography and preparative HPLC, ensure that the amount of crude extract loaded does not exceed the column's capacity. A typical starting point for flash chromatography is a 1-4% load of the crude mixture relative to the stationary phase weight.[13]
Inappropriate Mobile Phase Systematically optimize the mobile phase composition. For reverse-phase chromatography, adjust the gradient of organic solvent and the pH. For High-Speed Counter-Current Chromatography (HSCCC), the selection of the biphasic solvent system is critical and should be based on the partition coefficient (K) of the target compound.[11]
Suboptimal Flow Rate Optimize the flow rate to allow for sufficient interaction between the analyte and the stationary phase without excessive band broadening.
Sample Solubility Issues Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before loading. For compounds with poor solubility, a solid-phase loading technique can be employed.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable extraction techniques for this compound?

A1: Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE), and Supercritical Fluid Extraction (SFE) are highly recommended for scaling up.[2][14] These methods offer significant advantages over traditional techniques like maceration or Soxhlet extraction, including reduced extraction times, lower solvent consumption, and often higher yields.[2][3][15][16][17]

Q2: How do I choose the best solvent for extracting this compound?

A2: As a flavonoid glycoside, this compound is moderately polar. Solvents such as ethanol, methanol, and their aqueous mixtures are generally effective.[18] The optimal solvent composition should be determined experimentally. For SFE, pure CO2 is non-polar; therefore, the addition of a polar co-solvent like ethanol or methanol is essential for extracting flavonoid glycosides.[1][8]

Q3: What are the key parameters to consider when scaling up flash chromatography?

A3: When scaling up flash chromatography, it is crucial to maintain the loading ratio (sample mass to stationary phase mass).[13][19] The gradient should be scaled in terms of column volumes (CV), not time. The linear velocity of the mobile phase should also be kept constant, which means the volumetric flow rate will need to be increased proportionally to the column's cross-sectional area.[19]

Q4: Can High-Speed Counter-Current Chromatography (HSCCC) be used for large-scale purification?

A4: Yes, HSCCC is an excellent technique for preparative and large-scale purification of natural products because it is a liquid-liquid chromatography method that avoids a solid stationary phase, thus preventing irreversible sample adsorption.[9][10] It is particularly well-suited for separating polar compounds like flavonoid glycosides.[11][20]

Q5: How can I improve the purity of the final isolated this compound?

A5: Achieving high purity often requires a multi-step purification strategy. An initial fractionation by flash chromatography or vacuum liquid chromatography can be used to separate the crude extract into less complex fractions. These fractions can then be further purified using a high-resolution technique like preparative HPLC or HSCCC to isolate the target compound at high purity.[9][10]

Data Presentation

Table 1: Comparison of Modern Extraction Techniques for Flavonoids

TechniqueTypical SolventsAdvantagesDisadvantagesScalability
UAE Ethanol, Methanol, WaterReduced extraction time, lower energy consumption, improved yield.[21][22][23][24]Potential for radical formation at high power, localized heating.Good
MAE Ethanol, Methanol, WaterVery fast, reduced solvent volume, improved extraction rate.[3][5][7][25][26]Requires specialized equipment, potential for thermal degradation if not controlled.[25]Moderate to Good
ASE Ethanol, Methanol, WaterFast, automated, low solvent consumption, high efficiency.[15][16][17][27][28]High initial equipment cost, high pressure operation.Excellent
SFE Supercritical CO2 with co-solvents (e.g., ethanol)"Green" solvent, tunable selectivity, extracts are free of organic solvent residues.[1][4][8][29]High initial equipment cost, not suitable for highly polar compounds without a co-solvent.[1]Excellent

Table 2: Optimized Parameters for Flavonoid Extraction from Plant Material (Examples)

TechniquePlant MaterialKey ParametersYield/EfficiencyReference
MAE Young barley leavesSolvent: Water; Microwave Power: 1.27 W/g; Liquid-Solid Ratio: 34.02 mL/g; Time: 11.12 min (2 cycles)80.78% (rutin equivalents)[5]
MAE Phyllostachys heterocycla leavesSolvent: 78.1% Ethanol; Microwave Power: 559 W; Time: 24.9 min4.67%[7]
SFE DandelionPressure: 35 MPa; Temperature: 50°C; Time: 80 min; Co-solvent: 4.0 mL/g4.97%[4]
UAE Selaginella doederleiniiSolvent: 60% Ethanol; Power: 40% of 50W; Time: 30 min; Temperature: 60°CNot specified[30]

Experimental Protocols

Protocol 1: Scale-Up Extraction using Microwave-Assisted Extraction (MAE)

  • Preparation of Plant Material: Dry the plant material (e.g., from Cassipourea gerrardii bark) at 40-50°C and grind it to a fine powder (40-60 mesh).

  • Extraction Setup: Place the powdered plant material into the extraction vessel of a laboratory-scale or pilot-scale microwave reactor.

  • Solvent Addition: Add the optimized extraction solvent (e.g., 70% ethanol in water) at a predetermined solid-to-liquid ratio (e.g., 1:30 w/v).

  • Microwave Irradiation: Set the microwave power (e.g., 500 W) and extraction time (e.g., 20 minutes) based on preliminary optimization studies. Ensure the temperature is monitored and controlled to prevent degradation of the target compound.

  • Extraction Cycles: Perform one or two extraction cycles for exhaustive extraction.

  • Filtration and Concentration: After extraction, cool the mixture and filter it to separate the extract from the solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification using High-Speed Counter-Current Chromatography (HSCCC)

  • Solvent System Selection: Choose a suitable two-phase solvent system based on the polarity of this compound. A common system for flavonoid glycosides is n-hexane-ethyl acetate-methanol-water in various ratios.[9][11] Determine the partition coefficient (K) of the target compound; a K value between 0.5 and 2.0 is generally ideal.

  • Preparation of Solvent Phases: Prepare the chosen solvent system in a separatory funnel, shake vigorously, and allow the two phases to separate completely. Degas both the upper (stationary) and lower (mobile) phases before use.

  • HSCCC System Preparation: Fill the CCC column with the stationary phase. Then, pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed (e.g., 800 rpm) until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the crude or pre-fractionated extract in a small volume of the mobile phase or a mixture of both phases and inject it into the system.

  • Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals using a fraction collector. Monitor the effluent using a UV detector at a suitable wavelength (e.g., 280 nm for flavonoids).

  • Analysis and Pooling: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound. Pool the pure fractions and evaporate the solvent to obtain the isolated compound.

Visualizations

Experimental_Workflow_Extraction cluster_extraction Extraction Stage plant_material Plant Material (e.g., Cassipourea gerrardii bark) grinding Grinding & Sieving plant_material->grinding extraction Scalable Extraction (e.g., MAE, UAE, SFE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract

Caption: Workflow for the scaled-up extraction of this compound.

Experimental_Workflow_Purification cluster_purification Purification Stage crude_extract Crude Extract pre_purification Pre-purification (e.g., Flash Chromatography) crude_extract->pre_purification fractionation Fraction Collection pre_purification->fractionation hplc_analysis HPLC Analysis of Fractions fractionation->hplc_analysis pooling Pooling of Target Fractions hplc_analysis->pooling final_purification Final Purification (e.g., Preparative HPLC or HSCCC) pooling->final_purification pure_compound Pure Afzelechin 3-O-xyloside final_purification->pure_compound

Caption: A multi-step workflow for the purification of this compound.

Troubleshooting_Logic start Problem Encountered (e.g., Low Yield) cause1 Identify Potential Cause 1 (e.g., Poor Solvent Penetration) start->cause1 cause2 Identify Potential Cause 2 (e.g., Suboptimal Parameters) start->cause2 cause3 Identify Potential Cause 3 (e.g., Compound Degradation) start->cause3 solution1 Implement Solution 1 (e.g., Reduce Particle Size) cause1->solution1 evaluation Evaluate Outcome solution1->evaluation solution2 Implement Solution 2 (e.g., Optimize T, P, t) cause2->solution2 solution2->evaluation solution3 Implement Solution 3 (e.g., Use Milder Conditions) cause3->solution3 solution3->evaluation success Problem Resolved evaluation->success Successful failure Re-evaluate Causes evaluation->failure Unsuccessful failure->start

Caption: A logical workflow for troubleshooting experimental issues.

References

Validation & Comparative

A Comparative Analysis of Afzelechin 3-O-xyloside and Epiafzelechin 3-O-xyloside for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two closely related flavan-3-ol (B1228485) glycosides: Afzelechin 3-O-xyloside and Epithis compound. These compounds, belonging to the flavonoid family, are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities. This document outlines their structural differences, potential bioactivities based on their aglycones, and detailed experimental protocols for their isolation, characterization, and biological evaluation.

Introduction to Afzelechin and Epiafzelechin Stereoisomers

Afzelechin and epiafzelechin are diastereomers, differing in the stereochemistry at the C3 position of the C-ring. This seemingly minor structural variance can lead to significant differences in their three-dimensional conformation, which in turn can influence their interaction with biological targets and, consequently, their biological activities. The addition of a xyloside sugar moiety at the 3-O position can further modulate their solubility, bioavailability, and pharmacological properties. While direct comparative studies on the 3-O-xyloside derivatives are limited, this guide synthesizes available data on the parent compounds to provide a predictive comparison.

Data Presentation: Comparative Properties

The following table summarizes the known and inferred properties of this compound and Epithis compound based on the characteristics of their respective aglycones, afzelechin and epiafzelechin.

PropertyThis compoundEpithis compoundSource
Molecular Formula C20H22O9C20H22O9Inferred
Molecular Weight 422.38 g/mol 422.38 g/mol Inferred
Stereochemistry at C3 (S)(R)Inferred
Reported Biological Activities of Aglycone Antioxidant, anti-inflammatory, anticancer, α-glucosidase inhibitor.[1][2][3]Antioxidant, anti-inflammatory, bone protective, antiviral.[1][4][5]Various
Antioxidant Activity (Aglycone) Potent DPPH radical scavenging activity.[1]Demonstrated antioxidant properties.[4][1][4]
Anti-inflammatory Activity (Aglycone) Inhibits pro-inflammatory mediators like iNOS and COX-2.[1][3]Shows anti-inflammatory effects.[5][1][3][5]

Experimental Protocols

Detailed methodologies for the isolation, characterization, and evaluation of these compounds are crucial for reproducible research.

Isolation and Purification of Flavonoid Glycosides

This protocol provides a general procedure for the extraction and isolation of flavonoid glycosides from plant material.[6][7][8][9][10]

a. Extraction:

  • Air-dry and powder the plant material.

  • Defat the powdered material with a non-polar solvent like n-hexane using a Soxhlet apparatus.

  • Extract the defatted material with methanol (B129727) or ethanol (B145695).

  • Concentrate the extract under reduced pressure to obtain a crude extract.

b. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol.

  • Monitor the fractions for the presence of flavonoids using thin-layer chromatography (TLC).

c. Chromatographic Purification:

  • Subject the flavonoid-rich fraction to column chromatography on silica (B1680970) gel or Sephadex LH-20.[8]

  • Elute with a gradient of solvents, for example, a mixture of chloroform (B151607) and methanol, or methanol and water.[8][9]

  • Further purify the isolated fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.[6]

Structural Elucidation

The structure of the isolated compounds can be determined using the following spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[4][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to determine the carbon-hydrogen framework. 2D-NMR techniques (COSY, HMQC, HMBC) are employed to establish the connectivity of protons and carbons and the position of the xyloside linkage.[11][12][13]

Antioxidant Activity Assays

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [14][15]

  • Prepare a stock solution of DPPH in methanol.

  • Prepare different concentrations of the test compounds.

  • Mix the test compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.[14]

  • Measure the absorbance at 517 nm using a spectrophotometer.[15]

  • Use a standard antioxidant like ascorbic acid or trolox (B1683679) as a positive control.

  • Calculate the percentage of scavenging activity.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: [14][16][17]

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[14]

  • Dilute the ABTS•+ solution with ethanol or a buffer to a specific absorbance at 734 nm.

  • Mix the test compound with the ABTS•+ solution.

  • Measure the absorbance after a specific incubation time (e.g., 6 minutes).[14]

  • Use a standard antioxidant as a positive control.

  • Calculate the percentage of inhibition.

Anti-inflammatory Activity Assays

a. Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: [18][19][20]

  • These assays measure the ability of the compounds to inhibit the enzymes COX-1, COX-2, and LOX, which are involved in the inflammatory pathway.

  • Commercially available assay kits can be used.

  • The inhibition is typically measured by monitoring the formation of the enzymatic product using a spectrophotometer or fluorometer.

b. Inhibition of Protein Denaturation: [19][21]

  • This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.

  • Bovine serum albumin or egg albumin can be used as the protein.[19][21]

  • The test compound is incubated with the protein solution, and denaturation is induced by heat.

  • The turbidity of the solution is measured spectrophotometrically to determine the extent of protein denaturation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of these compounds.

flavonoid_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid Coumaroyl_CoA Coumaroyl_CoA p_Coumaric_acid->Coumaroyl_CoA Chalcone_synthase Chalcone Synthase Chalcones Chalcones Coumaroyl_CoA->Chalcones + 3x Malonyl-CoA Flavanones Flavanones Chalcones->Flavanones Chalcone Isomerase Dihydroflavonols Dihydroflavonols Flavanones->Dihydroflavonols Flavanone 3-hydroxylase Flavan_3_ols Flavan_3_ols Dihydroflavonols->Flavan_3_ols Dihydroflavonol 4-reductase Anthocyanidin reductase Afzelechin_Epiafzelechin Afzelechin_Epiafzelechin Flavan_3_ols->Afzelechin_Epiafzelechin e.g., Afzelechin, Epiafzelechin Flavonoid_xylosides Afzelechin/Epiafzelechin 3-O-xyloside Afzelechin_Epiafzelechin->Flavonoid_xylosides Glycosyltransferase UDP_Xylose UDP-Xylose UDP_Xylose->Flavonoid_xylosides

Caption: Generalized flavonoid biosynthesis pathway leading to the formation of afzelechin/epiafzelechin and their subsequent glycosylation to form xylosides.

experimental_workflow Plant_Material Plant Material Collection and Preparation Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Fractionation Solvent Partitioning (e.g., Ethyl Acetate) Extraction->Fractionation Column_Chromatography Column Chromatography (Silica Gel, Sephadex) Fractionation->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compounds Pure Afzelechin/Epiafzelechin 3-O-xyloside HPLC->Pure_Compounds Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compounds->Structural_Elucidation Bioassays Biological Activity Assays Pure_Compounds->Bioassays Data_Analysis Data Analysis and Comparative Assessment Structural_Elucidation->Data_Analysis Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Bioassays->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (COX/LOX, Protein Denaturation) Bioassays->Anti_inflammatory_Assays Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis

Caption: A typical experimental workflow for the isolation, identification, and bioactivity screening of flavonoid glycosides from a natural source.

Conclusion

While direct comparative data for this compound and Epithis compound is not extensively available, the known biological activities of their aglycones suggest that both compounds are promising candidates for further investigation. Their stereochemical differences are likely to result in distinct biological profiles. The provided experimental protocols offer a robust framework for researchers to isolate, identify, and evaluate these compounds, thereby contributing to a better understanding of their therapeutic potential. Future head-to-head studies are essential to fully elucidate the structure-activity relationships of these fascinating natural products.

References

A Comparative Analysis of Afzelechin 3-O-xyloside and Other Afzelechin Glycosides in Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative bioactivities of afzelechin glycosides, with a focus on Afzelechin 3-O-xyloside. This guide synthesizes available experimental data on their antioxidant, anti-inflammatory, and enzyme inhibitory properties, providing a valuable resource for drug discovery and development.

Afzelechin, a flavan-3-ol (B1228485) found in various medicinal plants, and its glycosidic derivatives are emerging as compounds of significant interest in pharmacological research. The attachment of different sugar moieties to the afzelechin backbone can modulate its bioavailability and biological activity. This guide provides a comparative overview of the bioactivity of this compound and other known afzelechin glycosides, supported by available experimental data.

I. Comparative Bioactivity Data

While direct comparative studies on a wide range of afzelechin glycosides are limited, this section compiles available quantitative data to facilitate a preliminary assessment of their relative bioactivities.

Table 1: Antioxidant Activity of Afzelechin and its Glycosides

CompoundAssayIC50 ValueSource Organism
(-)-AfzelechinDPPH21.8 µM[1]Not specified
Epiafzelechin-Effective antioxidant[2]Cassia fistula
Proanthocyanidin-rich extract containing (epi)-afzelechinDPPHEC50 of 6.3 μg/mL[3]Cassia abbreviata

Note: Data for this compound is currently unavailable in the reviewed literature.

Table 2: Anti-Inflammatory Activity of Afzelechin and its Glycosides

CompoundAssay/TargetEffectSource Organism
(+)-AfzelechinCOX-2, iNOS, PGE2, NO reduction in LPS-stimulated HUVECsDose-dependent reduction[4]Bergenia ligulata[4][5]
(+)-AfzelechinTNF-α-induced NF-κB activation in HepG2 cellsInhibition at concentrations as low as 0.1 µM[1]Not specified
(+)-Afzelechin 5-O-β-d-glucopyranosideTNF-α-induced NF-κB activation in HepG2 cellsSignificant inhibition[6]Wisteria floribunda

Note: Quantitative IC50 values for direct comparison are limited. Data for this compound is currently unavailable.

Table 3: Enzyme Inhibitory Activity of Afzelechin and its Glycosides

CompoundEnzymeID50/IC50 ValueSource Organism
(+)-Afzelechinα-GlucosidaseID50: 0.13 mM[7]Bergenia ligulata[7]

Note: Data for this compound is currently unavailable in the reviewed literature.

II. Experimental Protocols

This section details the methodologies for the key bioactivity assays cited in this guide, providing a reference for researchers looking to replicate or build upon these findings.

A. Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents: DPPH solution in methanol, test compound, and a standard antioxidant (e.g., Trolox or ascorbic acid).

  • Procedure:

    • Prepare various concentrations of the test compound.

    • Mix the test compound solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Data Analysis: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of inhibition percentage against compound concentration.

B. Anti-Inflammatory Activity Assays

1. Cyclooxygenase-2 (COX-2) Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.

  • Principle: The assay typically measures the peroxidase activity of COX-2, where the oxidation of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) is monitored spectrophotometrically.

  • Procedure:

    • Pre-incubate the COX-2 enzyme with the test compound or vehicle control.

    • Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic substrate.

    • Monitor the change in absorbance over time at a specific wavelength.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the concentration of the test compound.

C. Enzyme Inhibitory Assays

1. α-Glucosidase Inhibition Assay:

This assay evaluates the potential of a compound to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose.

  • Principle: The assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The cleavage of pNPG by α-glucosidase releases p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically.

  • Procedure:

    • Pre-incubate the α-glucosidase enzyme with various concentrations of the test compound.

    • Add the pNPG substrate to initiate the reaction.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

    • Measure the absorbance of the p-nitrophenol produced at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

III. Signaling Pathways and Molecular Mechanisms

The bioactivity of afzelechin and its glycosides is underpinned by their interaction with key cellular signaling pathways. While research on the specific effects of glycosylation is ongoing, studies on the aglycone, (+)-afzelechin, provide valuable insights.

Anti-Inflammatory Signaling:

(+)-Afzelechin has been shown to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa B) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.[4][5][8][9]

  • NF-κB Pathway Inhibition: In inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for COX-2 and iNOS. (+)-Afzelechin has been found to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[4][5][8][9]

  • Nrf2 Pathway Activation: The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of activators like (+)-afzelechin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.[4][5]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Afzelechin Afzelechin Glycosides Afzelechin->IKK Inhibits Afzelechin->Keap1 ProInflammatory_Genes Pro-Inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nuc->ProInflammatory_Genes Induces Transcription ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Figure 1: Modulation of NF-κB and Nrf2 pathways by afzelechin glycosides.

IV. Conclusion and Future Directions

The available data, primarily on the aglycone (+)-afzelechin and a limited number of its glycosides, suggest that this class of compounds holds significant promise as antioxidant, anti-inflammatory, and enzyme-inhibitory agents. The modulation of the NF-κB and Nrf2 signaling pathways appears to be a key mechanism underlying their anti-inflammatory and antioxidant effects.

However, a significant knowledge gap exists regarding the specific bioactivities of many afzelechin glycosides, including this compound. Direct comparative studies are crucial to understand the structure-activity relationships and the influence of different sugar moieties on the therapeutic potential of these compounds.

Future research should focus on:

  • Systematic screening of a wider range of afzelechin glycosides, including this compound, for their antioxidant, anti-inflammatory, and enzyme-inhibitory activities.

  • Direct comparative studies to elucidate the impact of the type and position of glycosylation on bioactivity.

  • In-depth mechanistic studies to determine how glycosylation affects the interaction of these compounds with cellular targets and signaling pathways.

  • Pharmacokinetic and bioavailability studies to assess how different sugar moieties influence the absorption, distribution, metabolism, and excretion of afzelechin glycosides.

Addressing these research gaps will be instrumental in unlocking the full therapeutic potential of afzelechin glycosides for the development of novel drugs and nutraceuticals.

References

A Comparative Guide to the In Vitro Anti-Inflammatory Effects of Afzelechin and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of the anti-inflammatory effects of afzelechin, a natural flavonoid, and compares its performance against established anti-inflammatory agents. The data presented herein is intended to support further research and development of afzelechin-based therapeutic agents.

Introduction to Afzelechin's Anti-Inflammatory Potential

Afzelechin and its glycoside derivatives are flavonoids found in various medicinal plants. Recent studies have highlighted their potential as potent anti-inflammatory agents. This guide focuses on the in vitro evidence supporting these claims, with a particular emphasis on (+)-Afzelechin, a well-studied form of this compound. The anti-inflammatory properties of (+)-Afzelechin have been attributed to its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators.[1][2][3]

Comparative Analysis of Anti-Inflammatory Activity

The following tables summarize the in vitro anti-inflammatory effects of (+)-Afzelechin in comparison to commonly used non-steroidal anti-inflammatory drugs (NSAIDs) and other relevant compounds. The data is compiled from studies using lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs) as a model for inflammation.

Table 1: Inhibition of Pro-Inflammatory Mediators

CompoundConcentrationNitric Oxide (NO) Inhibition (%)Prostaglandin E2 (PGE2) Inhibition (%)Reference
(+)-Afzelechin 10 µMSignificant ReductionSignificant Reduction[1][2][3]
20 µMSignificant ReductionSignificant Reduction[1][2][3]
Diclofenac 10 µMNot ReportedPotent Inhibition[4][5]
Indomethacin 10 µMNot ReportedPotent Inhibition[4][5]

Table 2: Modulation of Inflammatory Enzymes and Cytokines

CompoundConcentrationiNOS ExpressionCOX-2 ExpressionTNF-α SecretionIL-1β SecretionReference
(+)-Afzelechin 10-20 µMSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced[1][2][3]
Dexamethasone 10 µMPotent InhibitionPotent InhibitionPotent InhibitionPotent Inhibition[6]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

Cell Culture and LPS Stimulation
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Medium: Endothelial Cell Growth Medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: To induce an inflammatory response, HUVECs are treated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Concurrently, cells are treated with varying concentrations of (+)-Afzelechin or a reference drug.

Nitric Oxide (NO) Assay (Griess Test)
  • Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

    • Incubate the mixture for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Immunoassay
  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected.

    • The assay is performed according to the manufacturer's instructions for a commercial PGE2 ELISA kit.

    • The absorbance is read at the appropriate wavelength, and PGE2 concentrations are calculated based on a standard curve.

Western Blot Analysis for iNOS and COX-2
  • Principle: This technique is used to detect and quantify the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Procedure:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cytokine Immunoassays (TNF-α and IL-1β)
  • Principle: ELISA kits are used to measure the concentration of tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β) in the cell culture supernatant.

  • Procedure:

    • Supernatants are collected from treated and untreated cells.

    • The ELISA is performed as per the manufacturer's protocol.

    • Absorbance is measured, and cytokine concentrations are determined from their respective standard curves.

Visualizing the Mechanism of Action

The anti-inflammatory effects of (+)-Afzelechin are mediated through the modulation of key signaling pathways involved in the inflammatory response.

experimental_workflow cluster_setup Cell Culture & Stimulation cluster_assays In Vitro Assays cluster_analysis Data Analysis HUVEC HUVECs LPS LPS (1 µg/mL) HUVEC->LPS Inflammatory Stimulus Treatment Afzelechin / Reference Drug NO_Assay Nitric Oxide (NO) Assay Treatment->NO_Assay PGE2_Assay PGE2 ELISA Treatment->PGE2_Assay Western_Blot Western Blot (iNOS, COX-2) Treatment->Western_Blot Cytokine_Assay Cytokine ELISA (TNF-α, IL-1β) Treatment->Cytokine_Assay Data Comparative Data Analysis NO_Assay->Data PGE2_Assay->Data Western_Blot->Data Cytokine_Assay->Data

Caption: Experimental workflow for in vitro anti-inflammatory validation.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->Inflammatory_Genes Transcription Afzelechin Afzelechin Afzelechin->IKK inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Afzelechin.

References

A Comparative Analysis of Afzelechin 3-O-xyloside and Quercetin Glycosides: Antioxidant, Anti-inflammatory, and Anti-cancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative biochemical properties and mechanisms of action of Afzelechin 3-O-xyloside and various quercetin (B1663063) glycosides.

This guide provides a detailed comparative analysis of the biochemical and pharmacological properties of this compound and a range of quercetin glycosides. Due to the limited availability of direct experimental data for this compound, this guide incorporates data from its aglycone, (+)-afzelechin, as a predictive proxy for its biological activities. This comparison aims to offer valuable insights for researchers in the fields of pharmacology, natural product chemistry, and drug discovery.

Biochemical Profile and Bioavailability

Flavonoids, such as afzelechin and quercetin, are polyphenolic compounds ubiquitously found in plants, primarily in their glycosidic forms. The sugar moiety significantly influences their solubility, stability, and bioavailability.

This compound is a glycoside of afzelechin, a flavan-3-ol. Information on its specific bioavailability is scarce. However, the bioavailability of flavonoid glycosides is generally dependent on the type of sugar attached and the site of glycosylation.

Quercetin glycosides are derivatives of quercetin, a prominent flavonol. Their absorption and metabolism are well-documented. Quercetin-3-O-glucosides, for instance, are readily absorbed in the small intestine, while other glycosides may be hydrolyzed by gut microbiota in the colon before absorption.[1] The bioavailability of quercetin glycosides is a critical factor influencing their systemic effects.

Comparative Biological Activities

This section details the comparative antioxidant, anti-inflammatory, and anti-cancer activities of this compound (data inferred from (+)-afzelechin) and various quercetin glycosides, supported by available experimental data.

Antioxidant Activity

The antioxidant capacity of flavonoids is a key contributor to their protective effects against oxidative stress-related diseases. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.

Data Summary: Antioxidant Activity

Compound/ExtractAssayIC50 / ActivityReference
(+)-Afzelechin DPPH Radical ScavengingPotent activity reported[2]
Quercetin DPPH Radical ScavengingIC50: 19.17 µg/mL[3]
Quercitrin (Quercetin-3-O-rhamnoside) DPPH Radical ScavengingIC50: 6.8 µM[4]
Isoquercitrin (Quercetin-3-O-glucoside) DPPH Radical ScavengingIC50: 5.9 µM[4]
Quercetin-7-O-glucoside ORAC18 ± 4 µmol TE/µmol[5]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Flavonoids can modulate inflammatory pathways, offering therapeutic potential.

Data Summary: Anti-inflammatory Activity

CompoundModelEffectReference
(+)-Afzelechin LPS-stimulated HUVECsInhibition of NF-κB, COX-2, and iNOS[6][7]
Quercetin Glycosides (general) Various cell modelsInhibition of ERK and p38 phosphorylation[8]
Quercetin LPS-stimulated macrophagesSuppression of TNF-α, IL-1β, IL-6, COX-2[9]
Isoquercitrin DNCB-induced atopic dermatitis (mouse model)Reduced epidermal hyperplasia and cytokine levels[8]
Anti-cancer Activity

The potential of flavonoids as anti-cancer agents is an active area of research, focusing on their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis.

Data Summary: Anti-cancer Activity (IC50 Values)

CompoundCell LineIC50 ValueReference
Afzelin (Kaempferol-3-O-rhamnoside) *AGS (gastric cancer)> 160 µM[10]
Quercetin HL-60 (leukemia)~7.7 µM (96 hr)[11]
Quercetin MCF-7 (breast cancer)73 µM (48 hr)[12]
Quercetin MDA-MB-231 (breast cancer)85 µM (48 hr)[12]
Quercetin HT-29 (colon cancer)15 µM[13]

Note: Afzelin is a glycoside of kaempferol, which is structurally similar to afzelechin. This data is provided for contextual comparison.

Modulation of Signaling Pathways

The biological effects of these flavonoids are mediated through their interaction with various intracellular signaling pathways.

Afzelechin and its Glycosides

Based on studies with (+)-afzelechin, the primary signaling pathways modulated include:

  • NF-κB Signaling Pathway : (+)-Afzelechin has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[6][7] This inhibition leads to the downregulation of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

  • Nrf2 Signaling Pathway : (+)-Afzelechin can facilitate the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant enzymes.[6][7]

  • TLR4/MyD88 Signaling Pathway : In the context of particulate matter-induced lung injury, (+)-afzelechin was found to diminish the expression of TLR4 and MyD88.[14][15]

  • PI3K/Akt/mTOR Signaling Pathway : (+)-Afzelechin has been observed to activate the PI3K/Akt/mTOR pathway, which can play a role in inhibiting excessive autophagy.[15]

Afzelechin_Signaling cluster_stimulus Inflammatory Stimuli (LPS, PM2.5) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / PM2.5 TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK PI3K PI3K MyD88->PI3K IκB IκB IKK->IκB NFκB NF-κB IκB->NFκB NFκB_nucleus NF-κB NFκB->NFκB_nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Gene_Expression Gene Expression (Pro-inflammatory / Antioxidant) NFκB_nucleus->Gene_Expression Pro-inflammatory (iNOS, COX-2, TNF-α) Nrf2_nucleus->Gene_Expression Antioxidant (HO-1) Afzelechin (+)-Afzelechin Afzelechin->MyD88 Afzelechin->NFκB Afzelechin->PI3K Afzelechin->Keap1

Caption: Signaling pathways modulated by (+)-afzelechin.

Quercetin Glycosides

Quercetin and its glycosides modulate a broader range of signaling pathways, contributing to their diverse biological activities:

  • MAPK Signaling Pathway : Quercetin and its glycosides are known to inhibit the MAPK pathway, including ERK and p38, which are crucial for cell proliferation and inflammation.[1][8]

  • PI3K/Akt/mTOR Signaling Pathway : This pathway, central to cell survival and proliferation, is a significant target of quercetin. Inhibition of this pathway by quercetin can lead to apoptosis in cancer cells.[1][16]

  • NF-κB Signaling Pathway : Similar to afzelechin, quercetin is a potent inhibitor of NF-κB activation, thereby suppressing the expression of inflammatory mediators.[9][17]

  • Wnt/β-catenin Signaling Pathway : Quercetin has been shown to downregulate key components of the Wnt/β-catenin pathway, which is often dysregulated in cancer.[1]

  • AMPK/SIRT1 Signaling Pathway : Quercetin can activate AMPK and SIRT1, which are involved in regulating cellular energy metabolism and inflammation.[9][18]

References

Evaluation of different analytical techniques for afzelechin derivative analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various analytical techniques for the qualitative and quantitative analysis of afzelechin and its derivatives. The comparison focuses on performance, with supporting data and detailed experimental protocols to aid in method selection and implementation.

Introduction to Afzelechin and its Derivatives

Afzelechin is a flavan-3-ol, a type of flavonoid found in various plants.[1] Like other flavonoids, afzelechin and its derivatives are of significant interest to researchers due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and reliable analytical methods are crucial for the identification, quantification, and pharmacokinetic studies of these compounds in various matrices, from plant extracts to biological fluids. This guide compares the most commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on several factors, including the desired sensitivity, selectivity, sample matrix, and the specific goals of the analysis (e.g., qualitative screening vs. quantitative determination). The following table summarizes the key performance parameters of each technique for the analysis of afzelechin and related flavonoids.

ParameterHPLC-UV/DADHPLC-FLDLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Principle Separation based on polarity, detection by UV-Vis absorbance.Separation based on polarity, detection by fluorescence.Separation by polarity, detection by mass-to-charge ratio.Separation of volatile compounds, detection by mass-to-charge ratio.Separation based on charge and size in an electric field.
Selectivity Moderate to good.Good to excellent.Excellent.Excellent.Good to excellent.
Sensitivity ng level.pg to ng level.[2]pg to fg level.[3]pg to ng level.[4]ng to pg level.[5]
LOD ~1-10 ng/mL~0.003-0.023 ng on column[2]~0.1-1 ng/mL~1-10 ng/mL~2-7 ng/mL[5]
LOQ ~5-50 ng/mL~0.01-0.115 ng on column[2]~0.5-5 ng/mL[3]~5-50 ng/mL~1-5 mg/L[6]
Linearity (r²) >0.99>0.99[2]>0.99[3]>0.99>0.99
Precision (%RSD) <15%<15%<15%[3]<15%<15%
Sample Throughput ModerateModerateHighModerateHigh
Derivatization Not required.Not required.Not required.Required for non-volatile flavonoids.[7]Not usually required.
Cost Low to moderate.Moderate.High.Moderate to high.Low to moderate.
Primary Use Routine quantification.[8]Sensitive quantification.[2]Identification and sensitive quantification.[3]Analysis of volatile derivatives.[7]Analysis of charged species.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography with UV/DAD Detection (HPLC-UV/DAD)

This method is suitable for the routine quantification of afzelechin derivatives in various samples.

  • Sample Preparation:

    • Extract solid samples (e.g., plant material) with a suitable solvent such as methanol (B129727) or ethanol, often with sonication or reflux.[9]

    • For liquid samples (e.g., beverages, biological fluids), perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.[10]

    • Filter the final extract through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: Water with 0.1% formic acid or acetic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: Diode Array Detector (DAD) or UV detector set at the maximum absorbance wavelength of afzelechin (typically around 280 nm).[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of afzelechin derivatives in complex matrices and for pharmacokinetic studies.[3]

  • Sample Preparation:

    • Similar to HPLC, involving extraction and filtration. For biological samples, protein precipitation followed by liquid-liquid extraction is common.[3]

  • LC Conditions:

    • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster analysis.

    • Mobile Phase: Similar gradient elution as HPLC, but with MS-compatible solvents (e.g., formic acid instead of phosphoric acid).

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.[3]

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2-5 µL.

  • MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in negative or positive ion mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for afzelechin and its derivatives.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile or semi-volatile compounds. For non-volatile flavonoids like afzelechin, a derivatization step is necessary to increase their volatility.[7]

  • Sample Preparation and Derivatization:

    • Extract the sample as described for HPLC.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to form trimethylsilyl (B98337) (TMS) derivatives.[12]

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatized compounds, for example, starting at 100°C and ramping up to 300°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.[12]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly useful for the analysis of charged molecules.

  • Sample Preparation:

    • Similar to HPLC, involving extraction and filtration. The final sample should be dissolved in the background electrolyte or a compatible solvent.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 cm total length, 50 µm internal diameter).

    • Background Electrolyte (BGE): A buffer solution, for example, 20-50 mM borate (B1201080) buffer at a pH around 9.[5]

    • Voltage: 20-30 kV.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detector, often at a wavelength around 210 nm or 280 nm.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of afzelechin derivatives from a plant source.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Plant Material Extraction Extraction (e.g., Methanol) Sample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC-UV/FLD Filtration->HPLC Direct Injection LCMS LC-MS/MS Filtration->LCMS Direct Injection GCMS GC-MS (with Derivatization) Filtration->GCMS Derivatization Required CE Capillary Electrophoresis Filtration->CE Direct Injection Quantification Quantification HPLC->Quantification LCMS->Quantification Identification Identification LCMS->Identification GCMS->Quantification GCMS->Identification CE->Quantification

A general experimental workflow for afzelechin derivative analysis.
Signaling Pathway

Afzelechin, like other flavonoids, is known to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates the inhibitory effect of afzelechin on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[13][14][15]

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB sequesters IκBα_degraded IκBα_degraded NFκB_nucleus NF-κB (in nucleus) NFκB->NFκB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFκB_nucleus->Inflammatory_Genes activates transcription MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates MAPK->Inflammatory_Genes activates transcription factors Afzelechin Afzelechin Afzelechin->IKK inhibits Afzelechin->MAPKKK inhibits

Inhibitory effect of Afzelechin on NF-κB and MAPK signaling pathways.

Conclusion

The choice of analytical technique for afzelechin derivative analysis is dictated by the specific research question and available resources. HPLC with UV or fluorescence detection provides a robust and cost-effective solution for routine quantification. For high-sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the method of choice. GC-MS, while requiring derivatization, is a powerful tool for the analysis of volatile derivatives. Capillary electrophoresis offers a high-resolution alternative, especially for charged species. The provided protocols and diagrams serve as a practical guide for researchers to select and implement the most suitable analytical strategy for their studies on afzelechin and its derivatives.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of Afzelechin 3-O-xyloside, a flavonoid glycoside of significant interest in phytochemical and pharmacological research. The following sections present a detailed comparison of the performance of these two analytical techniques, supported by experimental data and standardized protocols.

Data Presentation: A Quantitative Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the typical validation parameters for the quantification of flavonoid glycosides, providing a direct comparison between HPLC-UV/DAD and LC-MS/MS. Data presented are synthesized from various studies on compounds structurally similar to this compound.

Performance ParameterHPLC with UV/DAD DetectionLC-MS/MSAdvantage of LC-MS/MS
Linearity (r²) > 0.999[1][2]> 0.99[3][4]Comparable
Limit of Detection (LOD) 0.006–0.4395 µg/mL[5][6]0.02–3.12 ng/mL[3]High Sensitivity
Limit of Quantitation (LOQ) 0.020–1.0 µg/mL[6]0.05–12.5 ng/mL[3]High Sensitivity
Precision (RSD%) < 5%[1][7]< 15%[4]Comparable
Accuracy (Recovery %) 95–105%[7]88.2–103.6%[4]Comparable
Specificity ModerateHighHigh Specificity

Experimental Protocols

Detailed methodologies for the analysis of this compound using both HPLC and LC-MS are provided below. These protocols are based on established methods for flavonoid glycoside analysis.

Sample Preparation (Applicable to both HPLC and LC-MS)
  • Extraction: A weighed amount of the powdered plant material containing this compound is extracted with 80% methanol (B129727) in an ultrasonic bath.[8] The sample-to-solvent ratio is typically 1:20 (w/v).

  • Centrifugation: The extract is centrifuged to pellet any solid plant material.

  • Filtration: The resulting supernatant is filtered through a 0.22 µm syringe filter prior to injection into the analytical system.[8]

  • Standard Solution Preparation: A stock solution of this compound is prepared in methanol. A series of dilutions are then made to establish a calibration curve.

HPLC Method
  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[7][9]

  • Mobile Phase: A gradient elution is typically used, consisting of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A common gradient starts with a low percentage of Solvent B, which is gradually increased to elute the analyte.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[10]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 25°C.[10]

  • Detection: The UV detector is set to the maximum absorbance wavelength of this compound.

  • Injection Volume: 10 µL of the sample is injected.[10]

LC-MS Method
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) is required.

  • Column: A C18 reversed-phase column, often with smaller particle sizes for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm), is used.[11]

  • Mobile Phase: Similar to HPLC, a gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) is used.

  • Gradient Program: The gradient is optimized to ensure good separation and ionization of the analyte.

  • Flow Rate: A lower flow rate, typically around 0.3 mL/min, is used to ensure compatibility with the MS interface.[12]

  • Column Temperature: The column temperature is maintained, for example, at 40°C.[11]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[3]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • Ion Source Parameters: Parameters such as capillary voltage, gas temperature, and gas flow are optimized for the specific compound.

  • Injection Volume: A smaller injection volume, such as 5 µL, is common.[11]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for cross-validation and the logical comparison between the two analytical methods.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS Analysis cluster_validation Method Validation & Comparison Start Plant Material containing This compound Extraction Extraction with 80% Methanol Start->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC_inj Inject into HPLC-UV/DAD Filtration->HPLC_inj LCMS_inj Inject into LC-MS/MS Filtration->LCMS_inj Standard Prepare Standard Solutions Standard->HPLC_inj Standard->LCMS_inj HPLC_sep Chromatographic Separation HPLC_inj->HPLC_sep HPLC_det UV/DAD Detection HPLC_sep->HPLC_det HPLC_quant Quantification HPLC_det->HPLC_quant Validation Validate both methods for: - Linearity - LOD/LOQ - Precision - Accuracy HPLC_quant->Validation LCMS_sep Chromatographic Separation LCMS_inj->LCMS_sep LCMS_det MS/MS Detection (MRM) LCMS_sep->LCMS_det LCMS_quant Quantification LCMS_det->LCMS_quant LCMS_quant->Validation Comparison Compare Performance Data Validation->Comparison Conclusion Select Optimal Method Comparison->Conclusion

Caption: Experimental workflow for the cross-validation of HPLC and LC-MS methods.

MethodComparison cluster_hplc HPLC-UV/DAD cluster_lcms LC-MS/MS HPLC HPLC HPLC_adv Advantages: - Lower cost - Simpler operation HPLC->HPLC_adv HPLC_disadv Disadvantages: - Lower sensitivity - Potential for matrix interference HPLC->HPLC_disadv LCMS LC-MS/MS LCMS_adv Advantages: - High sensitivity - High specificity (structural info) - Lower detection limits LCMS->LCMS_adv LCMS_disadv Disadvantages: - Higher cost - More complex operation - Potential for ion suppression LCMS->LCMS_disadv Analyte This compound Quantification Analyte->HPLC Analysis by Analyte->LCMS Analysis by

References

A Head-to-Head Comparison of Afzelechin and its Glycoside with Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the enzyme inhibitory potential of afzelechin and its rhamnoside derivative, afzelin (B1665622), against established inhibitors. This comparison is based on available in vitro experimental data for α-glucosidase and tyrosinase, as well as antioxidant activity. It is important to note that while the focus of this guide is on the potential activity of Afzelechin 3-O-xyloside, direct experimental data for this specific compound is not currently available in the public domain. Therefore, the data presented for afzelechin (the aglycone) and afzelin (a closely related glycoside) serve as a proxy to infer the potential bioactivity of this compound.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for afzelechin, afzelin, and standard inhibitors against α-glucosidase, tyrosinase, and the DPPH radical scavenging assay. Lower IC50 values indicate greater inhibitory or antioxidant potency.

Table 1: α-Glucosidase Inhibition

CompoundIC50 ValueSource
(+)-Afzelechin0.13 mM[1]
Afzelin0.94 nM[2][3]
Acarbose (Standard)0.0013–1998.79 μM (variable)[4]

Table 2: Tyrosinase Inhibition

CompoundIC50 ValueSource
Afzelin2.37-7.90 µM[5]
Kojic Acid (Standard)30.6 μM[2]

Table 3: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 ValueSource
Afzelin14.6 µg/mL[6]
Quercetin (Standard)~15.9 µg/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the digestion of carbohydrates.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (this compound or other inhibitors)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations to the wells.

  • Add the α-glucosidase solution to each well and incubate.

  • Initiate the reaction by adding the pNPG substrate to each well.

  • Incubate the plate at 37°C.

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • Test compound

  • Kojic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the tyrosinase solution to each well and incubate.

  • Initiate the reaction by adding the L-DOPA substrate.

  • Incubate the plate at a controlled temperature.

  • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined from the dose-response curve.

DPPH Radical Scavenging Assay

This assay assesses the antioxidant potential of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Test compound

  • Quercetin or Ascorbic acid (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare solutions of the test compound and positive control at various concentrations.

  • In a 96-well plate or cuvettes, add the DPPH solution to each well/cuvette.

  • Add the test compound or control to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is calculated from the results.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a relevant signaling pathway.

experimental_workflow_alpha_glucosidase cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis enzyme_prep α-Glucosidase Solution mix Mix Enzyme and Inhibitor enzyme_prep->mix substrate_prep pNPG Substrate add_substrate Add Substrate substrate_prep->add_substrate inhibitor_prep Test Compound/Control inhibitor_prep->mix incubate1 Incubate mix->incubate1 incubate1->add_substrate incubate2 Incubate at 37°C add_substrate->incubate2 stop_reaction Stop Reaction (Na2CO3) incubate2->stop_reaction measure Measure Absorbance at 405 nm stop_reaction->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Workflow for α-Glucosidase Inhibition Assay.

experimental_workflow_tyrosinase cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis enzyme_prep Tyrosinase Solution mix Mix Enzyme and Inhibitor enzyme_prep->mix substrate_prep L-DOPA Substrate add_substrate Add Substrate substrate_prep->add_substrate inhibitor_prep Test Compound/Control inhibitor_prep->mix incubate1 Incubate mix->incubate1 incubate1->add_substrate monitor Monitor Absorbance at 475 nm add_substrate->monitor calculate Calculate % Inhibition monitor->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Workflow for Tyrosinase Inhibition Assay.

antioxidant_mechanism DPPH DPPH• (Radical) DPPH_H DPPH-H (Non-Radical) DPPH->DPPH_H Donated H• Antioxidant_H Antioxidant-H Antioxidant_H->DPPH Antioxidant Antioxidant• (Radical) Antioxidant_H->Antioxidant Loses H•

Mechanism of DPPH Radical Scavenging by an Antioxidant.

References

Correlating In Vitro and In Vivo Efficacy of Afzelechin 3-O-xyloside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro and in vivo efficacy of Afzelechin 3-O-xyloside is limited in publicly available literature. This guide provides a comparative analysis based on data from its aglycone, (+)-afzelechin, and related flavonoid glycosides to infer potential activities and guide future research. The presented data should be interpreted with caution, and direct experimental validation for this compound is strongly recommended.

Introduction

This compound is a flavonoid glycoside, a class of compounds known for their potential antioxidant and anti-inflammatory properties. Understanding the correlation between its performance in laboratory assays (in vitro) and in living organisms (in vivo) is crucial for its development as a potential therapeutic agent. This guide synthesizes available data on closely related compounds to provide a framework for evaluating this compound.

Data Presentation: Comparative Efficacy

The following tables summarize the efficacy of (+)-afzelechin, the aglycone of this compound, as a proxy for its potential activity.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of (+)-Afzelechin

Assay TypeCell Line/SystemEndpoint MeasuredKey Findings
Anti-inflammatory Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of LPS-induced COX-2 and iNOS expressionSignificant reduction in pro-inflammatory enzyme expression.
HUVECsInhibition of LPS-induced PGE2 and NO productionDose-dependent decrease in inflammatory mediators.
HUVECsInhibition of LPS-induced IL-1β expressionReduction in a key pro-inflammatory cytokine.
Antioxidant HUVECsUpregulation of Heme Oxygenase-1 (HO-1)Induction of a key antioxidant enzyme.
HUVECsNuclear translocation of Nrf2Activation of the Nrf2 antioxidant response pathway.

Table 2: In Vivo Anti-inflammatory Activity of (+)-Afzelechin

Animal ModelDosageAdministration RouteEndpoint MeasuredKey Findings
Lipopolysaccharide (LPS)-injected miceNot specifiedNot specifiedReduction of iNOS expression in lung tissueSignificant decrease in the inflammatory enzyme.
LPS-injected miceNot specifiedNot specifiedReduction of TNF-α level in bronchoalveolar lavage fluidLowered levels of a major pro-inflammatory cytokine.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

1. In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the control group).

    • Incubate for a further 24 hours.

    • Measure the accumulation of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Determine cell viability using an MTT assay to rule out cytotoxicity.

    • Calculate the half-maximal inhibitory concentration (IC50) of the test compound.

2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Protocol:

    • Acclimatize animals for at least one week before the experiment.

    • Administer the test compound (e.g., this compound) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

    • After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

Mandatory Visualizations

Signaling Pathway of (+)-Afzelechin's Anti-inflammatory Action

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB STAT1 p-STAT1 TLR4->STAT1 iNOS iNOS/NO NFkB->iNOS COX2 COX-2/PGE2 NFkB->COX2 IL1b IL-1β NFkB->IL1b STAT1->iNOS Afzelechin (+)-Afzelechin Afzelechin->NFkB Afzelechin->STAT1

Caption: LPS-induced inflammatory signaling cascade and the inhibitory points of (+)-afzelechin.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

in_vivo_workflow start Animal Acclimatization dosing Administer Test Compound (e.g., this compound) start->dosing induction Induce Paw Edema (Carrageenan Injection) dosing->induction measurement Measure Paw Volume (Plethysmometer) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end Conclusion analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

Logical Relationship: Correlating In Vitro and In Vivo Data

correlation_logic in_vitro In Vitro Efficacy (e.g., NO Inhibition, IC50) correlation Correlated Efficacy? in_vitro->correlation in_vivo In Vivo Efficacy (e.g., Edema Reduction, ED50) in_vivo->correlation mechanism Shared Mechanism of Action (e.g., Anti-inflammatory Pathway) correlation->mechanism

Caption: Logical flow for establishing a correlation between in vitro and in vivo results.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound is currently lacking, the data from its aglycone, (+)-afzelechin, suggests a strong potential for both in vitro and in vivo anti-inflammatory and antioxidant activities. The provided experimental frameworks can serve as a foundation for future studies to directly assess this compound. A direct comparison with its aglycone and other well-characterized flavonoids like quercetin (B1663063) would be invaluable in determining its relative potency and therapeutic potential. Further research into its pharmacokinetic and pharmacodynamic properties will be essential to bridge the gap between in vitro observations and in vivo outcomes.

A Comparative Guide to the Mechanism of Action of Afzelechin 3-O-xyloside and Other Notable Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic pathways of Afzelechin 3-O-xyloside against other well-researched flavonoids: quercetin (B1663063), kaempferol (B1673270), and catechin. Due to the limited direct research on this compound, this guide utilizes data from its aglycone form, (+)-afzelechin, as a proxy to infer its potential biological activities. This comparison focuses on their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data.

Introduction to Flavonoids

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. They are integral components of the human diet and are recognized for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. These properties are largely attributed to their ability to modulate key cellular signaling pathways. This guide delves into the specific mechanisms of four such flavonoids to provide a comparative framework for research and drug development.

Comparative Analysis of Mechanisms of Action

The biological activities of flavonoids are intrinsically linked to their chemical structures. While sharing a common flavan (B184786) nucleus, substitutions on this basic structure dictate their specific interactions with cellular targets.

This compound (via (+)-Afzelechin)

(+)-Afzelechin, a flavan-3-ol (B1228485), demonstrates significant anti-inflammatory and potential neuroprotective effects. Its mechanism is notably associated with the modulation of inflammatory and cell survival pathways. Studies have shown that (+)-afzelechin can inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and activate the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes.[1] Furthermore, it has been observed to modulate the TLR4–MyD88 and mTOR–autophagy pathways, suggesting a role in mitigating lung injury.[2]

Quercetin

Quercetin, a flavonol, is one of the most extensively studied flavonoids. Its mechanism of action is pleiotropic, impacting multiple signaling cascades. It is a potent antioxidant, directly scavenging free radicals and activating the Nrf2 pathway. In the context of inflammation, quercetin is known to inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. Its anticancer effects are mediated through the induction of apoptosis and cell cycle arrest, involving pathways such as p53 and MAPK.

Kaempferol

Kaempferol, another prominent flavonol, shares mechanistic similarities with quercetin. It exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] Kaempferol's antioxidant activity is also well-documented. In cancer models, it has been shown to suppress tumor growth by modulating pathways like PI3K/Akt and MAPK, leading to cell cycle arrest and apoptosis.

Catechin

Catechin, a flavan-3-ol like afzelechin, is a major component of green tea. Its primary mechanism of action is attributed to its potent antioxidant properties. Catechins are effective scavengers of reactive oxygen species. Their anti-inflammatory effects are mediated through the inhibition of NF-κB and modulation of MAPK signaling pathways.[4]

Quantitative Data Presentation

The following tables summarize the available quantitative data for the half-maximal inhibitory concentration (IC50) of each flavonoid in various in vitro assays. It is important to note that these values are sourced from different studies and experimental conditions may vary.

Table 1: Antioxidant Activity (IC50 Values)

FlavonoidDPPH Radical Scavenging Assay (µM)ABTS Radical Scavenging Assay (µM)Source(s)
(+)-Afzelechin21.823.7[5]
Quercetin~5.8 (1.84 µg/mL)~1.7 (0.5083 µg/mL)[3]
Kaempferol~18.6 (5.318 µg/mL)~3.0 (0.8506 µg/mL)[3]
(+)-Catechin13.53.12 µg/mL[5]

Table 2: Anti-inflammatory Activity (IC50 Values)

FlavonoidNitric Oxide (NO) Production Inhibition in Macrophages (µM)Source(s)
(+)-AfzelechinInhibition at 0.1 µM (TNF-α-stimulated HepG2 cells)[5]
Quercetin~13.2 (in LPS-stimulated RAW 264.7 cells)[4]
Kaempferol~15.7 (in LPS-stimulated RAW 264.7 cells)[4]
(+)-CatechinInhibition at 0.1 µM (TNF-α-stimulated HepG2 cells)[5]

Table 3: Cytotoxic Activity (IC50 Values)

FlavonoidCancer Cell LineIC50 (µM)Source(s)
QuercetinMelanoma (A375)25.5[6]
Cervical (HeLa)31.2[6]
Breast (MCF-7)15.4[6]
KaempferolMelanoma (A375)33.8[6]
Cervical (HeLa)48.5[6]
Breast (MCF-7)22.7[6]
(+)-CatechinNot widely reported for direct cytotoxicity at physiological concentrations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these flavonoids and a typical experimental workflow.

G LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Inflammatory Genes (iNOS, COX-2, Cytokines) Nucleus->Inflammation Upregulates Flavonoids Afzelechin, Quercetin, Kaempferol, Catechin Flavonoids->IKK Inhibits Flavonoids->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB Signaling Pathway by Flavonoids.

G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Activates Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Nucleus->ARE Binds to AntioxidantGenes Antioxidant Genes (HO-1, NQO1) ARE->AntioxidantGenes Upregulates Flavonoids Afzelechin, Quercetin, Kaempferol, Catechin Flavonoids->Keap1 Promotes Release

Caption: Activation of the Nrf2 Antioxidant Pathway by Flavonoids.

G Start Start PrepareDPPH Prepare 0.1 mM DPPH in Methanol Start->PrepareDPPH PrepareSamples Prepare Flavonoid Solutions (Serial Dilutions) Start->PrepareSamples Mix Mix 100 µL DPPH with 100 µL Sample PrepareDPPH->Mix PrepareSamples->Mix Incubate Incubate 30 min in the Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: Experimental Workflow for DPPH Radical Scavenging Assay.

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare various concentrations of the test flavonoid and a positive control (e.g., ascorbic acid) in a suitable solvent.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC50 value is determined by plotting the percentage of scavenging against the sample concentration.

2. Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated Macrophages

  • Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Measure the absorbance at 540 nm.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

    • The IC50 value is calculated from the dose-response curve.

3. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of the test flavonoid for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion

This compound, based on the activity of its aglycone (+)-afzelechin, appears to share common mechanistic pathways with other prominent flavonoids like quercetin, kaempferol, and catechin. These mechanisms primarily involve the modulation of the NF-κB and Nrf2 signaling pathways, contributing to their anti-inflammatory and antioxidant properties. While quercetin and kaempferol have demonstrated significant cytotoxic effects against various cancer cell lines, the anticancer potential of afzelechin requires further investigation.

A significant knowledge gap exists regarding the specific biological activities and mechanism of action of this compound itself. Future research should focus on isolating this compound and performing direct comparative studies to elucidate its pharmacological profile and therapeutic potential. The provided experimental protocols offer a standardized framework for such future investigations.

References

Safety Operating Guide

Safe Disposal of Afzelechin 3-O-xyloside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of Afzelechin 3-O-xyloside, a flavonoid compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle shall be applied, treating the substance as potentially hazardous chemical waste.

Chemical and Physical Properties
PropertyValue
Molecular Formula C21H24O9
Molecular Weight 420.4 g/mol [1]
Physical Description Powder
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol

Note: Data presented is for Afzelechin 3-O-alpha-L-rhamnopyranoside as a proxy, due to the lack of specific data for this compound.

Predicted Hazard Profile

A predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for the related compound Afzelechin 3-O-alpha-L-rhamnopyranoside suggests potential for the following hazards:

  • Human Ether-a-go-go-Related Gene inhibition

  • Micronuclear toxicity

  • Respiratory toxicity

  • Reproductive toxicity

  • Androgen and Thyroid receptor binding

  • PPAR gamma activation

  • Crustacea aquatic toxicity

Given these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow a hazardous waste disposal protocol.

Disposal Protocol

The following procedure outlines the steps for the proper disposal of this compound waste. This protocol is based on general best practices for laboratory chemical waste disposal and should be performed in accordance with your institution's specific environmental health and safety (EHS) guidelines.

Step 1: Waste Identification and Segregation

  • Treat all solid and liquid waste containing this compound as hazardous chemical waste.

  • Segregate this compound waste from other waste streams at the point of generation to prevent accidental mixing with incompatible materials.

  • Do not mix this waste with non-hazardous waste. If combined, the entire mixture must be treated as hazardous waste.[2]

Step 2: Containerization

  • Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, gloves, weigh boats) in a designated, leak-proof container with a secure lid.

  • Liquid Waste: Collect liquid waste containing this compound (e.g., unused solutions, rinsates) in a chemically compatible, non-leaking container with a tightly sealing cap. Plastic containers are often preferred over glass to minimize the risk of breakage.

  • Ensure the exterior of the waste container is clean and free of contamination.

Step 3: Labeling

  • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.

  • The label must include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and total quantity of the waste.

    • The date of waste generation (the date you first added waste to the container).

    • The name and contact information of the principal investigator or responsible person.

    • The laboratory room number.

Step 4: Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be at or near the point of waste generation.

  • Ensure secondary containment is used to capture any potential leaks or spills.

  • Store the waste container in a well-ventilated area, away from sources of ignition and incompatible chemicals.

Step 5: Disposal Request

  • Once the waste container is full, or if you are discontinuing the use of this compound, arrange for its disposal through your institution's EHS department.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Step 6: Empty Container Disposal

  • An empty container that held this compound must be triple rinsed with a suitable solvent (e.g., methanol or ethanol) before it can be considered non-hazardous.[3]

  • The rinsate from the triple rinse must be collected and disposed of as hazardous liquid waste.[4]

  • After triple rinsing and allowing the container to air dry in a ventilated area (such as a fume hood), deface or remove the original label.[3]

  • The clean, de-labeled container can then be disposed of in the regular laboratory glass or plastic recycling, as appropriate.

Disposal Workflow Diagram

DisposalWorkflow cluster_Generation Waste Generation cluster_Handling In-Lab Handling cluster_Storage Storage cluster_Disposal Final Disposal cluster_EmptyContainer Empty Container Disposal Generate Generate Afzelechin 3-O-xyloside Waste Segregate Segregate as Hazardous Waste Generate->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Request Request EHS Waste Pickup Store->Request Dispose Dispose via Certified Vendor Request->Dispose Empty Empty Container TripleRinse Triple Rinse with Appropriate Solvent Empty->TripleRinse CollectRinsate Collect Rinsate as Hazardous Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel CollectRinsate->Containerize Add to Liquid Waste Recycle Recycle/Dispose of Clean Container DefaceLabel->Recycle

References

Comprehensive Safety and Handling Guide for Afzelechin 3-O-xyloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper handling and disposal of Afzelechin 3-O-xyloside. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on best practices for handling flavonoids and glycosides, which are classes of compounds to which this compound belongs.

Pre-Handling Preparations

Before working with this compound, it is crucial to have a clear understanding of the necessary safety precautions and to ensure all required personal protective equipment (PPE) is readily available and in good condition.

1.1. Engineering Controls:

  • All handling of this compound in its powdered form or when preparing solutions should be conducted in a well-ventilated area.

  • A chemical fume hood is strongly recommended to minimize the risk of inhalation.

1.2. Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation.[1][2][3][4][5][6][7]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.[1][4][5]Protects against splashes and airborne particles that could cause eye irritation or injury.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][3][4]Prevents direct skin contact, which could lead to irritation or absorption. The specific glove material should be chosen based on the solvent being used.
Body Protection A laboratory coat, long-sleeved jacket, and long trousers, or a chemical-resistant suit.[1][3]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A certified particle filtering half mask or a respirator may be required depending on the handling conditions.[1][3][5]Necessary when there is a risk of inhaling dust or aerosols, especially when handling the compound in powdered form or creating solutions.
Handling Procedures

This compound is a powder and should be handled with care to avoid creating dust.[8]

2.1. Receiving and Storage:

  • Upon receipt, gently shake the vial to ensure any compound that may have adhered to the cap or neck during transport settles to the bottom.[8]

  • For liquid products, centrifuge at 200-500 RPM to gather the liquid at the bottom of the vial.[8]

  • Store in a tightly sealed vial in a cool, dry place. Long-term storage at 2-8°C is recommended.[8]

  • If stock solutions are prepared in advance, store them in tightly sealed vials at -20°C for up to two weeks.[8]

  • Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[8]

2.2. Weighing and Solution Preparation:

  • Weighing of the powdered compound should be performed in a chemical fume hood or a designated containment area to prevent inhalation of dust.

  • This compound is soluble in DMSO, pyridine, methanol, and ethanol.[8] When preparing solutions, add the solvent slowly to the powder to avoid splashing.

2.3. Experimental Use:

  • Always handle solutions containing this compound with the same precautions as the pure compound.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly after handling.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.

3.1. Waste Categorization:

  • Unless determined otherwise by a qualified professional, all waste containing this compound should be treated as hazardous chemical waste.[1]

3.2. Disposal of Unused Product and Contaminated Materials:

  • Dispose of unused this compound in its original container or a clearly labeled, sealed container for hazardous waste.

  • Contaminated materials such as gloves, pipette tips, and paper towels should be placed in a designated, sealed hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visual Workflow for Handling this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound from receipt to disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_start Start: Receive this compound ppe Don Appropriate PPE prep_start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Powdered Compound fume_hood->weigh prepare_solution Prepare Solution (e.g., with DMSO, Ethanol) weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment dispose_solid Dispose of Solid Waste in Hazardous Waste Container experiment->dispose_solid dispose_liquid Dispose of Liquid Waste in Hazardous Waste Container experiment->dispose_liquid decontaminate Decontaminate Work Area dispose_solid->decontaminate dispose_liquid->decontaminate end End decontaminate->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.